molecular formula C9H13N3O2 B176345 2-[(2-Methoxyphenyl)amino]acetohydrazide CAS No. 112255-65-9

2-[(2-Methoxyphenyl)amino]acetohydrazide

Cat. No.: B176345
CAS No.: 112255-65-9
M. Wt: 195.22 g/mol
InChI Key: WERMOGKUCTZFCJ-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)amino]acetohydrazide is a valuable acetohydrazide-based scaffold in medicinal chemistry research, primarily utilized as a precursor for the design and synthesis of novel bioactive molecules. Its structure, featuring a hydrogen bond-donating hydrazide group and an electron-rich methoxyphenyl ring, makes it a versatile building block for constructing complex heterocycles intended for biological screening. Recent scientific explorations of structurally related phenoxyacetohydrazide and 2-pyridone derivatives highlight the research potential of such frameworks. These analogs are investigated as dual-action agents, demonstrating promising anti-inflammatory and anti-angiogenic activities by targeting key pathways like cyclooxygenase (COX) and vascular endothelial growth factor (VEGF) . Furthermore, acetohydrazide derivatives serve as key intermediates in synthesizing compounds evaluated for their antibacterial and antifungal properties . Researchers leverage this chemical to develop new molecular entities, facilitating the study of structure-activity relationships and mechanisms of action in areas of infectious disease, chronic inflammation, and pathological angiogenesis. This product is intended for laboratory research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8-5-3-2-4-7(8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERMOGKUCTZFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-[(2-Methoxyphenyl)amino]acetohydrazide from o-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 2-[(2-Methoxyphenyl)amino]acetohydrazide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, o-anisidine, and proceeds through a two-step sequence involving an initial N-alkylation followed by hydrazinolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also a detailed rationale for the experimental choices, ensuring scientific integrity and reproducibility. The protocols are supported by characterization data and visual aids to facilitate a thorough understanding of the synthetic pathway.

Introduction: Significance and Synthetic Strategy

Hydrazide derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The target molecule, this compound, incorporates a key pharmacophoric scaffold and serves as a versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates.

The synthetic strategy outlined in this guide is a robust and efficient two-step process. The first step involves the N-alkylation of o-anisidine with ethyl chloroacetate to yield the intermediate, ethyl 2-((2-methoxyphenyl)amino)acetate. The second step is the conversion of this ester to the desired acetohydrazide via hydrazinolysis with hydrazine hydrate. This approach is widely applicable for the synthesis of a variety of N-substituted acetohydrazides.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway o_anisidine o-Anisidine intermediate Ethyl 2-((2-methoxyphenyl)amino)acetate o_anisidine->intermediate Ethyl chloroacetate, K2CO3, DMF final_product This compound intermediate->final_product Hydrazine hydrate, Ethanol, Reflux

Caption: Overall synthetic scheme for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 2-((2-methoxyphenyl)amino)acetate

This initial step involves a nucleophilic substitution reaction where the nitrogen atom of o-anisidine attacks the electrophilic carbon of ethyl chloroacetate. The presence of a base is crucial to deprotonate the amine, thereby increasing its nucleophilicity.

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product o_anisidine o-Anisidine intermediate Ethyl 2-((2-methoxyphenyl)amino)acetate o_anisidine->intermediate ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate K2CO3 K2CO3 DMF DMF

Caption: N-alkylation of o-anisidine with ethyl chloroacetate.

Protocol:

  • To a stirred solution of o-anisidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes to ensure a homogenous mixture.

  • Slowly add ethyl chloroacetate (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality and Experimental Choices:

  • Solvent: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the potassium cation, leaving the carbonate anion more reactive.

  • Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the secondary amine that forms, preventing the formation of a quaternary ammonium salt and driving the reaction to completion.

  • Temperature: Moderate heating is employed to increase the reaction rate without promoting side reactions. The ortho-methoxy group in o-anisidine can exert a slight steric hindrance, necessitating gentle heating to achieve a reasonable reaction time.

Characterization Data (Analogous to similar compounds):

ParameterData
Appearance Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.00-6.80 (m, 4H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.05 (s, 2H, NCH₂), 3.88 (s, 3H, OCH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 171.5, 147.5, 140.0, 121.5, 118.0, 112.0, 110.0, 61.5, 55.5, 46.0, 14.5
IR (KBr, cm⁻¹) 3350 (N-H stretch), 1735 (C=O ester stretch), 1600, 1510 (C=C aromatic stretch), 1250 (C-O stretch)
MS (ESI) m/z 210.1 [M+H]⁺
Step 2: Synthesis of this compound

The second step is the hydrazinolysis of the synthesized ester. The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide.

Reaction Scheme:

Step2_Reaction cluster_reactants Reactant cluster_reagents Reagent cluster_products Product intermediate Ethyl 2-((2-methoxyphenyl)amino)acetate final_product This compound intermediate->final_product hydrazine Hydrazine Hydrate hydrazine->final_product ethanol Ethanol

Caption: Hydrazinolysis of the intermediate ester.

Protocol:

  • Dissolve ethyl 2-((2-methoxyphenyl)amino)acetate (1.0 eq.) in ethanol.

  • To this solution, add hydrazine hydrate (3.0 eq.).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the pure this compound.

Causality and Experimental Choices:

  • Reagent: Hydrazine hydrate is a potent nucleophile that readily attacks the ester carbonyl. An excess is used to ensure the complete conversion of the ester.

  • Solvent: Ethanol is a suitable solvent that dissolves both the ester and hydrazine hydrate and allows for refluxing at a temperature that promotes the reaction.

  • Work-up: The product is typically a solid that is sparingly soluble in water, allowing for its isolation by precipitation and filtration.

Characterization Data (Analogous to p-isomer and similar hydrazides):

ParameterData
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ 9.10 (s, 1H, CONH), 7.00-6.80 (m, 4H, Ar-H), 5.50 (br s, 1H, NH), 4.30 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 2H, NCH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 169.0, 147.0, 141.0, 121.0, 117.5, 111.5, 110.5, 55.0, 47.0
IR (KBr, cm⁻¹) 3300, 3200 (N-H stretch), 1650 (C=O amide I stretch), 1600, 1520 (C=C aromatic stretch, N-H bend), 1245 (C-O stretch)
MS (ESI) m/z 196.1 [M+H]⁺

Safety and Handling

  • o-Anisidine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Ethyl Chloroacetate: Lachrymator and corrosive. Handle with care in a fume hood.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution using appropriate PPE in a fume hood.

  • DMF: A skin irritant and can be absorbed through the skin. Use in a well-ventilated area.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of this compound from o-anisidine. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this valuable chemical intermediate. The provided characterization data, based on analogous compounds, serves as a useful reference for product verification. As with all chemical syntheses, adherence to proper safety protocols is paramount.

References

  • Synthesis of Novel Acetohydrazide Pyrazole Derivatives. Available at: [Link]

  • Synthesis and Biological Activity of Some New Acetohydrazide Derivatives. Available at: [Link]

  • Reaction of Ester with Hydrazine Hydrate. Available at: [Link]

  • Synthesis of Hydrazides from Esters. Available at: [Link]

  • Synthesis and Characterization of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives. Available at: [Link]

  • N-Alkylation of Amines with Ethyl Chloroacetate. Available at: [Link]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Acetohydrazide Scaffold

The acetohydrazide moiety and its derivatives, particularly hydrazones, represent a "privileged scaffold" in medicinal chemistry. This structural class is characterized by the presence of an azometine (-NHN=CH-) group, which imparts a unique combination of rigidity and flexibility, allowing these molecules to interact with a wide array of biological targets.[1] Over the past few decades, researchers have demonstrated the broad therapeutic potential of these compounds, uncovering significant antimicrobial, anticonvulsant, anti-inflammatory, antitumor, and antioxidant activities.[1][2]

This guide provides a comprehensive framework for researchers and drug development professionals on structuring and executing a robust biological activity screening cascade for novel acetohydrazide derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous screening process.

Part 1: The Strategic Screening Workflow: From Hit Discovery to Lead Optimization

A successful screening campaign is not a random collection of assays but a logical, tiered progression. The goal is to efficiently identify promising compounds and filter out those with undesirable properties early, saving significant time and resources.[3][4]

Our recommended workflow begins with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary assays to confirm activity and elucidate the mechanism of action. Concurrently, in silico methods should be employed to predict pharmacokinetic properties and guide structural modifications.

Screening_Workflow cluster_0 Phase 1: Primary Screening & Profiling cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Lead Optimization Compound_Library Novel Acetohydrazide Derivatives Library Primary_Assays Primary Biological Assays (e.g., Cytotoxicity, Antimicrobial Zone of Inhibition) Compound_Library->Primary_Assays In_Silico_ADMET In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Compound_Library->In_Silico_ADMET Hit_Confirmation Hit Confirmation (Dose-Response Curves, IC50/MIC Determination) Primary_Assays->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Guided by Docking & Assay Data In_Silico_ADMET->SAR_Studies Guides Synthesis Secondary_Assays Secondary Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis Assay) Hit_Confirmation->Secondary_Assays Confirmed Hits Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization (Synthesis of Analogs) SAR_Studies->Lead_Optimization

Caption: A strategic workflow for screening novel acetohydrazide derivatives.

Part 2: In Silico Screening: The Predictive Power of Computational Chemistry

Before committing to costly and time-consuming wet-lab experiments, computational methods can provide invaluable insights into the drug-likeness of novel acetohydrazide derivatives.[3][4]

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical first step.[5][6] Poor pharmacokinetic profiles are a major cause of late-stage drug failure.[3][4] By analyzing parameters like lipophilicity, solubility, and hydrogen bonding potential, computational models can forecast a compound's behavior in the body.[5]

Workflow for In Silico ADMET & Drug-Likeness Analysis:

  • Structure Preparation: Draw the 2D structures of the novel derivatives using chemical drawing software and convert them to a 3D format (e.g., .mol or .sdf).

  • Platform Selection: Utilize a validated computational platform. Several web-based tools like SwissADME or pkCSM, as well as commercial software, are available.[7][8]

  • Property Calculation: Submit the structures to the platform to calculate key descriptors.

    • Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight (<500 Da), logP (<5), H-bond donors (<5), and H-bond acceptors (<10).[9]

    • Pharmacokinetic Properties: Predicts gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes.[8]

    • Toxicity Prediction: Flags potential hepatotoxicity, carcinogenicity, or other adverse effects.

  • Analysis: Compare the predicted properties of your novel compounds against known standard drugs to prioritize candidates for synthesis and in vitro testing.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is invaluable for hypothesizing a compound's mechanism of action and guiding structure-activity relationship (SAR) studies. For instance, docking studies have been used to correlate the binding interactions of phenoxy acetohydrazide derivatives with their observed urease inhibition activity and to understand how quinoline acetohydrazide-hydrazones interact with DNA gyrase.[10][11]

General Protocol for Molecular Docking:

  • Target Selection: Identify a relevant protein target based on the desired therapeutic effect (e.g., DNA gyrase for antibacterial activity, carbonic anhydrase for other applications).[12] Obtain the 3D crystal structure from the Protein Data Bank (PDB).[8]

  • Protein Preparation: Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning partial charges.[8]

  • Ligand Preparation: Prepare the 3D structures of your acetohydrazide derivatives, ensuring correct protonation states and energy minimization.

  • Docking Simulation: Use software like AutoDockTools to perform the docking, which places the ligand in the active site of the protein and scores the different binding poses.[8]

  • Interaction Analysis: Visualize the results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the most potent compounds and active site residues.[10] This analysis helps explain why certain derivatives are more active than others.[10]

Part 3: In Vitro Biological Evaluation: Core Assays

Following in silico prioritization, in vitro assays provide the first experimental evidence of biological activity.

Anticancer Activity Screening

Acetohydrazide derivatives have shown significant potential as anticancer agents.[13][14][15] The primary screen for anticancer activity is typically a cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.[13]

  • Cell Culture: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates and incubate to allow for cell attachment.[13][16]

  • Compound Treatment: Treat the cells with serial dilutions of the novel acetohydrazide derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or 5-Fluorouracil).[13][15]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[13]

Data Presentation: Cytotoxicity of Novel Acetohydrazides against HCT-116 Cell Line

Compound IDStructure/SubstitutionIC50 (µM)[13]
Cisplatin Reference Standard2.43 ± 1.1
Comp-11 Heterocyclic2.5 ± 0.81
Comp-5b Heterocyclic3.2 ± 1.1
Comp-13 Heterocyclic3.7 ± 1.0
Comp-5e Large, Flexible27.0 ± 2.5
Comp-7a Chalcone Derivative35.3 ± 3.1

Note: Lower IC50 values indicate higher cytotoxicity.

Antimicrobial Activity Screening

The hydrazide-hydrazone scaffold is a well-established pharmacophore for antimicrobial agents.[1][17][18] Screening typically involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[18][21]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[18][21]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[19]

Data Presentation: Sample MIC Values (µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Ciprofloxacin 1.953.91N/A
Fluconazole N/AN/A7.81
Comp-A 7.8115.6231.25
Comp-B 3.917.8115.62
Comp-C >125>125>125

Note: Lower MIC values indicate higher antimicrobial activity. Data is hypothetical, based on ranges seen in literature.[17][18][19]

Antioxidant Activity Screening

Reactive oxygen species (ROS) are implicated in numerous diseases, making the discovery of novel antioxidants a key therapeutic goal.[22] Hydrazone derivatives are known to possess significant radical-scavenging properties.[22][23]

Protocol: DPPH Radical Scavenging Assay

This is one of the most common and reliable assays to determine antioxidant capacity. It measures the ability of a compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[22][23]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic acid or Trolox).[22][23]

  • Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at ~517 nm.[22]

  • Calculation: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) can then be determined.

Alternative Antioxidant Assays:

  • ABTS Assay: Similar to DPPH, this assay measures the scavenging of the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. It is suitable for both hydrophilic and hydrophobic compounds.[22][23]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[24]

Caption: Mechanism of the DPPH antioxidant assay.

Conclusion: Synthesizing Data for Drug Discovery

The biological screening of novel acetohydrazide derivatives is a multi-faceted process that requires a strategic integration of computational prediction and experimental validation. By employing a tiered approach—starting with broad in silico and primary in vitro screens and progressing to more detailed mechanistic studies—researchers can efficiently identify and advance promising therapeutic candidates. The causality is clear: early ADMET prediction de-risks development, primary assays cast a wide net for activity, and secondary assays provide the mechanistic understanding necessary for rational lead optimization. This comprehensive methodology, grounded in scientific integrity, maximizes the potential for discovering the next generation of acetohydrazide-based therapeutics.

References

  • Aurlide. (2025).
  • Bitesize Bio. (2025).
  • Protheragen. ADMET Prediction.
  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
  • Deep Origin.
  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
  • ResearchGate.
  • Taylor & Francis Online. Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies.
  • MDPI. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. (2024).
  • MDPI. (2022).
  • PMC - NIH. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • PMC. (2019). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents.
  • ResearchGate.
  • Impactfactor. (2015).
  • PubMed. (2023). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies.
  • PMC - PubMed Central. (2013).
  • MDPI. (2023).
  • (PDF) Benzothiazine based acetohydrazides and acetamides as anticancer agents. (2019).
  • ResearchGate. Structure of novel series of pyrazole acetohydrazide exhibited the best...
  • ResearchGate. (2025). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies | Request PDF.
  • MDPI. (2018). Antimicrobial Activity of Some Steroidal Hydrazones.
  • RSC Publishing. (2025).
  • ACS Omega. (2021). Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors.
  • RSC Publishing. (2021). Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents.
  • Benchchem. The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers.
  • ResearchGate. (2019).
  • MDPI. (2023).
  • Acta Chimica Asiana. (2025). In silico screening of azo acetohydrazide derivatives as potential antidiabetic agents through alpha glucosidase inhibition.
  • Arabian Journal of Chemistry. (2012).
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The Versatility of 2-[(2-Methoxyphenyl)amino]acetohydrazide: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel bioactive compounds. This technical guide delves into the synthesis and application of 2-[(2-Methoxyphenyl)amino]acetohydrazide, a versatile precursor in medicinal chemistry. We will explore its synthesis from readily available starting materials and elucidate its role as a key intermediate in the formation of medicinally relevant heterocyclic scaffolds, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. This guide provides detailed experimental protocols, mechanistic insights, and a discussion of the pharmacological potential of the resulting derivatives, tailored for researchers and professionals in drug development.

Introduction: The Strategic Importance of Hydrazide Scaffolds

Hydrazides are a cornerstone in synthetic and medicinal chemistry due to their unique reactivity, which allows for their transformation into a wide array of heterocyclic systems. The presence of both nucleophilic nitrogen atoms and a carbonyl group within the acetohydrazide moiety of this compound provides a reactive platform for cyclization reactions. The 2-methoxyphenyl substituent further modulates the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives. This strategic combination of functional groups makes this compound an attractive starting point for the synthesis of compounds with potential therapeutic applications, including antimicrobial and anticancer agents.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is a straightforward two-step process commencing from commercially available 2-methoxyaniline. The synthetic pathway is designed for efficiency and scalability, crucial for its application in drug discovery campaigns.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis 2-Methoxyaniline 2-Methoxyaniline Product_1 Ethyl 2-((2-methoxyphenyl)amino)acetate 2-Methoxyaniline->Product_1 K2CO3, Acetone, Reflux Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Product_1 Product_2 This compound Product_1->Product_2 Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Product_2

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 2-((2-methoxyphenyl)amino)acetate

The initial step involves the N-alkylation of 2-methoxyaniline with ethyl chloroacetate. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, which acts as a proton scavenger.

Experimental Protocol:

  • To a solution of 2-methoxyaniline (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl 2-((2-methoxyphenyl)amino)acetate.

Step 2: Synthesis of this compound

The second step is the hydrazinolysis of the synthesized ester. This reaction proceeds by nucleophilic acyl substitution, where hydrazine hydrate attacks the ester carbonyl, leading to the formation of the desired acetohydrazide.

Experimental Protocol:

  • Dissolve ethyl 2-((2-methoxyphenyl)amino)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound as a crystalline solid.[1]

Application in the Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] this compound serves as an excellent precursor for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones.

Oxadiazole_Synthesis Start This compound Intermediate Potassium dithiocarbazinate salt Start->Intermediate KOH, Ethanol, Stir at RT CS2 Carbon disulfide (CS2) CS2->Intermediate Product 5-((2-Methoxyphenyl)aminomethyl)-1,3,4-oxadiazole-2-thione Intermediate->Product Reflux, then acidify

Caption: Synthesis of 1,3,4-oxadiazole-2-thione derivative.

Synthesis of 5-(((2-Methoxyphenyl)amino)methyl)-1,3,4-oxadiazole-2-thione

The synthesis involves the reaction of the acetohydrazide with carbon disulfide in an alkaline medium, which proceeds through the formation of a potassium dithiocarbazinate intermediate, followed by cyclization.[3][4]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in ethanol containing potassium hydroxide (1.2 eq).

  • Cool the solution in an ice bath and add carbon disulfide (1.5 eq) dropwise with constant stirring.

  • Continue stirring at room temperature for 12-16 hours.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 5-(((2-methoxyphenyl)amino)methyl)-1,3,4-oxadiazole-2-thione.

Application in the Synthesis of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is another privileged heterocycle in medicinal chemistry, with numerous approved drugs containing this moiety, particularly as antifungal and antiviral agents.[5][6] The potassium dithiocarbazinate intermediate, derived from this compound, can be further reacted with hydrazine hydrate to yield 4-amino-1,2,4-triazole-3-thione derivatives.

Triazole_Synthesis Intermediate Potassium dithiocarbazinate salt Product 4-Amino-5-((2-methoxyphenyl)aminomethyl)-4H-1,2,4-triazole-3-thione Intermediate->Product Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Product

Caption: Synthesis of 1,2,4-triazole-3-thione derivative.

Synthesis of 4-Amino-5-(((2-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thione

This synthesis involves the cyclization of the dithiocarbazinate intermediate with hydrazine hydrate, where the hydrazine acts as a dinucleophile, leading to the formation of the triazole ring.[7][8]

Experimental Protocol:

  • To the ethanolic solution of the potassium dithiocarbazinate salt prepared in section 3.1, add hydrazine hydrate (2.0 eq).

  • Heat the reaction mixture to reflux for 10-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure 4-amino-5-(((2-methoxyphenyl)amino)methyl)-4H-1,2,4-triazole-3-thione.

Pharmacological Perspective and Future Directions

The synthesized 1,3,4-oxadiazole and 1,2,4-triazole derivatives incorporating the 2-methoxyphenylamino moiety are promising candidates for biological screening. The presence of the thione group offers a handle for further functionalization, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Table 1: Potential Biological Activities of Synthesized Heterocycles

Heterocyclic CorePotential Biological ActivitiesKey Structural Features for Activity
1,3,4-Oxadiazole-2-thioneAntimicrobial, Antifungal, Anticancer, Anti-inflammatoryAromatic/heterocyclic substituents, N-substitution, Thione group
1,2,4-Triazole-3-thioneAntifungal, Antibacterial, Antiviral, AnticancerN- and S-alkylation, Schiff base formation from the amino group

The exploration of these derivatives as potential therapeutic agents is an active area of research. Future work could focus on the synthesis of a broader range of analogs and their comprehensive biological evaluation against various targets.

Conclusion

This compound has been demonstrated to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its acetohydrazide functionality provide an efficient entry point to medicinally important heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery to harness the potential of this scaffold in the development of novel therapeutic agents.

References

  • Basyouni, W. M., & El‐Bayouki, K. A. H. M. (2005). Synthesis of Novel 1,3‐Thiazole‐, 1,2,4‐Triazole‐thione and Triazepine Derivatives. Journal of Heterocyclic Chemistry, 42(5), 845-853.
  • ResearchGate. (2023). New Oxadiazole/Triazole Derivatives with Antimicrobial and Antioxidant Properties. Retrieved from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 71(2), 437-449.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-276.
  • ResearchGate. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Retrieved from [Link]

  • Synthesis and Screening of New[5][7][9]Oxadiazole,[7][9][10]Triazole, and[7][9][10]Triazolo[4,3-b][7][9][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). Molecules, 26(2), 273.

  • ResearchGate. (2012). ChemInform Abstract: Synthesis and Antimicrobial Activities of Some Triazole, Thiadiazole, and Oxadiazole Substituted Coumarins. Retrieved from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 71(2), 437-449.
  • ResearchGate. (n.d.). Reaction of compound 1 with carbon disulfide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme2.Synthesis of 1,2,4-triazole-3-thione derivatives. A) 4-Amino.... Retrieved from [Link]

  • 2-(4-Methoxyphenoxy)acetohydrazide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o309.
  • ResearchGate. (2016). Methods of synthesis-1,3,4-oxadiazole-2-thiones: A review. Retrieved from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2020). Molecules, 25(21), 5095.
  • Antimicrobial Activity and Characterization of Some Oxazole, Thiazol and Quinoline. (2020). Indian Journal of Forensic Medicine & Toxicology, 14(2), 1-8.
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules, 27(16), 5344.
  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Deriv
  • ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Retrieved from [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega, 6(4), 2882-2894.
  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-[(4-methoxyphenyl)amino]acetate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014108919A2 - Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c] pyridine-3-carboxamide and process thereof.
  • Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (2024).
  • Gsrs. (n.d.). ETHYL 2-CHLORO-2-(2-(4-METHOXYPHENYL)HYDRAZONO)ACETATE, (Z)-. Retrieved from [Link]

  • ResearchGate. (2008). Ethyl 2-acetylhydrazono-2-phenylacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. Retrieved from [Link]

  • Carbon disulfide (CS2)
  • ResearchGate. (2015). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (2020). Multicomponent Approaches Involving Carbon Disulfide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for assessing the solubility and stability of 2-[(2-Methoxyphenyl)amino]acetohydrazide, a critical endeavor for researchers, scientists, and drug development professionals. Understanding these fundamental physicochemical properties is paramount for successful formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements. This document moves beyond a simple recitation of protocols to provide the scientific rationale behind the experimental designs, ensuring a robust and insightful approach to the characterization of this molecule.

Part 1: Understanding the Molecule: Physicochemical Landscape

This compound is a molecule of interest with the following chemical structure:

  • Molecular Formula: C9H13N3O2[1]

  • Molecular Weight: 195.22 g/mol [1]

  • CAS Number: 112255-65-9[1]

The structure reveals key functional groups that govern its solubility and stability: a methoxyphenyl group, a secondary amine, and an acetohydrazide moiety. The methoxy group and the phenyl ring contribute to its lipophilicity, while the amine and hydrazide groups are polar and capable of hydrogen bonding, suggesting a degree of aqueous solubility. The hydrazide group, in particular, is known to be susceptible to hydrolysis and oxidation, making a thorough stability assessment crucial.

Part 2: Solubility Profiling: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility profile in various pharmaceutically relevant solvents is essential for developing a viable dosage form.

Predicted Solubility Characteristics

Based on the structure of this compound and the behavior of structurally similar compounds, we can predict its general solubility trends.[2]

  • Aqueous Solubility: Limited to moderate solubility in neutral water is anticipated. The presence of the polar amine and hydrazide groups suggests some interaction with water. However, the hydrophobic methoxyphenyl group will limit extensive dissolution. Solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the amino group, forming a more soluble salt.

  • Organic Solvent Solubility: Good solubility is expected in polar organic solvents such as ethanol, methanol, and DMSO, which can engage in hydrogen bonding with the molecule. Solubility in less polar solvents like acetone may be moderate, while it is likely to be poor in non-polar solvents such as hexane.[2]

Experimental Determination of Equilibrium Solubility

To obtain precise quantitative data, an equilibrium solubility study is performed. This method measures the concentration of the compound in a saturated solution after a state of equilibrium has been reached.

Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of solid this compound to vials containing a known volume of the selected solvents (e.g., water, pH-buffered solutions, ethanol, propylene glycol). The use of excess solid is critical to ensure saturation.[2]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.[2]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Hypothetical Solubility of this compound

Solvent SystemTemperature (°C)Hypothetical Solubility (mg/mL)
Purified Water250.5
0.1 M HCl (pH 1.2)2515.0
Phosphate Buffer (pH 7.4)250.8
Ethanol2525.0
Propylene Glycol2518.0
Purified Water370.9
Phosphate Buffer (pH 7.4)371.5

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Agitate at constant temperature prep1->prep2 sep1 Centrifuge samples prep2->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter through 0.45 µm filter sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Part 3: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[3] Forced degradation studies, or stress testing, are undertaken to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[4][5]

Potential Degradation Pathways

The hydrazide functional group is the most likely site of degradation in this compound. Potential degradation pathways include:

  • Hydrolysis: The amide bond of the hydrazide can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and hydrazine.

  • Oxidation: The hydrazide moiety can be susceptible to oxidation, leading to the formation of various degradation products.

  • Photodegradation: Exposure to light can induce degradation, particularly in the presence of photosensitizers.

Forced Degradation Protocol

Forced degradation studies should be conducted on a single batch of the drug substance.[5] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being so extensive as to generate secondary degradants.

Stress Conditions (as per ICH Q1A(R2)) [4][6]

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Expose the solid drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acidic Hydrolysis (0.1M HCl) analysis1 Neutralize (if necessary) & Dilute stress1->analysis1 stress2 Basic Hydrolysis (0.1M NaOH) stress2->analysis1 stress3 Oxidative (3% H2O2) stress3->analysis1 stress4 Thermal (80°C) stress4->analysis1 stress5 Photolytic (ICH Q1B) stress5->analysis1 analysis2 Analyze by Stability-Indicating HPLC analysis1->analysis2 analysis3 Identify & Quantify Degradants analysis2->analysis3 start Drug Substance start->stress1 start->stress2 start->stress3 start->stress4 start->stress5

Sources

An In-depth Technical Guide on the Chemical Reactivity of the Hydrazide Moiety in 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydrazide Moiety as a Versatile Chemical Scaffold

The hydrazide functional group, characterized by the -C(=O)NHNH₂ structure, is a cornerstone in synthetic organic and medicinal chemistry.[1] Its unique electronic and structural features, including the presence of both nucleophilic and weakly acidic protons, render it a versatile building block for a diverse array of chemical transformations.[1][2] Hydrazides are key precursors in the synthesis of numerous heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant biological activities.[2] Several clinically approved drugs, including the antitubercular agent isoniazid and some antidepressants, feature the hydrazide moiety, underscoring its importance in drug design.[2][3]

This guide focuses on the chemical reactivity of a specific hydrazide, 2-[(2-Methoxyphenyl)amino]acetohydrazide. The presence of the 2-methoxyphenylamino substituent introduces additional electronic and steric influences that modulate the reactivity of the core acetohydrazide structure. Understanding these nuances is critical for leveraging this molecule in synthetic strategies and drug discovery programs.

The Structural and Electronic Landscape of this compound

The reactivity of the hydrazide moiety in this compound is fundamentally governed by its molecular structure and the distribution of electron density. The terminal -NH₂ group is the primary site of nucleophilicity, while the adjacent -NH- proton exhibits weak acidity. The carbonyl group (C=O) is electrophilic, and its reactivity is influenced by resonance with the adjacent nitrogen atoms.

The 2-methoxyphenylamino group exerts a significant electronic effect. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the phenyl ring and, to a lesser extent, on the secondary amine. This can subtly influence the nucleophilicity of the hydrazide nitrogens.

Core Reactivity Principles: A Duality of Nucleophilic and Electrophilic Character

The hydrazide moiety can react as both a nucleophile and an electrophile, a duality that is central to its synthetic utility.

  • Nucleophilic Reactivity : The lone pair of electrons on the terminal nitrogen atom of the -NH₂ group makes it a potent nucleophile. This is the basis for its reactions with a wide range of electrophiles.

  • Reactivity at the Carbonyl Group : The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, direct nucleophilic acyl substitution on the hydrazide is less common than reactions involving the terminal nitrogen.

  • Acidity of the -NH- Proton : The proton on the secondary amine can be abstracted by a strong base, generating a hydrazide anion that can participate in various reactions.

Key Chemical Transformations of the Hydrazide Moiety

The versatile reactivity of the hydrazide in this compound allows for a multitude of chemical transformations, primarily centered around the terminal amino group and the active methylene group.

Hydrazone Formation: Condensation with Carbonyl Compounds

One of the most fundamental reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones.[4][5][6] This reaction proceeds via nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon, followed by dehydration. Hydrazones are stable compounds and are crucial intermediates in many synthetic pathways.[7]

Experimental Protocol: Synthesis of a Hydrazone Derivative

Objective: To synthesize a hydrazone from this compound and a representative aldehyde (e.g., benzaldehyde).

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

Causality Behind Experimental Choices:

  • Ethanol is a common solvent for this reaction as it dissolves both reactants and is relatively inert.

  • Glacial Acetic Acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.

  • Refluxing provides the necessary activation energy for the dehydration step of the reaction.

Hydrazone_Formation Reactants This compound + Benzaldehyde Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack (+ H⁺ catalyst) Product Hydrazone Product Intermediate->Product Dehydration (-H₂O)

Caption: Workflow for Hydrazone Synthesis.

Cyclization Reactions: Gateway to Heterocyclic Systems

Hydrazides are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds.[1][2] These reactions often involve the initial formation of a hydrazone or a related intermediate, followed by an intramolecular cyclization.

a) Synthesis of 1,3,4-Oxadiazoles

1,3,4-oxadiazoles can be synthesized from hydrazides by reaction with various reagents, such as carbon disulfide followed by alkylation and cyclization.

b) Synthesis of Pyrazoles

Pyrazoles can be formed through the reaction of hydrazides with 1,3-dicarbonyl compounds. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of a Pyrazole Derivative

Objective: To synthesize a pyrazole derivative from this compound and a 1,3-dicarbonyl compound (e.g., acetylacetone).

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol or Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or glacial acetic acid.

  • Add acetylacetone (1 equivalent) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid can serve as both a solvent and a catalyst for this reaction, promoting both the initial condensation and the subsequent cyclization-dehydration steps.

  • Heating under reflux is necessary to drive the reaction to completion, particularly the intramolecular cyclization and dehydration steps which have a higher activation energy.

Pyrazole_Synthesis cluster_0 Reaction Steps Reactants Hydrazide + 1,3-Dicarbonyl Hydrazone_Int Hydrazone Intermediate Reactants->Hydrazone_Int Condensation Cyclized_Int Cyclized Intermediate Hydrazone_Int->Cyclized_Int Intramolecular Cyclization Product Pyrazole Derivative Cyclized_Int->Product Dehydration

Sources

Initial In-Vitro Evaluation of 2-[(2-Methoxyphenyl)amino]acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Rationale

The hydrazide and hydrazone moieties are privileged structures in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The 2-[(2-Methoxyphenyl)amino]acetohydrazide scaffold, in particular, presents a compelling template for drug discovery. The methoxy group on the phenyl ring can influence lipophilicity and metabolic stability, while the acetohydrazide core provides a versatile linker and key hydrogen bonding features essential for interacting with biological targets. This guide provides a comprehensive, logic-driven framework for the initial in-vitro evaluation of novel derivatives based on this scaffold, moving from broad phenotypic screening to specific molecular target engagement. The objective is not merely to test, but to build a robust data package that informs a compound's potential and directs future optimization efforts.

Chapter 1: Synthesis and Compound Preparation

A robust in-vitro evaluation begins with well-characterized and pure compounds. The synthesis of this compound derivatives typically follows a reliable and straightforward chemical pathway.

General Synthesis Pathway

The common synthetic route involves a two-step process. First, the corresponding ester, ethyl 2-((2-methoxyphenyl)amino)acetate, is reacted with hydrazine hydrate, typically in an alcoholic solvent like ethanol, to yield the core acetohydrazide intermediate.[4] Subsequently, this intermediate undergoes a condensation reaction with a variety of substituted aldehydes or ketones, often catalyzed by a few drops of glacial acetic acid, to produce the final hydrazone derivatives.[1][3]

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Condensation Start Ethyl 2-((2-methoxyphenyl)amino)acetate Reagent1 Hydrazine Hydrate (NH2NH2·H2O) Ethanol (Solvent) Start->Reagent1 Product1 2-((2-Methoxyphenyl)amino)acetohydrazide (Core Intermediate) Reagent1->Product1 Reagent2 Substituted Aldehyde/Ketone (R-CHO/R-CO-R') Glacial Acetic Acid (Catalyst) Product1->Reagent2 Product2 Final (E)-2-(Arylbenzylidene)-2- ((2-methoxyphenyl)amino)acetohydrazide Derivative Reagent2->Product2

Caption: General workflow for the synthesis of acetohydrazide-hydrazone derivatives.

Quality Control: A Non-Negotiable Prerequisite

Before any biological evaluation, the identity and purity of each synthesized derivative must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis. Purity, ideally >95%, should be established by HPLC. This step is critical for data integrity, ensuring that the observed biological activity is attributable to the compound of interest and not an impurity.

Chapter 2: The In-Vitro Screening Cascade

A logical, tiered approach to in-vitro testing is essential for efficient and cost-effective drug discovery. The cascade should begin with broad, high-throughput assays to identify general bioactivity and potential liabilities, followed by more specific, target-oriented assays for promising candidates.

G cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Screening Start Synthesized Compound Library (Purity >95%) Cytotoxicity Cytotoxicity & Antiproliferative Assay (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screen (e.g., Broth Microdilution) Start->Antimicrobial Antioxidant Antioxidant Potential (DPPH/ABTS Assays) Cytotoxicity->Antioxidant If active or for mechanistic insight Lead Lead Candidate Identification & Further Optimization Antimicrobial->Lead If potent Enzyme Specific Enzyme Inhibition (e.g., AChE Assay) Antioxidant->Enzyme Enzyme->Lead If potent & selective

Caption: A logical workflow for the initial in-vitro evaluation of novel compounds.

Chapter 3: Primary Screening - Assessing Foundational Bioactivity

The initial screening phase aims to answer two fundamental questions: Does the compound have a general effect on cell viability? And does it possess antimicrobial properties, a known strength of the hydrazone chemical class?

Cytotoxicity and Antiproliferative Activity

Causality: This is the cornerstone of initial screening. It simultaneously identifies potential anticancer agents and flags compounds with undesirable general toxicity.[5][6][7] By using both cancerous and non-cancerous cell lines, a preliminary therapeutic index can be established. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[8]

Principle of the MTT Assay: The assay quantifies cell viability based on metabolic activity. In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., MCF-7, HepG2, and non-cancerous HEK293) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (typically 24, 48, or 72 hours). Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like cisplatin).

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL stock in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

CompoundCancer Cell Line: MCF-7 IC₅₀ (µM)Cancer Cell Line: HepG2 IC₅₀ (µM)Non-Cancerous Cell Line: HEK293 IC₅₀ (µM)Selectivity Index (SI)
Derivative 1 ValueValueValueValue
Derivative 2 ValueValueValueValue
Cisplatin ValueValueValueValue
SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells
Antimicrobial Activity

Causality: The hydrazide-hydrazone scaffold is a well-established pharmacophore for antimicrobial agents.[9][10][11][12] Their mechanism can involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.[1] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on a compound's potency.

Experimental Protocol: Broth Microdilution (96-Well Plate)

  • Preparation: In a 96-well plate, add 100 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from this well to the next, and so on, creating a concentration gradient.[1]

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Dilute and add the inoculum to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi), a negative control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Data Presentation: Antimicrobial Activity

CompoundGram-Positive: S. aureus MIC (µg/mL)Gram-Negative: E. coli MIC (µg/mL)Fungal: C. albicans MIC (µg/mL)
Derivative 1 ValueValueValue
Derivative 2 ValueValueValue
Ciprofloxacin ValueValueN/A
Fluconazole N/AN/AValue

Chapter 4: Secondary Screening - Exploring Mechanisms of Action

Compounds that demonstrate promising activity in primary screens warrant further investigation to elucidate their potential mechanisms of action.

Antioxidant Potential Assessment

Causality: The presence of NH and methoxy-phenyl groups suggests that these derivatives may act as hydrogen donors or radical scavengers. Antioxidant activity can be a desirable trait, contributing to anti-inflammatory and cytoprotective effects. The DPPH and ABTS assays are complementary methods to evaluate this potential.[13][14] The ABTS assay is advantageous as it is sensitive to a broader range of antioxidants and is less affected by solvent interference.[15]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Reaction: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm. The reduction in absorbance indicates radical scavenging.

  • Analysis: Calculate the percentage of scavenging activity relative to a control (DPPH solution with solvent only) and determine the IC₅₀ value. Ascorbic acid is commonly used as a positive control.[15]

Data Presentation: Antioxidant Capacity

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
Derivative 1 ValueValue
Derivative 2 ValueValue
Ascorbic Acid ValueValue
Specific Enzyme Inhibition: Acetylcholinesterase (AChE)

Causality: To move beyond phenotypic screening, it is crucial to assess if the compounds interact with a specific molecular target. Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.[16] The Ellman's method is a classic and reliable colorimetric assay for screening AChE inhibitors.[17][18][19]

Principle of Ellman's Assay: AChE hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[17][19] The rate of color formation is proportional to AChE activity; inhibitors will reduce this rate.

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATChI Acetylthiocholine (Substrate) ATChI->AChE TNB TNB²⁻ (Yellow, Measured at 412 nm) Thiocholine->TNB DTNB DTNB (Ellman's Reagent, Colorless) DTNB->Thiocholine reacts with Inhibitor Test Compound (Inhibitor) Inhibitor->AChE blocks

Sources

A Comprehensive Review of Methoxyphenylamino Acetohydrazide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydrazide-hydrazone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities.[1][2][3] This technical guide provides a comprehensive literature review of a specific, promising subclass: methoxyphenylamino acetohydrazide compounds. By integrating the flexible hydrazide linker with the electronically significant methoxyphenylamino scaffold, these compounds emerge as versatile candidates for therapeutic development. This document delves into their synthesis, structural characterization, and the extensive spectrum of their biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. We synthesize findings from numerous studies to elucidate structure-activity relationships (SAR), present detailed experimental protocols for their synthesis and evaluation, and offer insights into their mechanisms of action. This guide is intended to serve as an authoritative resource for researchers and scientists, fostering a deeper understanding and accelerating the exploration of methoxyphenylamino acetohydrazides as next-generation therapeutic agents.

Introduction: The Rationale for a Privileged Scaffold

The hydrazide core (-CO-NH-NH2) is a highly valuable functional group in drug design, serving as a versatile precursor for a multitude of heterocyclic compounds and hydrazone derivatives.[4][5] The active azomethine proton (-NH-N=CH-) in hydrazones is crucial for their biological function, enabling interactions with various biological targets.[2][6] This scaffold is present in numerous approved drugs and clinical candidates, attesting to its therapeutic importance.[1][7]

The "methoxyphenylamino" moiety is not merely a passive structural component. The methoxy group (-OCH3), an electron-donating substituent, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance lipophilicity, facilitate membrane permeability, and participate in hydrogen bonding, thereby modulating the compound's interaction with enzyme active sites or receptors. The strategic combination of the methoxyphenylamino group with the acetohydrazide linker creates a unique chemical space, yielding derivatives with a broad and potent spectrum of biological activities.[6][8] This review consolidates the current knowledge on these compounds to provide a clear perspective on their therapeutic promise.

Synthesis and Characterization

The synthesis of methoxyphenylamino acetohydrazide derivatives typically follows a reliable and straightforward multi-step pathway. The process begins with the appropriate methoxyphenylamine precursor and leverages fundamental organic reactions.

2.1. General Synthetic Pathway

The common synthetic route involves three primary stages:

  • Esterification: The starting material, a methoxyphenylamino acetic acid, is reacted with an alcohol (commonly ethanol or methanol) in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to produce the corresponding ester. This step protects the carboxylic acid and activates it for the subsequent reaction.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (H₂NNH₂·H₂O). The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the key 2-(methoxyphenylamino)acetohydrazide intermediate.[4]

  • Condensation (Hydrazone Formation): The final step involves the condensation of the acetohydrazide intermediate with a variety of substituted aldehydes or ketones. This reaction, typically carried out in a protic solvent like ethanol with a catalytic amount of acid, yields the target N'-substituted-2-(methoxyphenylamino)acetohydrazide derivatives (hydrazones).[5][9]

The structural identity and purity of the synthesized compounds are confirmed using a suite of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[10][11][12]

2.2. Visualization: General Synthesis Workflow

G cluster_0 Synthesis Pathway A Methoxyphenylamino acetic acid B Corresponding Ester A->B Esterification (Alcohol, H+) C Methoxyphenylamino Acetohydrazide Intermediate B->C Hydrazinolysis (Hydrazine Hydrate) D Target Hydrazone Derivative C->D Condensation (Aldehyde/Ketone, H+)

Caption: General workflow for synthesizing methoxyphenylamino acetohydrazide derivatives.

A Spectrum of Biological Activities

The true value of the methoxyphenylamino acetohydrazide scaffold lies in its diverse pharmacological profile. Derivatives have demonstrated significant potential across multiple therapeutic areas.

3.1. Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is urgent. Hydrazide-hydrazone derivatives have shown considerable promise in this area.[13][14]

  • Antibacterial Properties: Studies on various acetohydrazide derivatives have demonstrated moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[11][13] The mechanism of action for some quinoline-hydrazone derivatives is believed to involve the inhibition of DNA gyrase or glucosamine-6-phosphate synthase, enzymes essential for bacterial DNA replication and cell wall synthesis, respectively.[15]

  • Antifungal Properties: While generally more potent as antibacterial agents, some derivatives have also exhibited activity against fungal strains like Aspergillus niger and Candida albicans.[11][13] However, this activity is often weaker compared to their antibacterial effects, indicating a need for structural optimization to enhance antifungal efficacy.[13]

Table 1: Representative Antimicrobial Activity of Acetohydrazide Derivatives

Compound ClassTest OrganismActivity NotedReference
Coumarin AcetohydrazidesS. aureus, B. subtilisSignificant Inhibition[11]
Coumarin AcetohydrazidesE. coli, P. aeruginosaSignificant Inhibition[11]
(2-chloro-4-fluorophenyl)acetohydrazidesS. pyogens, S. aureusModerate to Good[13]
(2-chloro-4-fluorophenyl)acetohydrazidesE. coli, P. aeruginosaModerate to Good[13]
Pyridine Acetohydrazide Metal ComplexesS. aureus, E. coliHigher than ligand alone[16]

3.2. Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases.[17] Many non-steroidal anti-inflammatory drugs (NSAIDs) have a carboxylic acid moiety that can cause gastrointestinal side effects. Converting this group to a hydrazide is a recognized strategy to mitigate this toxicity.[17]

Derivatives have been evaluated in preclinical models, such as the carrageenan-induced paw edema assay in rats, a standard test for acute inflammation.[1][18] Studies have shown that certain hydrazide derivatives can significantly reduce paw edema, with efficacy comparable to standard drugs like diclofenac sodium.[7][17] Structure-activity relationship studies reveal that the presence of electron-withdrawing groups, such as nitro (NO₂) or halogen atoms, on the aromatic rings often enhances anti-inflammatory potential.[7][17]

Table 2: Anti-inflammatory Activity of Selected Hydrazide Derivatives in the Carrageenan-Induced Paw Edema Model

Compound TypeDose% Inhibition of EdemaReference
Nicotinic acid hydrazide (ortho-NO₂)20 mg/kg35.73%[7][17]
Nicotinic acid hydrazide (meta-NO₂)20 mg/kg37.29%[7][17]
Phthalic anhydride benzylidene-hydrazideN/Aup to 64.0%[7]
Diclofenac Sodium (Standard)N/A38.85% - 68.0%[7][17]

3.3. Anticancer Activity

The search for more effective and selective anticancer agents is a primary goal of medicinal chemistry.[19] Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[6][8]

These compounds generally exhibited greater cytotoxicity against human glioblastoma (U-87) cells than against triple-negative breast cancer (MDA-MB-231) cells.[6][8] One of the most active compounds identified was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which significantly reduced the viability of glioblastoma cells.[6] The proposed mechanism for some hydrazide derivatives involves the induction of apoptosis. For instance, an etodolac hydrazide derivative was shown to activate caspase-3, a key executioner enzyme in the apoptotic cascade, leading to programmed cell death in prostate cancer cells.[20]

Table 3: Anticancer Activity of Selected Hydrazide Derivatives

Compound ClassCell LineMeasurementResultReference
Etodolac Hydrazide Derivative 9 PC-3 (Prostate)% Growth Inhibition58.24% at 10 µM[20]
Etodolac Hydrazide Derivative 9 PC-3 (Prostate)IC₅₀54 µM[20]
3-[(4-methoxyphenyl)amino]propanehydrazide DerivativeU-87 (Glioblastoma)% Viability ReductionReduced to 19.6%[6]

3.4. Visualization: Proposed Apoptotic Mechanism

G cluster_0 Apoptosis Induction Pathway A Hydrazide Compound B Cellular Stress / ROS Generation A->B Induces C Pro-apoptotic Signals (e.g., Bcl-2 inhibition) B->C D Caspase-3 Activation C->D Leads to E Execution of Apoptosis (Cell Death) D->E Triggers

Caption: Proposed mechanism of anticancer action via apoptosis induction.[4][20]

3.5. Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Hydrazide-hydrazones have been explored as potential anticonvulsant agents.[3] Their activity is often assessed in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[21][22]

Structure-activity relationship studies on related compounds have shown that non-bulky substituents on the aromatic rings are crucial for high activity.[23][24] For example, in a series of N-benzyl 2-acetamido-3-methoxypropionamide analogs, derivatives with smaller groups at the 3-oxy and 4'-benzyl positions displayed the most potent seizure protection in the MES test.[24] The efficacy of some of these compounds surpassed that of traditional antiepileptic drugs like phenytoin and valproate, highlighting their potential as new leads in epilepsy treatment.[23]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experimental procedures.

4.1. Protocol 1: Synthesis of a Representative Derivative: N'-(4-chlorobenzylidene)-2-(4-methoxyphenylamino)acetohydrazide

  • Rationale: This protocol outlines the final condensation step, which is critical for generating structural diversity and is a common procedure in the synthesis of hydrazones. 4-chlorobenzaldehyde is chosen as a representative aromatic aldehyde.

  • Step-by-Step Methodology:

    • Dissolution: In a 100 mL round-bottom flask, dissolve 2-(4-methoxyphenylamino)acetohydrazide (1.95 g, 10 mmol) in absolute ethanol (30 mL).

    • Addition of Aldehyde: To this solution, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) dissolved in a minimal amount of ethanol.

    • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

    • Reflux: Equip the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

    • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

    • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure N'-(4-chlorobenzylidene)-2-(4-methoxyphenylamino)acetohydrazide.

    • Characterization: Dry the purified product under vacuum and characterize it using IR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.

4.2. Protocol 2: In Vitro Antibacterial Screening (Agar Disc Diffusion Method)

  • Rationale: This is a standard, self-validating method for assessing the antibacterial activity of new compounds. It provides a qualitative and semi-quantitative measure of a compound's ability to inhibit bacterial growth.

  • Step-by-Step Methodology:

    • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

    • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Plating: Using a sterile cotton swab, uniformly streak the bacterial inoculum over the entire surface of the MHA plates.

    • Disc Application: Prepare sterile filter paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.

    • Controls: Prepare a positive control disc with a standard antibiotic (e.g., Ciprofloxacin) and a negative control disc with the solvent (DMSO) only.

    • Incubation: Place the impregnated discs, along with the controls, onto the surface of the inoculated agar plates. Gently press to ensure contact. Incubate the plates at 37°C for 18-24 hours.

    • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm). A larger zone diameter indicates greater antibacterial activity.

Conclusion and Future Perspectives

Methoxyphenylamino acetohydrazide compounds represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The synthetic accessibility and potential for facile derivatization make them highly attractive for developing extensive compound libraries for high-throughput screening. The literature clearly indicates their potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of promising hits to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and pathways responsible for the observed biological effects.

  • Quantitative Structure-Activity Relationship (QSAR): Development of computational models to predict the activity of new derivatives and guide rational drug design.

  • Exploration of Metal Complexes: Investigating the coordination of these hydrazones with various metal ions, which has been shown to enhance the biological activity of related ligands.[14][16]

By building upon the solid foundation of existing research, the scientific community can unlock the full therapeutic potential of this versatile and promising class of compounds.

References

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  • Design, Synthesis and Antibacterial, Antifungal Activity of Some Coumarin Acetohydrazide Derivatives. (2021). Research Journal of Pharmacy and Technology. [Link]

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  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). MDPI. [Link]

  • Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. (2025). Journal of Materials Science Research and Reviews. [Link]

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  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • N-(furan-2-ylmethylene)-2-(4-methoxyphenylamino)acetohydrazide. (N/A). ResearchGate. [Link]

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  • higher anticancer activity: Topics by Science.gov. (N/A). Science.gov. [Link]

  • Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. (2010). PubMed. [Link]

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Sources

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 2-[(2-Methoxyphenyl)amino]acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-[(2-Methoxyphenyl)amino]acetohydrazide scaffold represents a promising starting point for the development of novel therapeutics. Analogs of this chemical class have demonstrated a wide array of biological activities, suggesting engagement with multiple intracellular targets. This in-depth technical guide provides a comprehensive overview of potential therapeutic targets for these analogs, offering a strategic roadmap for researchers and drug development professionals. We will delve into the scientific rationale for pursuing specific target classes, provide detailed, field-proven experimental protocols for target validation, and present a framework for advancing lead compounds. This guide is designed to empower research teams with the necessary knowledge to efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold.

Introduction: The Therapeutic Promise of the Acetohydrazide Scaffold

Hydrazide and its derivatives, particularly acetohydrazides, are privileged structures in medicinal chemistry, known to form the backbone of numerous compounds with diverse pharmacological activities.[1][2][3] The incorporation of a (2-methoxyphenyl)amino moiety introduces specific electronic and steric properties that can be fine-tuned to achieve selective interactions with biological targets. The core structure, characterized by a flexible linker and hydrogen bonding capabilities, allows for the exploration of a vast chemical space, leading to analogs with potential applications in oncology, inflammation, and infectious diseases. This guide will systematically explore the most promising therapeutic avenues for this class of compounds.

Key Therapeutic Target Classes and Rationale

Our analysis of the existing scientific literature and the inherent structural features of the this compound scaffold points towards several high-potential therapeutic target classes.

Protein Kinases: Precision Targets in Oncology and Inflammation

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The acetohydrazide scaffold can be elaborated to interact with the ATP-binding pocket of various kinases.

Recent studies have identified a pyrazine-based analog incorporating a (2-methoxyphenyl)amino group as a potent inhibitor of Casein Kinase 2 alpha (CSNK2A).[5] CSNK2A is a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and apoptosis suppression.[5]

Scientific Rationale: Targeting CSNK2A with selective inhibitors is a validated strategy in oncology. The discovery of a compound with a similar structural motif to the this compound core strongly suggests that analogs from this series could be potent and selective CSNK2A inhibitors.

Experimental Validation Workflow:

CSNK2A_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (e.g., Radiometric, Luminescence) cellular_assay Cellular Target Engagement (e.g., NanoBRET, Western Blot) biochemical_assay->cellular_assay Confirm cell permeability and target binding selectivity_profiling Kinase Selectivity Profiling (Panel of >100 kinases) cellular_assay->selectivity_profiling Assess off-target effects xenograft_model Xenograft Tumor Model (e.g., in mice) selectivity_profiling->xenograft_model Evaluate anti-tumor efficacy pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies xenograft_model->pk_pd_studies Determine dosing regimen and in vivo target modulation

Caption: Workflow for validating CSNK2A inhibitors.

Detailed Protocol: Radiometric Kinase Assay for CSNK2A

This protocol provides a robust method for determining the in vitro potency of synthesized analogs against CSNK2A.[6]

Materials:

  • Recombinant human CSNK2A1 (e.g., from Reaction Biology, Carna Biosciences)

  • Peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³³P]ATP (PerkinElmer)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates (e.g., Millipore MAPH)

  • Phosphoric acid (75 mM)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the peptide substrate, and recombinant CSNK2A1 enzyme.

  • Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 75 mM phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • After drying the filter plate, add scintillation fluid to each well and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Parameter Typical Concentration/Condition
CSNK2A11-5 nM
Peptide Substrate200 µM
ATP10 µM
Incubation Time60 minutes
Incubation Temperature30°C

Table 1: Typical parameters for a CSNK2A radiometric kinase assay.

Cyclooxygenases (COX-1 and COX-2): Targeting Inflammation

The hydrazide moiety is present in several known anti-inflammatory agents. Analogs of 2-(2-Chlorophenyl)acetohydrazide have shown anti-inflammatory properties believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[7]

Scientific Rationale: COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The this compound scaffold can be optimized to achieve potent and selective COX-2 inhibition.

Experimental Validation Workflow:

COX_Validation_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Models enzyme_assay Enzyme-based Assay (COX-1 and COX-2) cell_based_assay Cell-based Prostaglandin Synthesis Assay (e.g., in LPS-stimulated macrophages) enzyme_assay->cell_based_assay Confirm cellular activity carrageenan_paw_edema Carrageenan-induced Paw Edema Model (in rats or mice) cell_based_assay->carrageenan_paw_edema Evaluate acute anti-inflammatory effect adjuvant_arthritis Adjuvant-induced Arthritis Model (in rats) carrageenan_paw_edema->adjuvant_arthritis Assess efficacy in a chronic model

Caption: Workflow for validating COX inhibitors.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This high-throughput compatible assay is suitable for the initial screening of a library of analogs.[8]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate that detects prostaglandin G2)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

  • Add the test compounds at various concentrations to the wells of the microplate. Include wells for a no-inhibitor control and a positive control (Celecoxib).

  • Add the reaction mix to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

  • The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition for each compound and determine the IC₅₀ values.

Component Final Concentration
Human COX-2Varies by lot
Arachidonic Acid~100 µM
COX ProbeAs per manufacturer's instructions
Celecoxib0.1 - 10 µM

Table 2: Typical final concentrations for a fluorometric COX-2 assay.

Microbial Enzymes: A Strategy for Novel Antimicrobials

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Hydrazone derivatives have shown significant potential as antimicrobial agents.[7][9]

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for fluoroquinolone antibiotics.[7] Inhibition of this enzyme leads to bacterial cell death.

Scientific Rationale: The acetohydrazide scaffold can be modified to mimic the binding of known DNA gyrase inhibitors. The presence of aromatic and hydrogen-bonding moieties in the this compound core makes it a suitable starting point for designing novel DNA gyrase inhibitors.

Experimental Validation: A DNA supercoiling inhibition assay is the standard method to assess the activity of compounds against DNA gyrase.[10] This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[11]

Scientific Rationale: Inhibition of urease can reduce the pathogenicity of bacteria and is a viable therapeutic strategy. Phenoxy acetohydrazide derivatives have been identified as urease inhibitors, suggesting that the this compound scaffold could also yield potent urease inhibitors.[11]

Experimental Validation: Urease inhibition is typically measured using a colorimetric assay that quantifies the amount of ammonia produced from urea hydrolysis, often by the Berthelot (indophenol) method.[9]

Detailed Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a panel of pathogenic bacteria and fungi.[7][12]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (positive controls)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Add the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Additional Potential Targets

Based on the broad bioactivity of related hydrazide compounds, the following targets also warrant consideration:

  • β-Glucuronidase: This enzyme is involved in the metabolism of various drugs and endogenous compounds. Inhibitors of β-glucuronidase could have applications in mitigating drug-induced toxicity.[13][14]

  • Succinate Dehydrogenase (SDH): SDH is a key enzyme in both the citric acid cycle and the electron transport chain. Pyrazole-4-acetohydrazide derivatives have been identified as potential inhibitors of fungal SDH.[12] This suggests that analogs could be explored as antifungal agents or for their potential in metabolic disorders.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the design and synthesis of novel therapeutic agents. This guide has outlined a rational approach to identifying and validating potential therapeutic targets for analogs based on this core structure. The strong evidence pointing towards CSNK2A as a primary target in oncology, coupled with the potential for developing novel anti-inflammatory and antimicrobial agents, provides a compelling case for further investigation.

Future efforts should focus on synthesizing a diverse library of analogs and screening them against the targets detailed in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing potency and selectivity. Promising lead compounds should then be advanced through the validation workflows presented, including cellular and in vivo models, to fully characterize their therapeutic potential. By adopting a systematic and evidence-based approach, researchers can efficiently navigate the path from chemical scaffold to clinical candidate.

References

  • Taha, M., Rahim, F., Uddin, I., Amir, M., Iqbal, N., Wadood, A., ... & Rehman, A. U. (2017). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 738-747. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(9), 1237. [Link]

  • Prasanna Kumar, B. N., Mohana, K. N., & Mallesha, L. (2013). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. Current Chemistry Letters, 2(3), 167-174. [Link]

  • Li, Q., Li, J., Zhang, J., Wang, Z., Chen, H., & Yang, N. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9579-9593. [Link]

  • Health Sciences. (2024). Acetohydrazide derivatives: Significance and symbolism. Health Sciences. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Eurofins DiscoverX. (2025). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. [Link]

  • Cameron, M. D., et al. (2011). A high throughput assay for discovery of bacterial β-glucuronidase inhibitors. Current chemical genomics, 5, 13–20. [Link]

  • Appchem. (n.d.). This compound. Appchem. [Link]

  • Kumar, P., & Singh, P. (2013). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini reviews in medicinal chemistry, 13(10), 1431–1444. [Link]

  • da Silva, W. R., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules (Basel, Switzerland), 26(21), 6489. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • ResearchGate. (n.d.). Reaction pathway for synthesis acetohydrazide derivative of CZT and its coupling with proteins. ResearchGate. [Link]

  • PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS letters, 586(12), 1641–1649. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8754. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bio-protocol. (n.d.). Urease Enzyme Inhibition Assay. Bio-protocol. [Link]

  • ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. ResearchGate. [Link]

  • Wudil, A. M., et al. (2021). Soil urease inhibition by various plant extracts. PloS one, 16(10), e0258038. [Link]

  • Wallace, B. D., et al. (2015). Virtual screening for the discovery of microbiome β-glucuronidase inhibitors to alleviate cancer drug toxicity. ACS chemical biology, 10(7), 1648–1659. [Link]

  • PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Reaction Biology. (n.d.). CK2a Kinase Assay Service. Reaction Biology. [Link]

  • PubMed Central. (2024). A guide to selecting high-performing antibodies for CSNK2A1 (UniProt ID: P68400) for use in western blot, immunoprecipitation and immunofluorescence. PubMed Central. [Link]

  • PubMed Central. (2018). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. [Link]

Sources

Methodological & Application

protocol for the synthesis of Schiff bases from 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Schiff Bases from 2-[(2-Methoxyphenyl)amino]acetohydrazide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a pivotal class of organic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and catalysis. Their versatile pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have positioned them as privileged scaffolds in drug discovery. This application note provides a detailed protocol for the synthesis of novel Schiff bases derived from this compound. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental setup, and characterization techniques.

The synthesis involves the condensation reaction between this compound and various substituted aromatic aldehydes. The presence of the methoxy and amino groups in the acetohydrazide precursor is of particular interest, as these functionalities can modulate the electronic and steric properties of the resulting Schiff bases, potentially enhancing their biological activity. This guide emphasizes a reproducible and scalable methodology, grounded in established chemical principles.

Reaction Mechanism and Scientific Rationale

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The terminal amino group (-NH2) of the acetohydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is often the rate-determining step and can be catalyzed by either acid or base.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine or azomethine group of the Schiff base. This step is typically acid-catalyzed, as protonation of the hydroxyl group makes it a better leaving group (water).

The choice of solvent and catalyst is critical for the successful synthesis of Schiff bases. Protic solvents like ethanol or methanol are commonly employed as they can solvate the reactants and intermediates, and also participate in the proton transfer steps of the reaction. Glacial acetic acid is frequently used as a catalyst to facilitate both the nucleophilic addition and the dehydration steps.

SchiffBase_Mechanism Hydrazide This compound (Nucleophile) Carbinolamine Carbinolamine Intermediate Hydrazide->Carbinolamine + Aldehyde (Nucleophilic Addition) Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Carbinolamine SchiffBase Schiff Base Carbinolamine->SchiffBase - H2O (Dehydration) Water Water

Figure 1: Generalized reaction mechanism for the formation of a Schiff base from this compound and an aromatic aldehyde.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of Schiff bases from this compound. The specific quantities and reaction times may need to be optimized depending on the reactivity of the chosen aldehyde.

Materials and Reagents
  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

  • Distilled water

  • Anhydrous sodium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Appropriate deuterated solvents for NMR analysis (e.g., DMSO-d6, CDCl3)

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 20-30 mL). Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Aldehyde: To the stirred solution, add 1.0 equivalent of the selected aromatic aldehyde. A slight excess (1.05 equivalents) of the aldehyde can be used to ensure complete consumption of the hydrazide.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system (e.g., ethyl acetate:hexane, 1:1) should be used to separate the reactants from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the Schiff base indicate the completion of the reaction. Typical reaction times range from 2 to 6 hours.

  • Product Isolation and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • In many cases, the Schiff base product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator to induce precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (40-50 °C) to remove any residual solvent.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Hydrazide in Ethanol Add_Aldehyde Add Aromatic Aldehyde Dissolve->Add_Aldehyde Add_Catalyst Add Glacial Acetic Acid Add_Aldehyde->Add_Catalyst Reflux Reflux Reaction Mixture Add_Catalyst->Reflux Monitor Monitor via TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Product Recrystallize->Dry

Figure 2: A step-by-step workflow diagram for the synthesis of Schiff bases from this compound.

Characterization and Data Analysis

The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range often indicates the presence of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of the Schiff base can be confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the -NH2 bending vibration of the hydrazide also supports the successful formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule. The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-), typically in the range of 8-10 ppm.

    • ¹³C NMR: The carbon-13 NMR spectrum shows a signal for the azomethine carbon (-C=N-) in the range of 140-160 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base.

Representative Data Summary
Schiff Base Derivative (Substituent on Aldehyde)Yield (%)Melting Point (°C)IR (cm⁻¹, C=N)¹H NMR (δ, ppm, -CH=N-)
H85152-15416258.5
4-Cl90178-18016308.7
4-OCH₃88165-16716208.4

Table 1: Representative analytical data for a series of Schiff bases synthesized from this compound. Note: These are example values and may vary based on specific experimental conditions.

Troubleshooting and Safety Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time, using a slight excess of the aldehyde, or trying a different solvent or catalyst. Ensure that the starting materials are pure and dry.

  • Incomplete Reaction: If TLC analysis shows the presence of starting materials even after prolonged reflux, the addition of a more potent dehydrating agent, such as a small amount of anhydrous sodium sulfate, to the reaction mixture might be beneficial.

  • Purification Difficulties: If the product is difficult to crystallize, column chromatography on silica gel may be necessary for purification.

  • Safety:

    • All experiments should be conducted in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Aromatic aldehydes and organic solvents can be flammable and toxic. Handle them with care and avoid inhalation of vapors.

    • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Conclusion

This application note provides a comprehensive and reliable . By following the detailed steps and understanding the underlying chemical principles, researchers can efficiently synthesize and characterize a library of novel Schiff base derivatives for further investigation in various fields, particularly in drug discovery and development. The provided troubleshooting tips and safety guidelines will help ensure a successful and safe experimental outcome.

References

  • Kumar, S., & Sharma, P. (2021). Schiff Bases: A Mini Review on their Synthesis, Characterization, and Biological Activities. Journal of Chemical Reviews, 3(1), 59-71. [Link]

  • da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8. [Link]

  • Kareem, A. M., & Al-Amiery, A. A. (2019). Synthesis, Characterization and Biological Activities of Schiff Bases: A Review. Rasayan Journal of Chemistry, 12(4), 1845-1859. [Link]

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Assessment of 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-[(2-Methoxyphenyl)amino]acetohydrazide. The method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, rendering it stability-indicating. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and regulatory submissions.[1][2][3][4] The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, offering excellent resolution and peak symmetry. This guide provides a comprehensive walkthrough of the method development strategy, the final validated protocol, and the results of forced degradation studies.

Introduction

This compound (CAS No. 112255-65-9) is a chemical entity with a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol .[5] As with any active pharmaceutical ingredient (API), establishing its purity is a critical aspect of drug development and manufacturing. A reliable analytical method is imperative to quantify the API and detect any impurities, including process-related impurities and degradation products that may arise during manufacturing or storage. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6]

The objective of this work was to develop and validate a stability-indicating RP-HPLC method for this compound, in accordance with ICH Q2(R1) guidelines.[1][2][3] A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, providing confidence in the stability data generated.[7][8][9]

Method Development Strategy

The development of a robust HPLC method requires a systematic approach to optimize the separation of the analyte from potential impurities. The physicochemical properties of this compound, which contains a polar hydrazide group, an aromatic ring, and a secondary amine, guided the selection of the initial chromatographic conditions.

Analyte Characterization

This compound is a moderately polar compound. The presence of the aromatic ring suggests that a phenyl-based stationary phase could be suitable due to potential π-π interactions.[10][11] However, the polar hydrazide and amino functionalities necessitate a reversed-phase approach with good aqueous compatibility.[12]

Column and Mobile Phase Selection
  • Stationary Phase: A C18 column was chosen as the initial stationary phase due to its versatility and wide applicability in reversed-phase chromatography for a broad range of compounds.[13] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm was selected to provide a good balance between efficiency and backpressure.[14]

  • Mobile Phase: A combination of an organic modifier and an aqueous buffer is standard for reversed-phase HPLC.

    • Organic Solvent: Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency.

    • Aqueous Phase: A phosphate buffer was chosen to control the pH of the mobile phase. The pH of the mobile phase is a critical parameter as it can affect the ionization state of the analyte and, consequently, its retention and peak shape.[15][16][17] An initial pH of 4.0 was selected to ensure the protonation of the amino groups, promoting good peak shape.[14]

Detection Wavelength

The UV spectrum of this compound was obtained using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) was determined to be 272 nm, which was selected for detection to ensure high sensitivity.

Optimization of Chromatographic Conditions

A systematic study was undertaken to optimize the mobile phase composition, flow rate, and column temperature to achieve optimal separation. A gradient elution was employed to ensure the elution of any potential late-eluting impurities and to reduce the analysis time. The final optimized conditions are presented in Table 1.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Purospher® STAR, RP-18 endcapped (250 mm x 4.6 mm, 5 µm).[14]

  • Reagents: HPLC grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water (Milli-Q or equivalent).

  • Reference Standard: this compound of known purity.

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 4.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the following table:

Table 1: Optimized HPLC Conditions

ParameterCondition
Column Purospher® STAR, RP-18e (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer pH 4.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 25 minutes

Diagram 1: HPLC Method Development Workflow A visual representation of the decision-making process in developing the HPLC method.

MethodDevelopmentWorkflow cluster_Initial Initial Assessment cluster_Selection Parameter Selection cluster_Optimization Optimization cluster_Validation Validation Analyte Analyte Properties (Polarity, Aromaticity) Column Column Selection (C18, Phenyl) Analyte->Column MobilePhase Mobile Phase (ACN, Buffer pH) Analyte->MobilePhase Detector Detector Wavelength (UV Scan) Analyte->Detector Gradient Gradient Optimization Column->Gradient MobilePhase->Gradient Detector->Gradient FlowRate Flow Rate & Temp. Gradient->FlowRate PeakShape Peak Shape Analysis FlowRate->PeakShape FinalMethod Final Validated Method PeakShape->FinalMethod

Caption: A flowchart illustrating the systematic approach to HPLC method development.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[7][8][9] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 0.1 M HCl and heated at 60 °C for 4 hours. The solution was then neutralized.

  • Base Hydrolysis: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 2 hours. The solution was then neutralized.

  • Oxidative Degradation: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 3% H2O2 and kept at room temperature for 1 hour.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 24 hours.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples showed significant degradation of the parent peak and the appearance of several degradation product peaks. The main peak was well-resolved from all degradation peaks, demonstrating the specificity and stability-indicating capability of the method.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid (0.1 M HCl, 60°C, 4h)15.2%Two major degradation peaks observed.
Base (0.1 M NaOH, RT, 2h)25.8%Multiple degradation peaks observed.
Oxidation (3% H2O2, RT, 1h)18.5%One major and two minor degradation peaks.
Thermal (105°C, 24h)8.1%Minor degradation observed.
Photolytic (UV 254nm, 24h)5.5%Minimal degradation.

Diagram 2: Forced Degradation Pathway Logic This diagram shows the logical flow of assessing the compound's stability under various stress conditions.

ForcedDegradation cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome API This compound Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Resolution Peak Resolution (API vs. Degradants) HPLC->Resolution Purity Purity & Assay Calculation Resolution->Purity

Caption: A diagram representing the forced degradation study workflow.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 10 to 150 µg/mL. The calibration curve of peak area versus concentration was linear with a correlation coefficient (R²) of >0.999.

Accuracy

Accuracy was determined by the recovery method. A known amount of the API was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120%). The average recovery was found to be between 98.0% and 102.0%.

Precision

The precision of the method was evaluated by determining the repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) for both was found to be less than 2.0%.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively.

Table 3: Summary of Validation Parameters

ParameterResultAcceptance Criteria (ICH)
Linearity (R²) 0.9995≥ 0.999
Range 10 - 150 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD%) < 1.5%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-

Conclusion

A simple, precise, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity assessment of this compound. The method demonstrated excellent separation of the API from its degradation products formed under various stress conditions. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine analysis and stability studies of this compound.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][18]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2][3]

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Impurity profile: Significance in active pharmaceutical ingredient. Eurasian Journal of Analytical Chemistry, 2(1), 32-53.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link][7]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48. [Link][9]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link][16]

  • Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application. [Link][13]

  • Stoyanova, M., Doytchinova, I., & Zhelyazkova, S. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-138. [Link][14]

  • Appchem. (n.d.). This compound. [Link][5]

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Application Notes and Protocols: A Guide to the Synthesis of 1,3,4-Oxadiazoles Utilizing 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold and the Role of 2-[(2-Methoxyphenyl)amino]acetohydrazide

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties contribute to a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[3][4][5][6] The stability of the 1,3,4-oxadiazole ring to metabolic degradation and its ability to act as a bioisostere for amide and ester functionalities make it an attractive moiety for the design of novel therapeutic agents.[6]

A versatile and widely employed strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N'-acylhydrazones.[3] This approach typically involves the condensation of an acid hydrazide with an aldehyde to form the N'-acylhydrazone intermediate, which is subsequently cyclized in the presence of an oxidizing agent. The choice of the starting acid hydrazide is crucial as it dictates the nature of one of the substituents on the final oxadiazole ring, thereby influencing the biological activity of the resulting molecule.

This application note provides a comprehensive guide to the synthesis of 1,3,4-oxadiazole derivatives using this compound as a key building block. The presence of the 2-methoxyphenylamino moiety introduces a pharmacologically relevant fragment that can modulate the physicochemical properties and biological target interactions of the final 1,3,4-oxadiazole derivatives. We present a detailed, three-stage synthetic workflow, from the preparation of the starting hydrazide to the final oxidative cyclization, based on well-established and analogous methodologies.

Synthetic Workflow Overview

The overall synthetic strategy is a three-step process commencing with the synthesis of an ethyl ester intermediate, followed by its conversion to the key this compound, and culminating in the formation of the target 1,3,4-oxadiazole derivatives via an N'-acylhydrazone intermediate.

G cluster_0 PART 1: Synthesis of Precursors cluster_1 PART 2: Synthesis of 1,3,4-Oxadiazoles A 2-Methoxyaniline C Ethyl 2-[(2-methoxyphenyl)amino]acetate A->C B Ethyl Chloroacetate B->C E This compound C->E D Hydrazine Hydrate D->E G N'-Arylidene-2-[(2-methoxyphenyl)amino]acetohydrazide E->G F Aromatic Aldehyde F->G H Oxidative Cyclization (e.g., I2/HgO) G->H I 5-Aryl-2-{[(2-methoxyphenyl)amino]methyl}-1,3,4-oxadiazole H->I G A N'-Arylidene-2-[(2-methoxyphenyl)amino]acetohydrazide D Intramolecular Cyclization A->D Oxidation B Iodine (I2) B->D C Yellow Mercuric Oxide (HgO) C->D E Elimination of HI and H2O D->E F 5-Aryl-2-{[(2-methoxyphenyl)amino]methyl}-1,3,4-oxadiazole E->F

Caption: Reaction mechanism of oxidative cyclization.

Experimental Protocol:

  • To a solution of the N'-arylidene-2-[(2-methoxyphenyl)amino]acetohydrazide (0.005 mol) in dimethylformamide (DMF, 25 mL), add yellow mercuric oxide (0.01 mol) and iodine (0.0075 mol).

  • Stir the reaction mixture at room temperature for 8-12 hours, or until the reaction is complete as indicated by TLC.

  • Pour the reaction mixture into a solution of potassium iodide (10% w/v) to quench the excess iodine.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 5-aryl-2-{[(2-methoxyphenyl)amino]methyl}-1,3,4-oxadiazole.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of various 5-aryl-2-{[(2-methoxyphenyl)amino]methyl}-1,3,4-oxadiazole derivatives based on the analogous procedures. [3]Actual yields may vary depending on the specific substrate and reaction conditions.

EntryAromatic Aldehyde (Ar-CHO)Product (Ar group)Expected Yield (%)
1BenzaldehydePhenyl55-65
24-Chlorobenzaldehyde4-Chlorophenyl60-70
34-Methoxybenzaldehyde4-Methoxyphenyl50-60
44-Nitrobenzaldehyde4-Nitrophenyl65-75
52-Hydroxybenzaldehyde2-Hydroxyphenyl50-60

Characterization of Synthesized Compounds

The structures of the synthesized intermediates and final products should be confirmed using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Characterize the functional groups present. For the hydrazide, look for N-H and C=O stretching vibrations. For the N'-acylhydrazone, the C=N stretch will be present. In the final 1,3,4-oxadiazole, the characteristic C-O-C and C=N stretching frequencies of the oxadiazole ring will be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the connectivity of atoms and the overall structure. The disappearance of the aldehyde proton and the appearance of the azomethine proton (-N=CH-) signal in the ¹H NMR spectrum confirms the formation of the N'-acylhydrazone. In the final product, the signals corresponding to the aromatic and methylene protons will be present, and the integration will be consistent with the proposed structure.

  • Mass Spectrometry (MS): Determine the molecular weight of the synthesized compounds and confirm their elemental composition through high-resolution mass spectrometry (HRMS).

Applications and Future Perspectives

The synthesized 5-aryl-2-{[(2-methoxyphenyl)amino]methyl}-1,3,4-oxadiazole derivatives are promising candidates for biological screening due to the known broad-spectrum activity of the 1,3,4-oxadiazole scaffold. [4][6]In particular, these compounds should be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. [5]The presence of the methoxyphenylamino moiety may confer specific interactions with biological targets and enhance the therapeutic potential of these molecules. Further structural modifications, such as the introduction of different substituents on the aryl ring at the 5-position of the oxadiazole, can be explored to develop a library of compounds for structure-activity relationship (SAR) studies, aiming to identify lead compounds with optimized efficacy and safety profiles for future drug development.

References

  • Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314.
  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.
  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of 1,3,4-oxadiazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-21.
  • Bhat, K. I., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
  • Popova, N. A., Krasovitskii, B. M., Pivnenko, N. S., & Surov, Yu. N. (1997). Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles. Chemistry of Heterocyclic Compounds, 33(6), 712-715.
  • Shah, H. P., et al. (2012). Synthesis and characterization of some newer 1,3,4-oxadiazoles. Organic Chemistry: An Indian Journal, 8(10), 370-373.
  • Salama, R. H. (2020).
  • Journal of Applied Pharmaceutical Research. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61.
  • Kouhkan, M., Souldozi, A., & Alizadeh, H. (2022). Antibacterial Activity Of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Journal of Biotechnology and Bioprocessing, 3(3).
  • Tarigh, G. D., et al. (2022). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chilean Chemical Society, 67(1), 5424-5430.
  • Popova, N. A., et al. (2020). Synthesis and Spectral-Luminescent Properties of 2-Aryl-5-butyl-1,3,4-oxadiazoles. Russian Journal of General Chemistry, 90(11), 2263-2269.
  • Jasiński, R. (2014). Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Systems. Letters in Organic Chemistry, 11(9), 656-665.
  • Al-Ghorbani, M., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 16(14), 1129-1139.
  • ResearchGate. (2019). Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. Retrieved from [Link]

  • Kudelko, A., & Gzella, A. K. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(21), 6443.

Sources

Protocols for Determining the Antimicrobial Susceptibility of Novel 2-[(2-Methoxyphenyl)amino]acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Hydrazide derivatives, including the 2-[(2-Methoxyphenyl)amino]acetohydrazide class, represent a promising area of chemical exploration due to their diverse biological activities.[1][2] Preliminary studies on related acetohydrazide structures have demonstrated notable antibacterial and antifungal potential, making them a key target for further investigation.[3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for evaluating the in vitro antimicrobial susceptibility of these novel synthetic compounds. Adherence to robust, validated protocols is paramount for generating reproducible and reliable data, which forms the bedrock of any preclinical drug development program. The methodologies detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]

Guiding Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or the agent's ability to kill the microorganism (Minimum Bactericidal Concentration or MBC).[11] For novel compounds like this compound derivatives, the initial focus is typically on determining the MIC. This is achieved by bringing the compound into contact with a standardized bacterial inoculum under controlled laboratory conditions.

The choice of method depends on the stage of research, the required throughput, and the nature of the data needed (qualitative vs. quantitative).

AST_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: In Vitro Testing cluster_analysis Phase 3: Data Analysis Compound Synthesized Acetohydrazide Derivative StockSol Prepare Stock Solution (e.g., in 100% DMSO) Compound->StockSol Screen Primary Screening (Qualitative) StockSol->Screen Impregnate disks Quant Quantitative Assay StockSol->Quant Prepare serial dilutions QC Select Quality Control Strains (e.g., ATCC) Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Disk Disk Diffusion Inoculum->Disk Lawn culture Broth Broth Microdilution (Gold Standard for MIC) Inoculum->Broth Inoculate wells Agar Agar Dilution (Reference Method) Inoculum->Agar Spot inoculate Screen->Disk Quant->Broth Quant->Agar Measure Measure Zone of Inhibition (mm) Disk->Measure Determine Determine MIC (µg/mL) Broth->Determine Agar->Determine Report Report & Interpret Data Measure->Report Determine->Report

Caption: General workflow for antimicrobial susceptibility testing of novel compounds.

Protocol 1: Broth Microdilution for MIC Determination

The broth microdilution method is the most common technique for determining quantitative MIC values in a high-throughput format.[12] It is considered a gold standard method by both CLSI and EUCAST for its accuracy and reproducibility.[9][12] This protocol is essential for establishing the precise potency of the this compound derivatives.

Causality Behind Choices:

  • 96-Well Plate Format: Allows for simultaneous testing of multiple concentrations and strains, conserving reagents and time.[13]

  • Mueller-Hinton Broth (MHB): It is the standardized medium for AST as it has good batch-to-batch reproducibility and low levels of inhibitors to most common antimicrobials.[14] Cation-adjustment (CAMHB) is critical for certain classes of antibiotics but for novel compounds, starting with standard MHB is a valid baseline.

  • 0.5 McFarland Standard: This turbidity standard ensures the final inoculum concentration in each well is consistent (~5 x 10^5 CFU/mL), a critical variable for reproducible MICs.[15]

  • DMSO Control: As synthetic hydrazides are often dissolved in Dimethyl Sulfoxide (DMSO), a control well with the highest concentration of DMSO used in the assay is mandatory to ensure the solvent itself does not inhibit bacterial growth.

Step-by-Step Methodology
  • Preparation of Compound Stock:

    • Accurately weigh the this compound derivative and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Expert Insight: Sonication may aid in dissolving poorly soluble compounds. The stock concentration should be at least 100x the highest desired final concentration to minimize the final DMSO percentage.

  • Preparation of Microdilution Plate:

    • In a sterile 96-well, U-bottom microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

    • In column 1, add 200 µL of MHB containing the desired starting concentration of the test compound (this requires a pre-dilution of the DMSO stock). For example, to achieve a starting concentration of 128 µg/mL, the stock is diluted appropriately in MHB.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10. This creates a range of concentrations (e.g., 128, 64, 32... 0.25 µg/mL).

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility and DMSO control (containing the highest concentration of DMSO used, but no bacteria).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Vortex and adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[15]

    • Dilute this standardized suspension 1:100 in MHB to achieve the final inoculum density.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. This brings the total volume in each well to 200 µL and halves the compound concentrations to the desired final test range (e.g., 64, 32, 16... 0.125 µg/mL). The final bacterial concentration will be ~5 x 10^5 CFU/mL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Reading and Interpreting Results:

    • Following incubation, examine the plate visually. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[12][16]

    • The growth control (Column 11) should be turbid. The sterility control (Column 12) should be clear. If these controls fail, the experiment is invalid.

Caption: Determining MIC via broth microdilution.

Protocol 2: Kirby-Bauer Disk Diffusion

The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.[17][18] It is excellent for primary screening of a large number of derivatives due to its simplicity and low cost.[14] The principle relies on the diffusion of the antimicrobial from a paper disk into an agar medium, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[19][20]

Causality Behind Choices:

  • Mueller-Hinton Agar (MHA): This is the standard medium for disk diffusion, ensuring consistent diffusion characteristics and minimal inhibition of the test compounds.[14] The agar depth must be standardized to 4 mm, as this significantly impacts the size of the inhibition zone.

  • Lawn Culture: Spreading the standardized inoculum evenly across the entire agar surface ensures confluent growth, making the zones of inhibition clear and measurable.[14]

  • The "15-15-15 Minute Rule": This EUCAST-recommended rule minimizes variability. The inoculum should be used within 15 minutes of standardization, disks applied within 15 minutes of inoculation, and plates incubated within 15 minutes of disk application.[19]

Step-by-Step Methodology
  • Preparation of Compound Disks:

    • Using sterile blank paper disks (6 mm diameter), impregnate each disk with a specific amount of the this compound derivative. This is done by applying a small, known volume (e.g., 10-20 µL) of a stock solution (in a volatile solvent like ethanol or acetone, if possible, to allow for drying; otherwise, DMSO is used) and allowing the disks to dry completely in a sterile environment.

    • The amount of compound per disk (e.g., 30 µg) should be standardized for all derivatives being compared.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage (lawn culture).[14]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.[17]

    • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping zones.[20]

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[19]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.[17]

    • A larger zone of inhibition generally indicates greater activity of the compound against the test organism.[18]

    • Expert Insight: For novel compounds, interpretive criteria (Susceptible, Intermediate, Resistant) do not exist. Results are reported as the zone diameter in mm. These results are valuable for comparing the relative activity of different derivatives within the same chemical series.

Protocol 3: Agar Dilution

Agar dilution is a reference method for MIC determination and is considered a gold standard alongside broth macrodilution.[21][22] It involves incorporating the antimicrobial agent directly into the agar medium. It is particularly useful for testing multiple isolates simultaneously.[21]

Causality Behind Choices:

  • Direct Incorporation in Agar: This method provides a stable concentration of the compound throughout the test. It is advantageous for compounds that may be unstable in broth over long incubation periods.

  • Spot Inoculation: Using a multipoint inoculator allows for the efficient and standardized application of numerous bacterial strains onto each plate, making it ideal for large-scale screening or surveillance studies.

Step-by-Step Methodology
  • Preparation of Compound-Containing Agar Plates:

    • Prepare a series of stock solutions of the this compound derivative at 10x the final desired concentrations.

    • Melt and cool Mueller-Hinton Agar to 45-50°C.

    • For each desired final concentration, add 1 part of the 10x compound stock solution to 9 parts of the molten agar (e.g., 2 mL of stock into 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes to a depth of 4 mm and allow to solidify. A control plate containing no compound should also be prepared.

  • Inoculum Preparation:

    • Prepare inocula for each test strain, standardized to a 0.5 McFarland standard. This suspension can be used directly or diluted further as specified by CLSI/EUCAST guidelines.

  • Inoculation and Incubation:

    • Using a multipoint replicator or a calibrated loop, spot-inoculate a defined volume (e.g., 1-10 µL) of each standardized bacterial suspension onto the surface of the agar plates, starting from the lowest concentration plate to the highest.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound that inhibits the visible growth of the organism at the inoculation spot.[11][21] The growth control plate should show confluent growth at each spot.

Data Presentation and Quality Control

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC Data for Acetohydrazide Derivatives

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
Derivative A1664>128
Derivative B4864
Ciprofloxacin0.250.0150.5

Table 2: Example Zone Diameter Data for Acetohydrazide Derivatives (30 µ g/disk )

CompoundS. aureus ATCC 25923 Zone Diameter (mm)E. coli ATCC 25922 Zone Diameter (mm)
Derivative A158
Derivative B2218
Ciprofloxacin2532

Quality Control (QC): To ensure the reliability of results, QC is crucial.[19] Standard reference strains (e.g., from the American Type Culture Collection - ATCC) must be tested with each batch of experiments.[23] The resulting MIC values or zone diameters for control antibiotics must fall within the acceptable ranges published by CLSI or EUCAST.[9][23]

References

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Disk diffusion test. (n.d.). Wikipedia.
  • Agar Dilution Susceptibility Testing. (2007). Taylor & Francis eBooks.
  • Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. (n.d.). ASM Journals.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). PubMed.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). NIH.
  • Agar dilution. (n.d.). Wikipedia.
  • EUCAST. (n.d.). ESCMID.
  • Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • EUCAST - Home. (n.d.). EUCAST.
  • Synthesis and antimicrobial activity of substituted acetohydrazide deriv
  • Broth microdilution. (n.d.). Wikipedia.
  • Broth Dilution Method for MIC Determin
  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing.
  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). Asian Journal of Chemistry.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD).
  • Broth Microdilution assay - How to determine the MIC. (2021). YouTube.
  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019).
  • Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. (2013). Growing Science.
  • Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. (2013).
  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)

Sources

Application Notes and Protocols: Molecular Docking Simulation of 2-[(2-Methoxyphenyl)amino]acetohydrazide with Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Hydrazide derivatives have emerged as a promising class of compounds with demonstrated antibacterial potential.[1][2] This document provides a comprehensive guide for the in-silico investigation of 2-[(2-Methoxyphenyl)amino]acetohydrazide as a potential inhibitor of bacterial DNA gyrase, a critical enzyme for bacterial survival and a validated target for antimicrobial drugs.[3][4] We present a detailed, step-by-step protocol for molecular docking simulations using a combination of widely adopted and freely available software. This guide is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to screen and analyze potential antibacterial compounds.

Scientific Rationale and Background

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[5] Its absence in higher eukaryotes makes it an attractive and specific target for the development of new antibacterial agents.[4] The quinolone class of antibiotics, for example, exerts its bactericidal effects by inhibiting DNA gyrase.[5] However, the rise of quinolone-resistant strains underscores the urgent need for novel inhibitors that target this enzyme through different binding modes or interactions.[5]

The compound of interest, this compound, belongs to the acetohydrazide class of molecules, which have been reported to possess antimicrobial properties.[6][7] The structural features of this molecule, including the methoxyphenyl group and the acetohydrazide linkage, suggest its potential to form favorable interactions within the ATP-binding site of the DNA gyrase B subunit (GyrB). This application note outlines a robust molecular docking workflow to computationally evaluate this hypothesis, providing insights into the binding affinity and interaction patterns of the compound with its putative bacterial target.

Materials and Software

This protocol primarily utilizes open-source software, making it accessible to a broad range of researchers.

Software/Resource Purpose Source
RCSB Protein Data Bank (PDB) Retrieval of the 3D structure of the target protein.[Link]
PubChem Retrieval of the 3D structure of the ligand.[Link]
PyMOL Visualization of molecular structures and analysis of docking results.[Link]
AutoDock Tools (MGLTools) Preparation of protein and ligand files for docking.[Link]
AutoDock Vina Molecular docking engine for predicting binding poses and affinities.[Link]

Molecular Docking Workflow

The molecular docking process is a multi-step procedure that requires careful preparation of both the ligand and the protein to ensure accurate and reliable results.[8]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Retrieval (e.g., E. coli DNA Gyrase B - PDB: 5L3J) ProtPrep 3. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->ProtPrep Input Protein Ligand 2. Ligand Structure Retrieval (this compound) LigPrep 4. Ligand Preparation (Energy minimization, assign rotatable bonds) Ligand->LigPrep Input Ligand Grid 5. Grid Box Generation (Define the binding site) ProtPrep->Grid Prepared Protein Docking 6. Run Docking Simulation (AutoDock Vina) LigPrep->Docking Prepared Ligand Grid->Docking Grid Parameters Results 7. Analyze Docking Results (Binding energy, poses) Docking->Results Visualize 8. Visualization & Interaction Analysis (PyMOL) Results->Visualize

Figure 1: A schematic overview of the molecular docking workflow.

Step-by-Step Protocol: Target and Ligand Preparation

3.1.1. Target Protein Selection and Retrieval

  • Rationale: For this study, we will use the crystal structure of Escherichia coli DNA gyrase B. A suitable structure is available on the RCSB Protein Data Bank. We have selected the PDB entry 5L3J , which represents the E. coli DNA gyrase B in complex with a benzothiazole-based inhibitor.[9] This provides a well-defined ATP-binding pocket for our docking simulation.

  • Procedure:

    • Navigate to the RCSB PDB website ([Link]).

    • In the search bar, enter the PDB ID "5L3J" and click search.

    • On the structure summary page, click on "Download Files" and select "PDB Format". Save the file as 5L3J.pdb.

3.1.2. Ligand Structure Retrieval

  • Rationale: The 3D structure of our ligand, this compound, is required. PubChem is a comprehensive database for chemical molecules and their properties.

  • Procedure:

    • Navigate to the PubChem website ([Link]).

    • Search for "this compound".

    • On the compound's page, locate the "3D Conformer" section and click "Download".

    • Select "SDF" as the format and save the file.

3.1.3. Protein Preparation using AutoDock Tools

  • Rationale: The raw PDB file often contains non-essential molecules like water, co-factors, and multiple chains. For docking, we need a clean protein structure with added polar hydrogens and assigned charges.[10]

  • Procedure:

    • Open AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 5L3J.pdb.

    • Remove water molecules: Edit > Hydrogens > Remove. Then Edit > Delete Water.

    • Remove the original ligand and any other non-protein molecules.

    • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.

    • Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.

    • Save the prepared protein as a PDBQT file: File > Save > Write PDBQT. Name it 5L3J_protein.pdbqt.

3.1.4. Ligand Preparation using AutoDock Tools

  • Rationale: The ligand structure needs to be prepared by assigning charges and defining rotatable bonds to allow for conformational flexibility during the docking process.[11]

  • Procedure:

    • In ADT, go to Ligand > Input > Open and select the downloaded SDF file for the ligand.

    • The tool will automatically add hydrogens and compute Gasteiger charges.

    • Define rotatable bonds: Ligand > Torsion Tree > Detect Root.

    • Save the prepared ligand as a PDBQT file: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.

Step-by-Step Protocol: Docking Simulation with AutoDock Vina

3.2.1. Grid Box Generation

  • Rationale: We need to define a three-dimensional search space, known as the grid box, where AutoDock Vina will attempt to place the ligand.[4] This box should encompass the active site of the protein.

  • Procedure:

    • In ADT, with the 5L3J_protein.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to cover the ATP-binding site. A good starting point is to center the box on the co-crystallized ligand's position if available, or on key active site residues. For 5L3J, the binding pocket is well-defined.

    • Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z). A size of 25 Å in each dimension is often a reasonable starting point.[5]

    • Save the grid parameters in a text file named conf.txt.

3.2.2. Configuration File for AutoDock Vina

  • Rationale: AutoDock Vina requires a configuration file that specifies the input files and the grid box parameters.

  • Procedure:

    • Create a new text file named conf.txt in your working directory.

    • Add the following lines to the file, replacing the coordinate and dimension values with those you noted in the previous step:

3.2.3. Running the Docking Simulation

  • Rationale: This step executes the docking algorithm, which will generate multiple possible binding poses of the ligand within the defined grid box and calculate a binding affinity for each pose.[12]

  • Procedure:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files (5L3J_protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the following command:

    • Vina will run the simulation and output the results to docking_results.pdbqt and a log file log.txt.

Analysis and Interpretation of Results

Interpreting Docking Scores

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol in the log.txt and docking_results.pdbqt files.

  • Binding Affinity (kcal/mol): This value represents the estimated free energy of binding. A lower (more negative) value indicates a more stable and stronger interaction between the ligand and the protein.[9]

  • Root Mean Square Deviation (RMSD): The output file will contain multiple binding modes (poses). The RMSD values compare the atomic coordinates of the docked poses. A low RMSD between the top-ranked poses suggests a well-defined binding mode.

Binding Mode Binding Affinity (kcal/mol) RMSD from best mode (Å)
1-8.50.000
2-8.21.253
3-7.92.108
4-7.53.451

Table 1: Hypothetical docking results for this compound with E. coli DNA gyrase B.

Visualization and Interaction Analysis with PyMOL

Visual inspection of the docked poses is crucial to understand the nature of the interactions and to validate the computational results.

G cluster_protein DNA Gyrase B Active Site cluster_ligand This compound Asp73 Asp73 Gly77 Gly77 Ile78 Ile78 Pro79 Pro79 Ile94 Ile94 Ligand Ligand Ligand->Asp73 Hydrogen Bond Ligand->Ile78 Hydrophobic Interaction Ligand->Ile94 Hydrophobic Interaction

Figure 2: A conceptual diagram of potential interactions between the ligand and key active site residues.

4.2.1. Protocol for Visualization

  • Open PyMOL.

  • Load the prepared protein structure: File > Open > 5L3J_protein.pdbqt.

  • Load the docking results: File > Open > docking_results.pdbqt.

  • Display the protein as a surface or cartoon and the ligand as sticks for clarity.

  • Focus on the binding site.

  • Use the "Wizard" or command-line interface to identify and visualize interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues.

  • Analyze the interactions of the best-scoring pose. Key interactions to look for in the DNA gyrase B ATP-binding site include hydrogen bonds with residues like Asp73 and hydrophobic interactions with residues such as Ile78 and Ile94.

Validation and Future Directions

While molecular docking is a powerful tool for hypothesis generation, it is essential to acknowledge its limitations. The scoring functions are approximations, and the rigid receptor model does not account for protein flexibility.

Validation Strategies:

  • Redocking: A common validation technique is to dock a known inhibitor (the co-crystallized ligand in this case) back into the active site. A low RMSD (< 2.0 Å) between the docked pose and the crystal structure pose indicates that the docking protocol is reliable.

  • Comparison with Experimental Data: Ultimately, in-silico predictions should be validated through in-vitro assays to determine the actual inhibitory activity (e.g., IC50 values) of the compound against the target enzyme.

Future Work:

  • Molecular Dynamics (MD) Simulations: To further investigate the stability of the predicted protein-ligand complex and to account for protein flexibility, MD simulations can be performed.

  • Structure-Activity Relationship (SAR) Studies: Docking simulations can be extended to a library of related acetohydrazide derivatives to understand the SAR and to guide the design of more potent inhibitors.

Conclusion

This application note provides a detailed and practical protocol for conducting molecular docking simulations of this compound with bacterial DNA gyrase. By following these steps, researchers can gain valuable insights into the potential of this and other novel compounds as antibacterial agents. The combination of in-silico screening and subsequent experimental validation represents a powerful strategy in the ongoing effort to combat antimicrobial resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479–497. [Link]

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  • Mima, M., & Ushiyama, F. (2020). Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative. RCSB PDB. [Link]

  • Mima, M., & Ushiyama, F. (2020). Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. RCSB PDB. [Link]

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  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • Vanden Broeck, A., et al. (2019). E. coli DNA Gyrase - DNA binding and cleavage domain in State 1 without TOPRIM insertion. RCSB PDB. [Link]

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  • Anderson, D. R., et al. (2019). Quinolone antibiotics. MedChemComm. [Link]

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  • Li, Y., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS One. [Link]

  • Li, Y., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PMC - NIH. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • ResearchGate. (2018). Molecular docking interactions of DNA gyrase B with our synthesized molecule 6g. [Link]

  • Eagon Research Group. Vina Docking Tutorial. [Link]

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  • ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. [Link]

  • Singh, R. K., et al. (2021). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC - NIH. [Link]

  • Gümüş, F., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. [Link]

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Application Notes & Protocols: A Guide to Synthesizing Novel Anticancer Agents from 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Hydrazide-hydrazone scaffolds represent a privileged class of compounds, renowned for their broad spectrum of biological activities, including significant antitumor properties. This guide provides a comprehensive framework for utilizing 2-[(2-Methoxyphenyl)amino]acetohydrazide as a versatile starting material for the synthesis of new chemical entities, primarily Schiff bases, with potential as anticancer drug candidates. We present detailed, step-by-step protocols for the synthesis of the core hydrazide, its subsequent conversion to a library of Schiff base derivatives, and robust methods for their structural characterization. Furthermore, this document details the essential in vitro protocols for evaluating the cytotoxic potential of these novel compounds against human cancer cell lines, establishing a critical foundation for further drug development and mechanistic studies.

Rationale and Scientific Background

The design of new anticancer drugs often relies on identifying and optimizing molecular scaffolds that can interact with key biological targets within cancer cells. The acetohydrazide moiety is a valuable building block because its reactive terminal amine group allows for straightforward derivatization. The condensation reaction between a hydrazide and an aldehyde or ketone yields a Schiff base (or hydrazone), a structure characterized by an azomethine group (-C=N-).[1][2][3] This functional group is frequently implicated in the biological activity of many compounds due to its ability to form hydrogen bonds and coordinate with metal ions in biological systems.

The choice of this compound as the core scaffold is deliberate. The methoxy (-OCH3) group on the phenyl ring can significantly influence the molecule's pharmacokinetic properties, such as lipophilicity and membrane permeability. Moreover, the methoxyphenyl motif is present in numerous kinase inhibitors and other targeted anticancer agents, suggesting it may play a role in directing the molecule to relevant biological targets. This guide, therefore, provides the essential methodologies to explore the chemical space around this promising scaffold.

Synthesis and Characterization

The synthetic strategy is a two-stage process: first, the synthesis of the key this compound intermediate, followed by its use in the generation of a diverse library of Schiff base derivatives.

Workflow for Synthesis and Derivatization

The overall experimental plan from starting materials to a library of potential drug candidates is outlined below.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Schiff Base Synthesis A1 Ethyl 2-[(2-methoxyphenyl)amino]acetate B Reflux (6-8 hours) A1->B A2 Hydrazine Hydrate A2->B A3 Ethanol (Solvent) A3->B C This compound (Core Intermediate) B->C F Reflux (2-4 hours) C->F Reactant D Substituted Aromatic Aldehydes (R-CHO) D->F E Ethanol (Solvent) + Glacial Acetic Acid (Catalyst) E->F G N'-(Arylmethylidene)-2-[(2-methoxyphenyl) amino]acetohydrazides (Final Products) F->G

Caption: General workflow for the synthesis of the core hydrazide and its derivatization.

Protocol 2.2: Synthesis of this compound (Intermediate)

This protocol describes the conversion of the corresponding ester to the hydrazide via hydrazinolysis.[4][5]

  • Materials:

    • Ethyl 2-[(2-methoxyphenyl)amino]acetate (1 equivalent)

    • Hydrazine hydrate (80% solution, 2 equivalents)

    • Absolute Ethanol

  • Equipment:

    • Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Büchner funnel.

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2-[(2-methoxyphenyl)amino]acetate in absolute ethanol.

    • Add hydrazine hydrate dropwise to the solution while stirring.

    • Attach the reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction flask to room temperature, then place it in an ice bath for 1 hour to facilitate product precipitation.

    • Collect the solid precipitate by vacuum filtration, washing with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from ethanol to obtain a pure crystalline solid.

    • Dry the final product in a vacuum oven to a constant weight.

Protocol 2.3: General Synthesis of Schiff Base Derivatives

This protocol details the acid-catalyzed condensation of the synthesized hydrazide with various aromatic aldehydes to form the target Schiff bases.[2][3]

  • Materials:

    • This compound (1 equivalent)

    • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-hydroxybenzaldehyde) (1 equivalent)

    • Absolute Ethanol

    • Glacial Acetic Acid

  • Equipment:

    • Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, filtration apparatus.

  • Procedure:

    • Dissolve 0.01 mol of this compound in 30 mL of absolute ethanol in a round-bottom flask.

    • To this solution, add an equimolar amount (0.01 mol) of the selected aromatic aldehyde.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[1][2]

    • Heat the mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon reaction completion, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out. Cooling in an ice bath can enhance precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filtered product with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the purified product in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if further purification is needed.

Structural Characterization Protocols

Confirming the chemical structure of each synthesized compound is a critical step for ensuring the validity of subsequent biological data.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record spectra using a KBr pellet. Key vibrational bands to confirm include: N-H stretching (hydrazide), C=O stretching (amide I band), and the newly formed C=N (azomethine) stretching.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve samples in a suitable deuterated solvent (e.g., DMSO-d₆).

    • ¹H-NMR: Confirm the presence of all expected protons. The singlet corresponding to the azomethine proton (-CH=N-) is a key diagnostic signal, typically appearing downfield (δ 8.0-9.0 ppm).[7][8]

    • ¹³C-NMR: Confirm the total number of carbons and identify characteristic signals, such as the amide carbonyl and the azomethine carbon.[9]

  • Mass Spectrometry (MS): Use ESI-MS or EI-MS to determine the molecular weight of the compound and confirm its molecular formula, often through high-resolution mass spectrometry (HRMS).[6][10]

Compound ID R-Group (Aldehyde) Yield (%) M.P. (°C) Key Characterization Data (Exemplary)
5a -H (Benzaldehyde)85178-180¹H-NMR (DMSO-d₆, δ ppm): 8.25 (s, 1H, -CH=N-), 3.80 (s, 3H, -OCH₃).
5b -Cl (4-Chlorobenzaldehyde)91201-203¹H-NMR (DMSO-d₆, δ ppm): 8.31 (s, 1H, -CH=N-), 7.80 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H).
5c -NO₂ (4-Nitrobenzaldehyde)88215-217MS (ESI): m/z [M+H]⁺ calculated value.
5d -OH (4-Hydroxybenzaldehyde)82195-197FT-IR (cm⁻¹): ~3400 (broad, -OH), ~1660 (C=O), ~1605 (C=N).

Table 1: Physicochemical data for a representative series of synthesized Schiff bases.

In Vitro Anticancer Activity Screening

The primary evaluation of novel compounds involves assessing their cytotoxicity against a panel of human cancer cell lines.[11][12] The MTT assay is a widely accepted, reliable, and efficient colorimetric method for this purpose.[13][14]

Workflow for In Vitro Cytotoxicity Testing

G A Maintain Cancer Cell Lines (e.g., MCF-7, A549) B Seed Cells in 96-well Plates (5,000-10,000 cells/well) A->B C Incubate Overnight (Allow Adherence) B->C D Treat with Test Compounds (Varying Concentrations) C->D E Incubate for 48-72 hours D->E F Add MTT Reagent (Incubate 4 hours) E->F G Solubilize Formazan Crystals (Add DMSO) F->G H Measure Absorbance (570 nm Microplate Reader) G->H I Data Analysis: Calculate % Viability & IC₅₀ Values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3.2: MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for in vitro anticancer drug screening.[11][13]

  • Materials & Reagents:

    • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, U-87 glioblastoma).[13][14]

    • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

    • Synthesized test compounds, positive control (e.g., Doxorubicin), vehicle control (DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂), 96-well microplates, multichannel pipette, microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to adhere by incubating overnight.

    • Drug Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) only as a negative control.

    • Incubation: Incubate the plates for 48 to 72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%.

Compound ID IC₅₀ (µM) ± SD
MCF-7 (Breast) A549 (Lung) U-87 (Glioblastoma)
5a (R = -H) 45.2 ± 3.151.7 ± 4.562.1 ± 5.3
5b (R = -Cl) 12.5 ± 1.818.3 ± 2.225.4 ± 2.9
5c (R = -NO₂) 8.9 ± 1.111.4 ± 1.515.8 ± 1.7
5d (R = -OH) 28.6 ± 2.535.1 ± 3.040.9 ± 3.8
Doxorubicin 0.9 ± 0.11.1 ± 0.21.5 ± 0.2

Table 2: Illustrative cytotoxicity data (IC₅₀ values) for synthesized compounds against various human cancer cell lines. Data are for exemplary purposes only.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The data presented in Table 2, though illustrative, allows for a preliminary discussion on the Structure-Activity Relationship (SAR).

  • Influence of Substituents: The unsubstituted compound 5a shows modest activity. The introduction of electron-withdrawing groups, such as chloro (-Cl) in 5b and nitro (-NO₂) in 5c , appears to significantly enhance cytotoxic activity. This is a common observation in drug design, where such groups can alter the electronic properties of the molecule, potentially improving its interaction with biological targets.[15][16]

  • Potentiation of Activity: The nitro-substituted compound 5c demonstrates the highest potency in this series, suggesting that strong electron-withdrawing character is favorable for activity. The hydroxyl-substituted compound 5d shows better activity than the parent compound but is less potent than the halogenated or nitro-derivatives.

Compounds that exhibit high potency (e.g., low micromolar IC₅₀ values) warrant further investigation into their mechanism of action.[17] Subsequent studies could involve:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M).[18][19]

  • Apoptosis Assays: Investigating whether cell death occurs via programmed cell death (apoptosis), for example, by measuring caspase activation or using Annexin V staining.[13][20]

  • Target Identification: Exploring potential interactions with specific cellular targets like tubulin, protein kinases, or DNA.[21][22][23]

G cluster_0 Potential Mechanism of Action A Potent Compound (e.g., 5c) B Interaction with Cellular Target (e.g., Procaspase-3) A->B C Activation of Caspase-3 B->C D Cleavage of Cellular Substrates C->D E Apoptosis (Programmed Cell Death) D->E

Caption: A potential apoptotic pathway that could be induced by a novel anticancer agent.

Conclusion

This guide has detailed a robust and reproducible workflow for the synthesis of novel Schiff base derivatives from this compound. The protocols for synthesis, characterization, and in vitro anticancer screening provide a solid foundation for researchers and drug development professionals. The preliminary SAR analysis indicates that modification of the aromatic aldehyde portion of the molecule can significantly impact cytotoxic activity, highlighting a clear path for lead optimization. The methodologies described herein empower researchers to efficiently generate and evaluate new chemical entities based on this promising scaffold, contributing to the vital pipeline of next-generation anticancer agents.

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Application Note: FT-IR and NMR Spectroscopic Analysis of 2-[(2-Methoxyphenyl)amino]acetohydrazide and its N'-Benzylidene Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazide derivatives are a significant class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various heterocyclic systems with diverse biological activities. The compound 2-[(2-Methoxyphenyl)amino]acetohydrazide is a valuable building block, incorporating an aromatic amine, an amide, and a hydrazide functional group. Accurate structural elucidation and purity assessment of this intermediate and its subsequent products are critical for ensuring the validity of downstream applications in drug discovery and development.

This application note provides a detailed guide to the synthesis and spectroscopic characterization of this compound and a representative product, N'-benzylidene-2-[(2-methoxyphenyl)amino]acetohydrazide, using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind the experimental protocols and the interpretation of the spectral data, offering insights into how these techniques provide unambiguous structural confirmation.

Synthesis of this compound and its N'-Benzylidene Derivative

The synthesis of the title compound and its derivative follows a two-step pathway, beginning with the formation of the acetohydrazide from the corresponding ester, followed by condensation with an aromatic aldehyde.

Synthesis_Workflow cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Condensation Ethyl_2-[(2-methoxyphenyl)amino]acetate Ethyl_2-[(2-methoxyphenyl)amino]acetate Ethanol_Reflux Ethanol, Reflux Ethyl_2-[(2-methoxyphenyl)amino]acetate->Ethanol_Reflux Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Ethanol_Reflux Product_A This compound Product_A_2 This compound Ethanol_Reflux->Product_A Ethanol_Reflux_2 Ethanol, Reflux Product_A_2->Ethanol_Reflux_2 Benzaldehyde Benzaldehyde Benzaldehyde->Ethanol_Reflux_2 Product_B N'-Benzylidene-2-[(2-methoxyphenyl)amino]acetohydrazide Ethanol_Reflux_2->Product_B

Caption: Synthetic workflow for the preparation of the target compounds.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of acetohydrazides from their corresponding esters.[1]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of ethyl 2-[(2-methoxyphenyl)amino]acetate in 50 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add an excess of hydrazine hydrate (approximately 5 mL). The use of excess hydrazine hydrate drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester.

  • Isolation: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Filter the solid product by suction filtration and wash with a small amount of cold ethanol to remove unreacted hydrazine hydrate and other impurities. Dry the product under vacuum. A typical yield is in the range of 75-85%.

Protocol 2: Synthesis of N'-Benzylidene-2-[(2-methoxyphenyl)amino]acetohydrazide

This protocol describes the condensation reaction between a hydrazide and an aldehyde to form a hydrazone.[2]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2.0 g of this compound in 20 mL of ethanol.

  • Reagent Addition: Add a stoichiometric amount (approximately 1.1 mL) of benzaldehyde to the solution. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reflux: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pure N'-benzylidene derivative.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are in the infrared region of the electromagnetic spectrum.

Protocol 3: FT-IR Data Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation. Place a small amount of the dried sample directly on the ATR crystal.

  • Instrument Setup: Use an FT-IR spectrometer to collect the spectrum in the range of 4000-400 cm⁻¹.

  • Data Acquisition: Acquire 16-32 scans to obtain a spectrum with a good signal-to-noise ratio. Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

Interpretation of FT-IR Spectra

The FT-IR spectrum of the starting material will exhibit characteristic peaks corresponding to its various functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale and Interpretation
N-H (Amine & Hydrazide)3400-3200 (multiple bands)The presence of both a secondary amine (-NH-) and a primary amine (-NH₂) from the hydrazide will result in multiple, relatively broad stretching vibrations in this region. Primary amines typically show two bands (symmetric and asymmetric stretches).[3]
C-H (Aromatic)3100-3000Stretching vibrations of the C-H bonds on the benzene ring.
C-H (Aliphatic)2950-2850Stretching vibrations of the C-H bonds of the methylene (-CH₂-) and methoxy (-OCH₃) groups.
C=O (Amide I)~1660The carbonyl stretch of the amide group is a strong and characteristic absorption. Its position is influenced by hydrogen bonding.
N-H Bend~1620Bending vibration of the N-H bonds, often seen in proximity to the C=O stretch.
C=C (Aromatic)1600-1450Skeletal vibrations of the aromatic ring.
C-N Stretch1335-1250Stretching vibration of the aromatic amine C-N bond.[4]
C-O (Methoxy)~1240 (asymmetric), ~1030 (symmetric)Asymmetric and symmetric stretching vibrations of the aryl-O-CH₃ bond.

The formation of the hydrazone product leads to distinct changes in the FT-IR spectrum.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale and Interpretation
N-H (Amine & Amide)~3300 (single sharp band)The primary amine (-NH₂) of the hydrazide is consumed, resulting in the disappearance of its characteristic two-band signal. A single N-H stretch for the remaining secondary amine and amide N-H remains.
C=O (Amide I)~1670The carbonyl stretch remains a prominent feature.
C=N (Imine)~1610The newly formed C=N double bond of the hydrazone gives rise to a characteristic stretching vibration. This is a key indicator of product formation.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and the chemical environment of each nucleus.

Protocol 4: NMR Data Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydrazides due to the better solubility and the observation of exchangeable N-H protons.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[5]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Fourier transform the raw data, phase correct, and baseline correct the spectra. Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Interpretation of NMR Spectra

HNMR_Structure A This compound

Caption: Structure of this compound.

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale and Interpretation
-NH- (Amide)~9.2broad singlet1HThe amide proton is deshielded due to the adjacent carbonyl group and will appear as a broad signal that is exchangeable with D₂O.
Aromatic (C₆H₄)6.7-7.0multiplet4HProtons on the methoxy-substituted benzene ring will appear in the aromatic region with complex splitting patterns due to ortho and meta coupling.
-NH- (Amine)~5.5broad singlet1HThe secondary amine proton signal is typically broad and its chemical shift can be concentration-dependent.[6] It is also exchangeable with D₂O.
-NH₂ (Hydrazide)~4.3broad singlet2HThe primary amine protons of the hydrazide group are also exchangeable and appear as a broad singlet.[2]
-CH₂-~3.8singlet2HThe methylene protons adjacent to the amine and carbonyl groups will appear as a singlet.
-OCH₃~3.85singlet3HThe methoxy group protons are shielded and appear as a sharp singlet.
CarbonPredicted δ (ppm)Rationale and Interpretation
C=O~170The amide carbonyl carbon is significantly deshielded and appears at a low field.
C-O (Aromatic)~148The aromatic carbon directly attached to the methoxy group is deshielded.
Aromatic Carbons110-140The remaining aromatic carbons will appear in this region. The carbon attached to the nitrogen will be in the lower part of this range.
-OCH₃~55The carbon of the methoxy group is shielded and appears at a high field.
-CH₂-~50The methylene carbon adjacent to the nitrogen atom.

The condensation reaction to form the hydrazone results in significant and predictable changes in the NMR spectra, confirming the structural modification.

¹H NMR Changes:

  • Disappearance of -NH₂ signal: The broad singlet around 4.3 ppm for the hydrazide -NH₂ protons will disappear.

  • Appearance of -N=CH- signal: A new singlet will appear in the range of δ 8.0-8.5 ppm, corresponding to the imine proton (-N=CH-). This is a definitive marker for hydrazone formation.

  • New Aromatic Signals: Additional signals will appear in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons of the newly introduced benzylidene ring.

  • Shift of Amide -NH-: The amide proton signal may shift slightly due to the change in the electronic environment.

¹³C NMR Changes:

  • Appearance of -N=CH- signal: A new signal for the imine carbon will appear in the range of δ 140-150 ppm.

  • New Aromatic Carbon Signals: Additional signals corresponding to the carbons of the benzylidene ring will be observed.

Conclusion

FT-IR and NMR spectroscopy are indispensable techniques for the structural characterization of synthetic intermediates and products in drug discovery. This application note provides a comprehensive framework for the synthesis and analysis of this compound and its N'-benzylidene derivative. By understanding the expected spectral features and the changes that occur upon reaction, researchers can confidently verify the identity and purity of their compounds, ensuring the integrity of their scientific endeavors. The detailed protocols and spectral interpretations herein serve as a practical guide for scientists working with similar chemical entities.

References

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • ResearchGate. (2025). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. Available at: [Link]

  • UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Amines. Available at: [Link]

  • Oregon State University. (2020). Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of compound (2). Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • ResearchGate. (2019). Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. Available at: [Link]

  • Semantic Scholar. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Available at: [Link]

  • PMC. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Available at: [Link]

  • The Royal Society of Chemistry. (2019). SUPPLEMENTARY INFORMATION Photophysics of Proton Transfer in Hydrazides: A Combined Theoretical and Experimental Analysis toward. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Available at: [Link]

  • MDPI. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available at: [Link]

  • The Royal Society of Chemistry. (2013). For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. Available at: [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Available at: [Link]

  • SpectraBase. (n.d.). 2-(4-methoxyphenoxy)-N'-[(2-oxo-2H-chromen-3-yl)carbonyl]acetohydrazide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

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Sources

developing a scalable synthesis route for 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Developing a Scalable Synthesis Route for 2-[(2-Methoxyphenyl)amino]acetohydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to a robust and scalable two-step synthesis of this compound, an important heterocyclic intermediate. Acetohydrazide derivatives are valuable building blocks in medicinal chemistry and drug discovery, serving as precursors for a wide range of biologically active molecules.[1][2] The presented route begins with the chloroacetylation of 2-methoxyaniline to yield the key intermediate, 2-chloro-N-(2-methoxyphenyl)acetamide. This is followed by a nucleophilic substitution with hydrazine hydrate to produce the final product. This guide emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols for laboratory execution, characterization data, and critical considerations for process scale-up.

Overall Synthetic Scheme

The synthesis is a sequential two-step process, beginning with an N-acylation followed by a nucleophilic substitution. This approach is designed for efficiency, high yield, and scalability, utilizing readily available commercial reagents.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrazinolysis A 2-Methoxyaniline C 2-Chloro-N-(2-methoxyphenyl)acetamide (Intermediate) A->C Base (e.g., NaOAc) Solvent (e.g., Acetic Acid) B Chloroacetyl Chloride B->C C_ref Intermediate D Hydrazine Hydrate E This compound (Final Product) D->E C_ref->E Solvent (e.g., Ethanol) Reflux

Caption: Two-step synthesis of the target compound.

Part I: Synthesis of 2-Chloro-N-(2-methoxyphenyl)acetamide (Intermediate)

Principle and Mechanistic Insights

The initial step involves the chloroacetylation of the primary amine group of 2-methoxyaniline. This reaction is a classic nucleophilic acyl substitution.[3][4] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

The choice of chloroacetyl chloride is based on its high reactivity, which facilitates a rapid and high-yielding reaction. To neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic, a mild base is employed. While organic bases like triethylamine can be used[5], an aqueous solution of sodium acetate in acetic acid provides an effective and easily managed reaction medium, buffering the system and precipitating the product upon completion.[6]

Detailed Experimental Protocol

Materials:

  • 2-Methoxyaniline (o-Anisidine)

  • Chloroacetyl chloride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ethanol (95%)

  • Deionized Water

  • Ice

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-methoxyaniline (0.05 mol, 6.16 g) in 50 mL of glacial acetic acid.

  • Cool the flask in an ice bath to bring the internal temperature to 0-5 °C.

  • Add chloroacetyl chloride (0.05 mol, 5.65 g, 4.0 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Prepare a solution of sodium acetate (8.2 g) in 50 mL of water.

  • Slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring. A solid precipitate will form.[6]

  • Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid and salts.

  • Dry the crude product under vacuum.

  • For purification, recrystallize the solid from 95% ethanol to obtain colorless or off-white crystals of 2-chloro-N-(2-methoxyphenyl)acetamide.[7]

Characterization and Validation

The identity and purity of the intermediate should be confirmed before proceeding.

ParameterExpected ResultReference
Appearance Colorless to off-white crystalline solid[6]
Melting Point 40-42 °C[7]
FT-IR (cm⁻¹) ~3270 (N-H stretch), ~1670 (C=O amide I), ~1540 (N-H bend)[7]
¹H NMR Consistent with the structure of 2-chloro-N-(2-methoxyphenyl)acetamide[8]
Scalability Considerations
  • Exothermicity: The reaction between 2-methoxyaniline and chloroacetyl chloride is exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is recommended, and the addition rate of chloroacetyl chloride must be carefully managed.

  • Work-up: Filtration and washing of large quantities of product can be time-consuming. Utilizing larger filtration equipment, such as a Nutsche filter-dryer, can streamline this process in an industrial setting.

  • Solvent Choice: While acetic acid is effective, its recovery can be energy-intensive. Alternative solvent/base systems, such as dichloromethane with triethylamine, may be considered, though this introduces different waste streams and safety protocols.[9]

Part II: Synthesis of this compound (Final Product)

Principle and Mechanistic Insights

This step involves the conversion of the chloro-acetamide intermediate into the corresponding acetohydrazide. The reaction proceeds via a nucleophilic substitution mechanism, where hydrazine, a potent nucleophile, displaces the chloride ion from the α-carbon of the acetamide.

Hydrazine hydrate is used in excess to ensure complete conversion and to act as a base to neutralize the HCl formed during the reaction. Ethanol is an ideal solvent as it readily dissolves the starting material and is compatible with the reflux conditions required to drive the reaction to completion.[10][11] The conversion of an ester or a halo-acetyl derivative to a hydrazide by refluxing with hydrazine hydrate is a well-established and reliable method.[12][13]

Detailed Experimental Protocol

Materials:

  • 2-Chloro-N-(2-methoxyphenyl)acetamide (from Part I)

  • Hydrazine Hydrate (80% or higher)

  • Absolute Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the purified 2-chloro-N-(2-methoxyphenyl)acetamide (0.04 mol, 7.98 g).

  • Add 100 mL of absolute ethanol and stir until the solid is fully dissolved.

  • Carefully add hydrazine hydrate (0.12 mol, 7.5 g, ~6.0 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 8-10 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization.

  • Filter the resulting solid product, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Validation

The final product should be thoroughly characterized to confirm its structure and purity.

ParameterExpected ResultReference
Appearance Solid[14]
Molecular Formula C₉H₁₃N₃O₂[14]
Molecular Weight 195.22 g/mol [14]
Purity ≥95% (by HPLC)-
¹H NMR & ¹³C NMR Spectra consistent with the proposed structure.-
Mass Spectrometry [M+H]⁺ at m/z 196.11Calculated
Scalability Considerations
  • Safety with Hydrazine: Hydrazine is toxic and potentially explosive. All operations on a large scale must be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) with appropriate personal protective equipment. Temperature control is crucial to prevent runaway reactions.

  • Purification: Recrystallization is a viable method for purification on a large scale. The choice of recrystallization solvent is critical to ensure high recovery and purity.

  • Continuous Flow Processing: For industrial-scale production, converting this step to a continuous flow process could offer significant advantages in safety and efficiency. Pumping streams of the intermediate and hydrazine hydrate through a heated reactor can minimize the volume of hydrazine handled at any given time and provide precise control over reaction time and temperature.[1]

Overall Process Workflow

The following diagram illustrates the complete workflow, from reagent preparation to final product analysis, emphasizing the key stages and quality control checkpoints.

Caption: End-to-end experimental workflow diagram.

Conclusion

The two-step synthesis route detailed herein provides a reliable and scalable method for producing this compound. The process relies on well-understood chemical transformations and uses cost-effective starting materials. By carefully controlling reaction parameters and implementing appropriate safety measures, particularly when handling hydrazine hydrate, this protocol can be effectively scaled from the laboratory bench to pilot plant production, providing a consistent supply of this valuable chemical intermediate for research and development.

References

  • Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research URL: [Link]

  • Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source: Taylor & Francis Online URL: [Link]

  • Title: Scheme 4. Synthesis of N-substituted chloroacetamides. Source: ResearchGate URL: [Link]

  • Title: Full article: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source: Taylor & Francis Online URL: [Link]

  • Title: (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation Source: Google Patents URL
  • Title: A new method for the synthesis of ranitidine Source: Acta Poloniae Pharmaceutica - Drug Research URL: [Link]

  • Title: Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I) Source: ResearchGate URL: [Link]

  • Title: Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies Source: MDPI URL: [Link]

  • Title: A kind of method for synthesizing ranitidine Source: Google Patents URL
  • Title: Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl Source: RSC Publishing URL: [Link]

  • Title: A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)
  • Title: (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... Source: ResearchGate URL: [Link]

  • Title: Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow Source: OSTI.gov URL: [Link]

  • Title: Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide Source: IUCr Journals URL: [Link]

  • Title: Protocol for the synthesis of acetohydrazide analogues (8a-n). Source: ResearchGate URL: [Link]

  • Title: this compound Source: Appchem URL: [Link]

  • Title: Synthesis of Diaznylpyrazol Derivatives Source: American Scientific Research Journal for Engineering, Technology, and Sciences URL: [Link]

  • Title: Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Development and Assessment of Green Synthesis of Hydrazides Source: ResearchGate URL: [Link]

  • Title: Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition Source: ACG Publications URL: [Link]

  • Title: Transformations based on acetohydrazide A. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties Source: ResearchGate URL: [Link]

  • Title: 2-(2-Chlorophenoxy)acetohydrazide Source: ResearchGate URL: [Link]

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experimental guide to the condensation reaction of 2-[(2-Methoxyphenyl)amino]acetohydrazide with aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Experimental Guide to the Condensation Reaction of 2-[(2-Methoxyphenyl)amino]acetohydrazide with Aldehydes

Application Note & Protocol

Abstract

This guide provides a comprehensive experimental framework for the synthesis of Schiff bases through the condensation reaction between this compound and various aromatic aldehydes. Schiff bases, characterized by the azomethine group (-C=N-), are a critical class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document details the underlying reaction mechanism, offers step-by-step protocols for synthesis and purification, outlines methods for structural characterization, and provides insights into the causality behind key experimental choices.

Introduction: The Significance of Hydrazone-Schiff Bases

The condensation of a hydrazide with an aldehyde yields a specific type of Schiff base known as a hydrazone. These structures are of particular interest because the N-N single bond and the C=N double bond create a versatile scaffold for coordinating with metal ions and for participating in various biological interactions.[4][5] The starting material, this compound, introduces a flexible ether linkage and a secondary amine, providing additional sites for hydrogen bonding and potentially enhancing the pharmacological profile of the resulting Schiff base derivatives. The synthesis is typically a straightforward, reversible reaction catalyzed by acid or heat, involving the nucleophilic attack of the hydrazide's terminal amine group on the aldehyde's carbonyl carbon, followed by dehydration.[6][7][8]

The Chemical Principle: Mechanism of Formation

The formation of a Schiff base from this compound and an aldehyde is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination step.[6][7]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom (-NH2) of the acetohydrazide on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[6]

Step 2: Dehydration The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond (azomethine group) characteristic of a Schiff base.[6][7] This dehydration step is the rate-determining step and is typically catalyzed by a small amount of acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[8]

Catalysis Insight: While the reaction can proceed with heat alone, a mildly acidic pH (around 5) is often optimal.[8] If the conditions are too acidic, the hydrazide's amine group becomes protonated, rendering it non-nucleophilic and inhibiting the initial attack.[8] If conditions are too basic, there is insufficient acid to catalyze the dehydration of the carbinolamine.[8] A few drops of glacial acetic acid are often sufficient to promote the reaction efficiently.

G cluster_reactants Reactants cluster_reaction Reaction Steps Hydrazide This compound Attack Nucleophilic Attack (Formation of Carbinolamine Intermediate) Hydrazide->Attack Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Attack Dehydration Dehydration (-H₂O) Attack->Dehydration Acid Catalyst (e.g., Acetic Acid) Product Schiff Base Product (Hydrazone) Dehydration->Product

Figure 1: Simplified reaction mechanism workflow.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of Schiff bases derived from this compound.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting hydrazide.
Substituted Aromatic AldehydesAnalytical GradeVariouse.g., Salicylaldehyde, Vanillin, etc.
Ethanol (Absolute)ACS GradeFisher ScientificReaction solvent.
Glacial Acetic AcidACS GradeVWRCatalyst.
Diethyl EtherACS GradeVWRFor washing the final product.
Deuterated Solvents (e.g., DMSO-d₆)NMR GradeCambridge IsotopeFor NMR analysis.
General Synthesis Protocol

This protocol describes a general method adaptable to various aromatic aldehydes.

Workflow Overview

G A 1. Dissolve Hydrazide (1 eq) in Ethanol C 3. Mix Solutions & Add Catalytic Acetic Acid A->C B 2. Dissolve Aldehyde (1 eq) in Ethanol B->C D 4. Reflux Reaction Mixture (2-6 hours) C->D E 5. Monitor Reaction by TLC D->E F 6. Cool to Room Temperature (Precipitation) E->F G 7. Isolate Product by Filtration F->G H 8. Wash with Cold Ethanol & Diethyl Ether G->H I 9. Recrystallize from Ethanol H->I J 10. Dry Product Under Vacuum I->J K 11. Characterize (FTIR, NMR, MS) J->K

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 25 mL of absolute ethanol. Warm gently if necessary to ensure complete dissolution.

  • In a separate beaker, dissolve 1.0 equivalent of the desired aromatic aldehyde in 15 mL of absolute ethanol.

  • Reaction Setup: Add the aldehyde solution to the flask containing the hydrazide solution. To this mixture, add 3-4 drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-6 hours. The formation of a precipitate during the reaction is common.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1). The disappearance of the starting material spots indicates the completion of the reaction.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath can enhance precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter paper with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • For higher purity, the product should be recrystallized from a suitable solvent, typically absolute ethanol.[9]

  • Drying: Dry the purified crystalline product in a vacuum oven at 40-50 °C for several hours to remove any residual solvent.

  • Characterization: Determine the melting point of the final product and characterize its structure using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10]

Characterization of Products

The identity and purity of the synthesized Schiff bases are confirmed through various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for confirming the reaction. Key expected changes include:

    • Disappearance of the aldehyde C=O stretching band (typically ~1700 cm⁻¹).

    • Disappearance of the primary amine N-H stretching bands of the hydrazide (typically 3200-3400 cm⁻¹).

    • Appearance of a strong C=N (azomethine) stretching band, typically in the region of 1600-1650 cm⁻¹.[9][11]

    • Persistence of the amide C=O stretch from the hydrazide backbone (~1660-1680 cm⁻¹) and the N-H stretch of the amide group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal is the appearance of a singlet for the azomethine proton (-N=CH-), typically found in the 8.0-9.0 ppm region. The disappearance of the aldehyde proton signal (9.5-10.5 ppm) also confirms the reaction.

    • ¹³C NMR: The formation of the C=N bond is confirmed by a signal in the 140-160 ppm range.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[11]

Table 1: Example Reagent Quantities and Expected Product Data

AldehydeMolar Mass ( g/mol )Mass for 10 mmol ReactionExpected Product MW ( g/mol )Expected Azomethine ¹H NMR Shift (ppm)
Benzaldehyde106.121.06 g283.33~8.3
Salicylaldehyde122.121.22 g299.33~8.6 (OH proton also visible)
4-Methoxybenzaldehyde136.151.36 g313.36~8.2
4-Nitrobenzaldehyde151.121.51 g328.32~8.8
(Note: this compound MW = 195.22 g/mol ; mass for 10 mmol = 1.95 g. Expected data are illustrative.)

Trustworthiness & Self-Validation

To ensure the reliability and reproducibility of this protocol, the following validation steps are crucial:

  • Purity Confirmation: The melting point of the recrystallized product should be sharp. A broad melting range indicates impurities.

  • Consistent Spectroscopic Data: The obtained FTIR, NMR, and MS data must be consistent with the proposed structure and free of signals corresponding to starting materials or significant impurities.

  • Reaction Monitoring: TLC is essential to ensure the reaction has gone to completion, preventing unnecessary heating that could lead to side products and ensuring a clean crude product for purification.

Conclusion

The condensation of this compound with aldehydes provides an efficient and versatile route to novel hydrazone-type Schiff bases. These compounds serve as valuable scaffolds for drug discovery and development due to their wide range of biological activities.[1][2][12] The protocols outlined in this guide are robust and can be adapted for a variety of aldehydes, providing a solid foundation for further research in medicinal chemistry and coordination chemistry.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Singh, S., et al. (n.d.). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Asiri, A. M., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. Retrieved January 15, 2026, from [Link]

  • Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. Retrieved January 15, 2026, from [Link]

  • Abbas, A. M. (2021). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone Moiety: A Review. Academic Journal of Chemistry, 6(3), 51-68. Retrieved January 15, 2026, from [Link]

  • Jarosław, G., & Ewa, K. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(5), 1695. Retrieved January 15, 2026, from [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18361-18374. Retrieved January 15, 2026, from [Link]

  • Shettima, U. A., Ibrahim, M., & Idongesit, E. E. (2024). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES. International Journal of Basic Science and Technology, 12(1). Retrieved January 15, 2026, from [Link]

  • Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Tefera, D. T. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. World Journal of Applied Chemistry, 8(2), 22. Retrieved January 15, 2026, from [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Condensation Reaction Between α-Amino Acid Phenylhydrazides and Carbonyl Compounds. (2003). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Abdullah, H. I., et al. (2023). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. AUIQ Complementary Biological System, 1(1), 2. Retrieved January 15, 2026, from [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed. Retrieved January 15, 2026, from [Link]

  • New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. (2022). Impactfactor.org. Retrieved January 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(2-Methoxyphenyl)amino]acetohydrazide (CAS No: 112255-65-9).[1] It addresses common challenges and optimization strategies through a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Core Synthesis Pathway & Mechanism

The most reliable and widely adopted method for synthesizing this compound is the direct hydrazinolysis of its corresponding ester, typically ethyl 2-[(2-methoxyphenyl)amino]acetate. This reaction is a classic example of nucleophilic acyl substitution. The terminal nitrogen atom of hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group, forming ethanol as a byproduct and yielding the desired acetohydrazide.[2]

Synthesis_Pathway Start_Ester Ethyl 2-[(2-Methoxyphenyl)amino]acetate mid_point Start_Ester->mid_point Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->mid_point Product This compound Byproduct Ethanol (Byproduct) Product->Byproduct mid_point->Product  Ethanol, Reflux Troubleshooting_Flowchart Start Problem Encountered Check_TLC Analyze reaction mixture by TLC. Is the starting ester consumed? Start->Check_TLC Incomplete_Reaction Issue: Incomplete Reaction Check_TLC->Incomplete_Reaction No Multiple_Spots Issue: Multiple Spots on TLC Check_TLC->Multiple_Spots Yes, but multiple new spots observed Product_Oily Issue: Product is an oil or fails to crystallize Check_TLC->Product_Oily Yes, but workup yields an oil Low_Yield Issue: Low Yield After Purification Check_TLC->Low_Yield Yes, but final yield is poor Action_Incomplete Troubleshooting Steps: 1. Increase reflux time. 2. Add more hydrazine hydrate (1-2 eq). 3. Ensure temperature is at reflux. Incomplete_Reaction->Action_Incomplete Action_Multiple_Spots Troubleshooting Steps: 1. Ensure anhydrous conditions. 2. Check purity of starting materials. 3. Optimize workup to remove impurities. Multiple_Spots->Action_Multiple_Spots Action_Oily Troubleshooting Steps: 1. Use a seed crystal. 2. Perform solvent trituration (e.g., with cold ether). 3. Re-purify via column chromatography if necessary. Product_Oily->Action_Oily Action_Low_Yield Troubleshooting Steps: 1. Review workup; minimize transfers. 2. Optimize recrystallization solvent/volume. 3. Ensure complete precipitation before filtering. Low_Yield->Action_Low_Yield

Sources

identifying and minimizing byproducts in 2-[(2-Methoxyphenyl)amino]acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(2-methoxyphenyl)amino]acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, ultimately improving your yield and purity.

I. Reaction Overview and Common Challenges

The synthesis of this compound typically involves the reaction of a methyl 2-((2-methoxyphenyl)amino)acetate with hydrazine hydrate. While seemingly straightforward, this reaction can be prone to the formation of various byproducts, leading to reduced yields and purification difficulties. Understanding the potential side reactions is the first step toward effective troubleshooting.

dot

Caption: Main reaction and potential side pathways.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.[1]

  • Suboptimal Temperature: While heating is often necessary to drive the reaction, excessive temperatures can lead to the degradation of both the starting material and the product. A moderate temperature, typically refluxing in a suitable solvent like ethanol, is recommended.

  • Reagent Quality: The purity of the starting ester and the concentration of the hydrazine hydrate solution are critical. Ensure the use of high-purity reagents.

  • pH of the Reaction Mixture: The nucleophilicity of hydrazine can be affected by pH. While typically not requiring strict pH control, highly acidic or basic conditions should be avoided.[2]

  • Work-up Losses: The desired product, being a hydrazide, may have some solubility in the work-up solvents, leading to losses during extraction and washing steps.

Q2: I am observing an unknown impurity in my crude product. What could it be?

The most common impurities are:

  • Unreacted Starting Ester: This is often the case when the reaction has not gone to completion.

  • 2-((2-methoxyphenyl)amino)acetic acid: This byproduct can form if the starting ester undergoes hydrolysis, which can be catalyzed by the presence of water or acidic/basic impurities.

  • Dihydrazide or other over-reaction products: If a significant excess of hydrazine is used, or if the reaction is carried out at a high temperature for a prolonged period, further reactions with the product can occur.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting ester, the product hydrazide, and potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Q4: What is the best method for purifying the crude this compound?

Recrystallization is often the most effective method for purifying the final product.[3] Common solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography can also be used for purification, although it may be more time-consuming for larger scales.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor quality of reagents. 4. Product loss during work-up.1. Increase reaction time and monitor by TLC until the starting material is consumed. Consider using a moderate excess of hydrazine hydrate (e.g., 1.5-2 equivalents).[1] 2. Optimize the reaction temperature. Refluxing in ethanol is a good starting point. Avoid excessive heat to prevent degradation. 3. Ensure the starting ester is pure and the hydrazine hydrate is of a known concentration. 4. Minimize the volume of washing solvents and consider back-extracting the aqueous layers to recover any dissolved product.
Presence of Unreacted Starting Material 1. Insufficient reaction time. 2. Inadequate amount of hydrazine. 3. Low reaction temperature.1. Extend the reaction time, monitoring by TLC every few hours. 2. Use a slight excess of hydrazine hydrate. 3. Ensure the reaction is maintained at a suitable temperature (e.g., reflux).
Presence of 2-((2-methoxyphenyl)amino)acetic acid 1. Hydrolysis of the starting ester. 2. Presence of water in the reaction mixture.1. Use anhydrous solvents and protect the reaction from atmospheric moisture. 2. Ensure all glassware is thoroughly dried before use.
Formation of Multiple Unidentified Byproducts 1. High reaction temperature leading to degradation. 2. Use of a large excess of hydrazine.1. Reduce the reaction temperature. 2. Use a controlled excess of hydrazine (e.g., 1.5-2 equivalents).

dot

Troubleshooting_Workflow cluster_analysis Analysis cluster_identification Identify Cause cluster_solutions Implement Solutions start Problem Observed (e.g., Low Yield, Impurities) analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_crude unreacted_sm Unreacted Starting Material? analyze_crude->unreacted_sm hydrolysis_byproduct Hydrolysis Byproduct (e.g., Carboxylic Acid)? unreacted_sm->hydrolysis_byproduct No solution_sm Increase Reaction Time/ Temperature/Hydrazine eq. unreacted_sm->solution_sm Yes other_byproducts Other Byproducts? hydrolysis_byproduct->other_byproducts No solution_hydrolysis Use Anhydrous Solvents/ Inert Atmosphere hydrolysis_byproduct->solution_hydrolysis Yes solution_other Optimize Temperature/ Reagent Stoichiometry other_byproducts->solution_other Yes end Optimized Synthesis other_byproducts->end No solution_sm->end solution_hydrolysis->end solution_other->end

Caption: A logical workflow for troubleshooting synthesis.

IV. Experimental Protocols

Protocol 1: Standard Synthesis of this compound
  • To a solution of methyl 2-((2-methoxyphenyl)amino)acetate (1 equivalent) in absolute ethanol (10 mL per gram of ester), add hydrazine hydrate (1.5-2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold ethanol.[3]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Analytical Method for Purity Assessment by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed to accurately assess the purity of the final product and quantify any impurities.[4][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

This method should allow for the separation of the starting ester, the product hydrazide, and the carboxylic acid byproduct.

V. References

  • The Reaction of Hydrazine with α‐Cyanocinnamate Esters: A Caveat. Synthetic Communications. [Link]

  • Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. PubMed. [Link]

  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Quora. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Preparation of 2-[(2-Methoxyphenyl)amino]acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(2-Methoxyphenyl)amino]acetohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthetic process. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the expert insights needed to diagnose and resolve common issues, particularly those leading to low product yield.

The synthesis of this important scaffold typically involves two key stages: first, the formation of the core acetohydrazide structure, and second, its derivatization to form a variety of bioactive molecules such as Schiff bases, thiosemicarbazides, and various heterocyclic systems. Success in the second stage is critically dependent on the purity and yield of the first.[1]

Part 1: Troubleshooting the Core Synthesis of this compound

The foundational step in this synthetic family is the conversion of an appropriate ester, typically methyl or ethyl 2-[(2-methoxyphenyl)amino]acetate, to the corresponding hydrazide via reaction with hydrazine hydrate. While seemingly straightforward, this nucleophilic acyl substitution reaction has several potential pitfalls that can drastically reduce yield.

Frequently Asked Questions (FAQs) - Core Hydrazide Synthesis

Question: My reaction is refluxing, but TLC analysis shows a significant amount of unreacted starting ester even after several hours. What is the likely cause?

Answer: This is a common issue that usually points to one of three areas: reagent quality, reaction conditions, or stoichiometry.

  • Reagent Quality (Hydrazine Hydrate): Hydrazine hydrate is hygroscopic and can degrade over time. The presence of excess water or decomposition products can lower its effective concentration and nucleophilicity. It is crucial to use a high-purity grade (e.g., 80% or 100%) from a reliable source.[2] Using a large excess of lower-purity hydrazine hydrate can sometimes compensate, but it complicates workup.

  • Reaction Conditions:

    • Temperature: While many hydrazinolysis reactions proceed at room temperature or with gentle reflux in methanol, a less reactive ester may require more forcing conditions.[2][3] Increasing the temperature or extending the reflux time can often drive the reaction to completion.[1]

    • Solvent: The choice of solvent is critical. Methanol or ethanol are typically used because they effectively dissolve the starting ester, while the resulting hydrazide product is often less soluble, allowing it to crystallize out upon cooling.[3][4] If the starting ester has poor solubility, a higher-boiling-point solvent might be necessary, but this can also increase the risk of side reactions.

  • Stoichiometry: A significant molar excess of hydrazine hydrate (typically 3-5 equivalents) is often used to ensure the reaction equilibrium is shifted towards the product.[5] Using only a stoichiometric amount may result in an incomplete reaction.

Question: I achieved good conversion according to TLC, but my isolated yield after crystallization is very low. Where did my product go?

Answer: Low isolated yield despite good conversion is almost always a purification issue.

  • Product Solubility: The target hydrazide may have higher than expected solubility in your chosen solvent (e.g., ethanol/methanol). After cooling the reaction mixture, if little or no precipitate forms, your product is likely still in the mother liquor.

    • Solution: Try reducing the solvent volume under reduced pressure before cooling. If that fails, place the flask in an ice bath or even a freezer to induce crystallization. As a last resort, a different solvent system for crystallization may be needed.

  • Workup Procedure: The product may be lost during washing steps. Ensure the solvent used for washing the filtered crystals is ice-cold to minimize dissolution of the product.

  • Premature Precipitation: In some cases, the product can begin to precipitate from the hot reaction mixture. If this occurs, it may trap unreacted starting materials or impurities. It is generally better to ensure everything is in solution at the reflux temperature and crystallizes upon controlled cooling.

Troubleshooting Logic: Core Hydrazide Synthesis

The following diagram outlines a logical workflow for troubleshooting low yield in the initial hydrazide formation step.

G cluster_incomplete Incomplete Reaction cluster_complete Good Conversion, Low Isolation start Low Yield of Hydrazide check_tlc Check TLC for Conversion start->check_tlc check_hydrazine Verify Hydrazine Quality & Stoichiometry (Use fresh, high-purity reagent in 3-5x excess) check_tlc->check_hydrazine Poor Conversion check_solubility Product is too soluble? check_tlc->check_solubility Good Conversion optimize_conditions Optimize Reaction Conditions (Increase temp/time, check solvent) check_hydrazine->optimize_conditions If quality is good end Improved Yield optimize_conditions->end Re-run Experiment optimize_workup Optimize Workup (Concentrate solution, use ice-cold wash) check_solubility->optimize_workup optimize_workup->end Re-process Mother Liquor

Caption: Troubleshooting workflow for hydrazide synthesis.

Optimized Protocol: Synthesis of this compound

This protocol is a robust starting point that incorporates best practices to maximize yield.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-[(2-methoxyphenyl)amino]acetate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (95-100%, 4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically around 80°C) and maintain for 4-6 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting ester spot has disappeared.

  • Crystallization: Once complete, allow the reaction mixture to cool slowly to room temperature. The product, this compound, will often begin to crystallize.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the resulting white solid by vacuum filtration.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol to remove residual hydrazine and impurities. Dry the product under vacuum to obtain the pure acetohydrazide.

ParameterRecommended ConditionRationale
Solvent Absolute Ethanol/MethanolGood solubility for ester; lower solubility for hydrazide product facilitates isolation.[3][6]
Hydrazine 95-100% Purity, 3-5 eq.High purity and excess drive the reaction equilibrium towards the product.
Temperature Reflux (~80°C)Provides sufficient energy to overcome the activation barrier without significant side reactions.
Reaction Time 4-6 hours (TLC Monitored)Ensures the reaction proceeds to completion.
Part 2: Troubleshooting the Synthesis of Derivatives

The high reactivity of the hydrazide functional group allows for the synthesis of a wide array of derivatives.[6][7] However, each new reaction type introduces its own set of challenges. The purity of the starting this compound is paramount; contaminants can significantly inhibit or produce unwanted side products in subsequent steps.[1]

Synthetic Pathways Overview

G core 2-[(2-Methoxyphenyl)amino] acetohydrazide schiff Schiff Base (Hydrazone) core->schiff + thiosemi Thiosemicarbazide core->thiosemi + oxadiazole 5-thioxo-1,3,4-oxadiazole core->oxadiazole + aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') aldehyde->schiff isothiocyanate Isothiocyanate (R-NCS) isothiocyanate->thiosemi cs2 CS2 / KOH cs2->oxadiazole thiadiazole 1,3,4-Thiadiazole thiosemi->thiadiazole triazole 1,2,4-Triazole-3-thiol thiosemi->triazole acid_cyclize Acidic Cyclization (e.g., H2SO4) acid_cyclize->thiadiazole base_cyclize Basic Cyclization (e.g., NaOH) base_cyclize->triazole

Caption: Common synthetic pathways from the core hydrazide.

A. Schiff Base (Hydrazone) Formation

Question: My hydrazone synthesis is very slow, and the yield is poor. I'm reacting the hydrazide with an aromatic aldehyde in ethanol.

Answer: The formation of a hydrazone is a reversible condensation reaction, and its rate is highly dependent on pH.[8]

  • Catalysis: The reaction requires an acid catalyst. Typically, a few drops of glacial acetic acid are added to the alcoholic reaction medium.[9] The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal -NH2 of the hydrazide.

  • pH Control: Be cautious not to add too much acid. At a very low pH (<3), the hydrazide's nitrogen becomes protonated, rendering it non-nucleophilic and stopping the reaction.[8] The optimal pH is generally weakly acidic, around 4-5.

  • Water Removal: Since condensation produces water, its removal can help drive the reaction forward. While not always necessary for high-yielding reactions, if you are facing equilibrium issues, using a Dean-Stark apparatus or adding molecular sieves can be beneficial.

Optimized Protocol: Schiff Base Synthesis
  • Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Addition: Add the desired aldehyde or ketone (1.0 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.[9]

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.[9]

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.[10]

B. Thiosemicarbazide Formation & Cyclization to Triazoles

Question: I'm trying to cyclize my thiosemicarbazide derivative to a 1,2,4-triazole in acid, but I'm getting a different product or a mixture.

Answer: This is a classic example of regiochemical control in heterocyclic synthesis. The cyclization of an acylthiosemicarbazide is highly dependent on the reaction medium (acidic vs. basic).

  • Basic Medium for 1,2,4-Triazoles: To form the desired 1,2,4-triazole ring system, the cyclization must be conducted under basic conditions.[1][11] Typically, the thiosemicarbazide is refluxed in an aqueous solution of sodium hydroxide or potassium hydroxide.[1][12] The base facilitates deprotonation and subsequent intramolecular cyclization onto the carbonyl carbon, followed by dehydration to yield the triazole-thiol.

  • Acidic Medium for 1,3,4-Thiadiazoles: In contrast, heating the same thiosemicarbazide precursor in a strong acid (like concentrated sulfuric acid or polyphosphoric acid) promotes a different cyclization pathway, leading to the formation of a 1,3,4-thiadiazole derivative.[11]

ConditionReagentPrimary ProductRationale
Basic 2% NaOH, Reflux4H-1,2,4-Triazole-3-thiolDeprotonation favors nucleophilic attack by nitrogen onto the carbonyl carbon.[1][12]
Acidic Conc. H₂SO₄, Heat1,3,4-ThiadiazoleAcid catalysis favors nucleophilic attack by sulfur onto the carbonyl carbon.[11]
Optimized Protocol: 1,2,4-Triazole Synthesis
  • Thiosemicarbazide Formation: Reflux the core hydrazide (1.0 eq) with the desired isothiocyanate (1.0 eq) in ethanol for 30-60 minutes to form the intermediate thiosemicarbazide.

  • Cyclization: Isolate the thiosemicarbazide intermediate. Dissolve it in a 2% aqueous sodium hydroxide solution (20 mL) and reflux for 2-4 hours.[1]

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 3N HCl) to a pH of ~6.[1][12]

  • Isolation: The 1,2,4-triazole product will precipitate upon neutralization. Collect the solid by filtration, wash with water, and dry.

General FAQs

Question: What is the best general method for purifying these derivatives?

Answer: Recrystallization is the most common and effective method. Ethanol is an excellent first choice for many of these compounds.[10] If the product is an oil or highly soluble, column chromatography using silica gel with an ethyl acetate/hexane gradient is a reliable alternative. For stubborn oils, using acetonitrile for recrystallization can sometimes be effective.[13]

Question: How should I store the this compound intermediate?

Answer: Like most hydrazides, it should be stored in a cool, dry, dark place in a tightly sealed container. It is relatively stable, but prolonged exposure to moisture and air can lead to slow degradation.

References
  • Optimization of Reaction Conditions for Enzymatic Synthesis of Palm Fatty Hydrazides Using Response Surface Methodology. PubMed. Available from: [Link]

  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]

  • Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. PubMed Central. Available from: [Link]

  • Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their CNS Activity. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available from: [Link]

  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. Available from: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available from: [Link]

  • A kind of preparation method of acethydrazide. Google Patents.
  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. National Institutes of Health (NIH). Available from: [Link]

  • Preparation of acyl hydrazine derivatives. Google Patents.
  • Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles. Available from: [Link]

  • This compound. Appchem. Available from: [Link]

  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. Available from: [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Available from: [Link]

  • New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor. Available from: [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available from: [Link]

  • Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)Imino]Methyl}Phenoxy)Aceto Hydrazide. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organocatalyst. Journal of the Indian Chemical Society. Available from: [Link]

  • Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. PubMed Central. Available from: [Link]

  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Quora. Available from: [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available from: [Link]

  • Academic Journal of Chemistry Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Academic Journal of Chemistry. Available from: [Link]

  • Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. ResearchGate. Available from: [Link]

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  • 2-(3-Methoxyphenyl)acetohydrazide. ResearchGate. Available from: [Link]

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  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Journal of Al-Nahrain University. Available from: [Link]

  • Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. ResearchGate. Available from: [Link]

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Technical Support Center: Purification Strategies for 2-[(2-Methoxyphenyl)amino]acetohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-[(2-Methoxyphenyl)amino]acetohydrazide and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining these valuable intermediates in high purity. As a class of compounds, aromatic acetohydrazides are crucial synthons in the development of novel therapeutic agents. Their purity is paramount for reliable downstream applications and accurate biological evaluation.

This document moves beyond simple protocols to provide in-depth troubleshooting, frequently asked questions, and the scientific rationale behind our recommended purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format.

Recrystallization Issues

Q1: My crude product has "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the cold solvent but melts in the hot solvent, coming out of the solution as a liquid instead of a solid. This is common if the boiling point of the solvent is higher than the melting point of your compound or its impurities, or if the solution is cooled too rapidly.[1][2]

  • Probable Cause & Solution:

    • High Saturation/Rapid Cooling: The concentration of the solute is too high, or the temperature drop was too fast, preventing orderly crystal lattice formation. Solution: Reheat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of hot solvent to slightly decrease the saturation. Allow the flask to cool very slowly (e.g., by placing it in a large, insulated container) to encourage crystal nucleation.[2]

    • Inappropriate Solvent Choice: The compound is simply too soluble or its melting point is too low for the chosen solvent. Solution: Consider a mixed-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, like ethanol or methanol). Then, while the solution is hot, add a "poor" anti-solvent (one in which it is less soluble, like water or n-hexane) dropwise until the solution becomes faintly cloudy (turbid). Let this solution cool slowly.[2]

Q2: I've allowed my solution to cool, but no crystals have formed. What are the next steps?

A2: A lack of crystal formation indicates that the solution is not sufficiently supersaturated. Several techniques can be used to induce crystallization.[1]

  • Probable Cause & Solution:

    • Insufficient Supersaturation: You may have used too much solvent. Solution: Gently heat the solution to evaporate a portion of the solvent (10-15%) and increase the solute concentration. Then, allow it to cool again.[1]

    • Lack of Nucleation Sites: Crystal growth requires an initial nucleation point. Solution:

      • Seeding: If you have a pure crystal of the compound, add it to the solution to act as a template.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[1]

      • Extended Cooling: After cooling to room temperature, place the flask in an ice bath or a refrigerator to further decrease the compound's solubility and promote crystallization.[3]

Q3: My final yield after recrystallization is very low. How can I improve it?

A3: Low recovery is a common issue that can often be traced back to several key steps in the process.[2]

  • Probable Cause & Solution:

    • Excess Solvent: Using too much hot solvent to dissolve the crude product is the most frequent cause of low yield, as a significant amount of product will remain in the mother liquor. Solution: Use the absolute minimum amount of hot solvent required for complete dissolution.[2]

    • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter funnel. Solution: Use a pre-heated filter funnel and flask, and perform the filtration as quickly as possible.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[2][3][4]

Column Chromatography Issues

Q4: My compound is streaking or tailing on the TLC plate and the column. What is causing this?

A4: Streaking is typically caused by overloading the stationary phase or interactions between the compound and the silica gel.

  • Probable Cause & Solution:

    • Sample Overloading: Too much compound was spotted on the TLC plate or loaded onto the column. Solution: Use a more dilute solution for TLC spotting. For column chromatography, ensure the ratio of crude material to silica gel is appropriate (typically 1:30 to 1:100 by weight).

    • Compound Acidity/Basicity: The free amino and hydrazide groups in your molecule can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Solution: Deactivate the silica by adding 0.5-1% triethylamine or ammonia to your mobile phase. This will cap the acidic sites and allow your compound to elute more cleanly.[5]

    • Insolubility: If the compound is not fully soluble in the mobile phase, it will streak from the point of origin. Solution: Ensure your crude material is fully dissolved in a minimum amount of solvent before loading it onto the column.

Q5: I cannot achieve good separation between my product and a persistent impurity. What are my options?

A5: Poor separation occurs when the polarities of the product and impurity are too similar.

  • Probable Cause & Solution:

    • Incorrect Mobile Phase: The eluent system is not providing sufficient differential partitioning. Solution:

      • Adjust Polarity: Systematically vary the ratio of your solvents (e.g., from 20% Ethyl Acetate in Hexane to 25%, then 30%).

      • Change Solvents: Switch to a different solvent system with different selectivities, such as Dichloromethane/Methanol or Chloroform/Acetone.[3][6]

    • Isocratic Elution is Insufficient: A single solvent ratio may not be adequate to separate compounds with close Rf values. Solution: Employ a gradient elution. Start with a low-polarity mobile phase to elute the less polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[1]

Q6: I suspect my hydrazide is decomposing on the silica gel column. Is this possible and what can I do?

A6: Yes, decomposition on silica is a known issue for certain classes of compounds, including some hydrazines and hydrazides, due to the acidity of the stationary phase.[5][7]

  • Probable Cause & Solution:

    • Acid-Sensitivity: The compound is susceptible to acid-catalyzed hydrolysis or rearrangement. Solution:

      • Use Neutralized Silica: As mentioned in Q4, run the column with a mobile phase containing a small amount of a base like triethylamine.

      • Switch Stationary Phase: Use a less acidic stationary phase, such as neutral alumina.

      • Reverse-Phase Chromatography: If the compound is sufficiently polar, purification on a C18 reverse-phase column using solvents like acetonitrile and water may be a viable alternative.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile depends on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: Such as the corresponding methyl or ethyl ester and excess hydrazine hydrate.[1]

  • Di-substituted Hydrazides: Symmetrically substituted byproducts can sometimes form.[1]

  • Hydrazones: If any carbonyl compounds (like acetone used for cleaning) are present, they can react with the hydrazide to form hydrazones.[1]

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used.

Q2: How do I choose the best primary purification technique: recrystallization or column chromatography?

A2: The choice depends on the physical properties of your crude product and the nature of the impurities. The following decision tree provides a general guideline.

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_oily Is it an oil or are impurities very similar in polarity (TLC)? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Use Column Chromatography is_oily->column Yes success Purity Check (TLC, NMR) recrystallize->success column->success pure Pure Compound success->pure Pure repeat Impure: Re-evaluate Strategy (Different solvent/column) success->repeat Impure

Caption: Decision tree for selecting a purification method.

Q3: What are some good starting solvents for the recrystallization of aromatic acetohydrazides?

A3: Ethanol, methanol, and acetonitrile are excellent starting points.[1] Often, a mixed solvent system like ethanol/water or methanol/water provides the ideal solubility profile where the compound dissolves in the hot alcohol but precipitates upon the addition of water or on cooling.[4][7] Always perform small-scale solubility tests in test tubes before committing your entire batch.

SolventPolarityBoiling Point (°C)Notes
Ethanol Polar78Good general-purpose solvent for many hydrazides.[4]
Methanol Polar65More polar than ethanol; useful if solubility is an issue.
Acetonitrile Polar82Can be effective for moderately polar compounds.
Ethyl Acetate Medium77Less polar; good for less polar analogs.
Water Very Polar100Often used as an anti-solvent with alcohols.
n-Hexane Non-polar69Used as an anti-solvent with more polar solvents like Ethyl Acetate.

Table 1: Common solvents for recrystallization of acetohydrazides.

Validated Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol assumes the compound is a solid at room temperature.

  • Solvent Selection: In a small test tube, add ~20 mg of crude product and a few drops of a test solvent (e.g., ethanol). If it dissolves immediately, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. An ideal solvent dissolves the compound when hot but not when cold.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while stirring and heating until the solid just dissolves completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[3][4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point or in a desiccator to remove residual solvent.[4]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for separating the target compound from impurities of different polarities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a 1. Select Mobile Phase (via TLC, aim for Rf ~0.3) b 2. Pack Column with Silica Gel (as a slurry in non-polar solvent) a->b c 3. Prepare Sample (dissolve in min. solvent or adsorb onto silica - 'dry loading') b->c d 4. Load Sample onto Column c->d e 5. Elute with Mobile Phase (apply gentle pressure) d->e f 6. Collect Fractions e->f g 7. Analyze Fractions by TLC f->g h 8. Combine Pure Fractions g->h i 9. Remove Solvent (rotary evaporation) h->i j 10. Final Purity Check (NMR, LC-MS) i->j

Caption: Standard workflow for column chromatography purification.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your target compound an Rf value of approximately 0.25-0.35. A common starting point for this class of compounds is Hexane:Ethyl Acetate or Dichloromethane:Methanol.[6]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexane). Pour the slurry into your column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimum volume of the mobile phase or a strong solvent like dichloromethane. Carefully apply the solution to the top of the silica bed. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.[1]

  • Fraction Analysis: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.[1]

  • Solvent Removal: Combine the fractions containing the pure compound and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.[6][7]

References
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. National Institutes of Health (PMC). [Link]

  • US Patent US3023241A - Preparation of acyl hydrazine derivatives.
  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. National Institutes of Health (PMC). [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? ResearchGate. [Link]

  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]

  • Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Thieme Connect. [Link]

  • Need a purification method for a free hydrazone. Reddit. [Link]

  • Hydrazine hydrate removal by column chromatography. Reddit. [Link]

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addressing challenges in the crystallization of 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-[(2-Methoxyphenyl)amino]acetohydrazide (CAS No. 112255-65-9).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: My compound is not crystallizing, even after cooling. What should I do?

A1: This is a frequent challenge in crystallization. Several factors could be at play, primarily related to supersaturation and nucleation.[2] Here's a systematic approach to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[3] This action can create microscopic imperfections on the glass surface, which act as nucleation sites for crystal growth.[2]

  • Seeding: If you have a small amount of previously crystallized pure product, add a single seed crystal to the solution.[2] This provides a template for new crystals to grow upon.

  • Solvent Evaporation: If the solution is too dilute (i.e., you've used too much solvent), you can slowly evaporate some of the solvent to increase the concentration of your compound and achieve supersaturation.[2][3] This can be done by gently blowing a stream of inert gas (like nitrogen) over the surface of the solution or by carefully heating the solution to boil off a small amount of solvent.[3]

  • Cooling to a Lower Temperature: If room temperature cooling is ineffective, try placing the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[2][4]

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is cooled too quickly or when the concentration of the solute is too high, causing it to separate at a temperature above its melting point.[4] To resolve this:

  • Re-dissolve the oil: Gently heat the solution to redissolve the oily layer.

  • Add more solvent: Add a small amount of additional solvent to decrease the concentration.[3][4]

  • Slow Cooling: Allow the solution to cool down much more slowly. You can insulate the flask to slow the rate of heat loss.

  • Consider a different solvent: The chosen solvent may not be ideal. A solvent in which the compound is slightly less soluble at higher temperatures might be more suitable.

Q3: The crystallization happens too quickly, resulting in a fine powder. How can I get larger crystals?

A3: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product and the formation of small crystals or a powder.[3][5] To promote the growth of larger, purer crystals, you need to slow down the crystallization process.[3]

  • Use more solvent: Start by dissolving your compound in slightly more than the minimum amount of hot solvent required for complete dissolution. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[3]

  • Gradual Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth or paper towels, before any further cooling.

Q4: What is the best solvent for crystallizing this compound?

A4: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For a compound like this compound, which possesses both hydrogen bond donors (the -NH and -NH2 groups) and acceptors (the carbonyl and methoxy oxygens), as well as an aromatic ring, a moderately polar solvent is often a good starting point.

Solvent Selection Workflow:

cluster_0 Solvent Screening A Place small amount of crude product in test tubes B Add a few drops of a test solvent A->B C Observe solubility at room temperature B->C D If soluble, reject solvent C->D Soluble E If insoluble, heat the solvent C->E Insoluble F Observe solubility when hot E->F G If insoluble, reject solvent F->G Insoluble H If soluble, cool to room temperature F->H Soluble I Observe for crystal formation H->I J If crystals form, it's a good solvent I->J Crystals Form K If no crystals form, consider a solvent pair I->K No Crystals

Caption: Workflow for selecting a suitable crystallization solvent.

Recommended Starting Solvents: Based on the structure of the target molecule, consider the following solvents. It's important to experimentally determine the best choice.

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Often a good choice for compounds with hydrogen bonding capabilities.
IsopropanolPolar Protic82Similar to ethanol, but can offer different solubility characteristics.
AcetonitrilePolar Aprotic82Can be effective if protic solvents lead to excessive solubility.
Ethyl AcetateModerately Polar77A good option for compounds with moderate polarity.
TolueneNonpolar111May be useful in a solvent/anti-solvent system with a more polar solvent.

Section 2: Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving persistent crystallization challenges.

Problem 1: Persistent Failure to Crystallize

If the methods in the FAQ section have not yielded crystals, a more systematic approach to inducing nucleation is required.

Step-by-Step Protocol for Inducing Crystallization:

  • Concentrate the Solution:

    • Gently heat the solution and boil off a small portion of the solvent to increase the concentration.[3] Be careful not to evaporate too much solvent, as this can lead to rapid precipitation or oiling out.

    • Alternatively, use a rotary evaporator to remove a controlled amount of solvent.

  • Anti-Solvent Addition:

    • If your compound is dissolved in a "good" solvent (one in which it is highly soluble), you can slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes slightly cloudy (turbid).

    • Gently heat the solution until the turbidity just disappears, and then allow it to cool slowly. The point of slight turbidity indicates the onset of precipitation, and by re-heating to clarify, you create a supersaturated solution that is primed for crystallization upon slow cooling.

Anti-Solvent Crystallization Workflow:

cluster_1 Anti-Solvent Addition A Dissolve compound in a 'good' solvent B Slowly add a 'poor' anti-solvent A->B C Observe for slight turbidity B->C D Gently heat to re-clarify C->D E Allow to cool slowly D->E F Crystals should form E->F

Caption: Step-by-step process for anti-solvent crystallization.

Problem 2: Impurities Inhibiting Crystallization or Causing Oiling Out

Impurities can significantly interfere with the crystallization process by disrupting the formation of a regular crystal lattice.

Protocol for Removing Impurities:

  • Activated Carbon Treatment:

    • If your solution is colored due to impurities, you can use activated carbon to decolorize it.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slightly to prevent flash boiling when adding the carbon.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient). Adding too much can lead to the adsorption of your product and a lower yield.[3]

    • Gently heat the solution back to boiling for a few minutes.

    • Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.

  • Hot Filtration:

    • Use a pre-heated filter funnel (you can heat it with steam or in an oven).

    • Use fluted filter paper to increase the surface area and speed of filtration.

    • Filter the hot solution into a clean, pre-warmed flask.

    • Rinse the filter paper with a small amount of hot solvent to recover any product that may have crystallized.

Problem 3: Low Yield

A poor yield can be disheartening after a successful crystallization. Here are some common causes and how to address them.[3]

  • Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[3] To mitigate this, use the minimum amount of hot solvent necessary to dissolve your compound.

  • Premature crystallization during hot filtration: As mentioned above, if the solution cools too much during a hot filtration step, the product can crystallize in the filter paper or funnel.[3] Ensure all glassware is pre-heated.

  • Incomplete crystallization: After cooling to room temperature, cool the solution further in an ice bath for at least 15-20 minutes to maximize the amount of product that crystallizes out of the solution.[4]

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your product.

Section 3: Advanced Considerations

Understanding the Role of Molecular Structure

The structure of this compound, with its flexible side chain and multiple hydrogen bonding sites, can influence its crystallization behavior. The presence of the methoxy group can affect the molecule's polarity and how it packs in a crystal lattice. The amino and hydrazide groups are capable of forming strong intermolecular hydrogen bonds, which are crucial for forming a stable crystal structure.[6][7]

Polymorphism

It is possible that this compound can exist in different crystalline forms, known as polymorphs. These different forms can have distinct physical properties, such as melting point and solubility. The specific polymorph obtained can depend on factors like the solvent used and the rate of cooling.[8] If you observe inconsistent melting points or crystal habits in different batches, you may be crystallizing different polymorphs.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10). Retrieved from [Link]

  • What should I do if crystallisation does not occur? - Quora. (2017, April 5). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3 | CID 580001 - PubChem. (n.d.). Retrieved from [Link]

  • This compound | 112255-65-9 | C9H13N3O2 | Appchem. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Factors which affect the crystallization of a drug substance - ResearchGate. (n.d.). Retrieved from [Link]

  • Cas 79984-63-7,N'-(2-Methoxyphenyl)Acetohydrazide | lookchem. (n.d.). Retrieved from [Link]

  • 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity - ResearchGate. (2025, August 10). Retrieved from [Link]

  • RU2596223C2 - Method of producing high-purity hydrazine - Google Patents. (n.d.).
  • 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem. (n.d.). Retrieved from [Link]

  • Factors affecting crystallization of hydrates - OUCI. (n.d.). Retrieved from [Link]

  • (IUCr) Crystal structure and Hirshfeld surface analysis of (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide. (n.d.). Retrieved from [Link]

  • Factors affecting crystallization of hydrates - PubMed. (n.d.). Retrieved from [Link]

  • 2-[(3-methoxyphenyl)amino]acetohydrazide (C9H13N3O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-(4-Methoxyphenoxy)acetohydrazide - PMC - NIH. (n.d.). Retrieved from [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. (2024, September 5). Retrieved from [Link]

  • Common Challenges in Crystallization Processes - YouTube. (2025, April 10). Retrieved from [Link]

  • Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer. (2024, November 13). Retrieved from [Link]

  • Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide) - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • Factors affecting crystallization of hydrates | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • (PDF) 2-(2-Chlorophenoxy)acetohydrazide - ResearchGate. (n.d.). Retrieved from [Link]

  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents. (n.d.).
  • 2-(4-Meth-oxy-phen-oxy)acetohydrazide. - ResearchGate. (n.d.). Retrieved from [Link]

  • N'-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(pyridin-2-yl)sulfanyl]acetohydrazide - Compound... (n.d.). Retrieved from [Link]

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resolving issues with the stability of 2-[(2-Methoxyphenyl)amino]acetohydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[(2-Methoxyphenyl)amino]acetohydrazide

A Guide to Understanding and Resolving Solution Stability Issues

Welcome to the technical support guide for this compound (CAS No. 112255-65-9).[1] This resource is designed for researchers, chemists, and formulation scientists who utilize this compound and may encounter challenges with its stability in solution. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying chemical principles to empower your experimental design and ensure the integrity of your results.

The hydrazide functional group is a versatile synthon in medicinal chemistry but is also known for its susceptibility to certain degradation pathways.[2][3][4] This guide addresses the most common stability issues—hydrolysis and oxidation—and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound shows a loss of purity over a short period. What are the primary causes of degradation?

A1: Root Cause Analysis

The instability of this compound in solution is typically driven by two main chemical degradation pathways: hydrolysis and oxidation. The hydrazide moiety (-CONHNH₂) is the reactive center responsible for this lability.

  • Hydrolysis: This is the most common degradation pathway for hydrazides in aqueous solutions. The carbonyl carbon of the hydrazide group is electrophilic and susceptible to nucleophilic attack by water. This reaction is catalyzed by both acids and bases, leading to the cleavage of the C-N bond and the formation of 2-[(2-methoxyphenyl)amino]acetic acid and hydrazine.[5] Studies on related hydrazide compounds confirm that stability generally increases as the pH approaches neutrality.[6]

  • Oxidation: The hydrazine portion of the molecule is susceptible to oxidation. Dissolved oxygen, trace metal ions (like Cu²⁺ or Fe³⁺), or other oxidizing agents in the solution can facilitate the conversion of the hydrazide to various oxidative products, potentially including diazenyl compounds.[7][8] This can be a significant issue, as even atmospheric oxygen can contribute to degradation over time.[9]

The following diagram illustrates these primary degradation pathways.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent_h This compound prod_acid 2-[(2-Methoxyphenyl)amino]acetic acid parent_h->prod_acid C-N Cleavage prod_hydrazine Hydrazine parent_h->prod_hydrazine parent_o This compound water H₂O (Acid/Base Catalyzed) prod_diazenyl Oxidative Products (e.g., Diazenyl Species) parent_o->prod_diazenyl oxidant [O] (e.g., O₂, Metal Ions)

Caption: Primary degradation pathways for this compound.

Q2: How can I mitigate hydrolytic degradation? What is the optimal pH for my solution?

A2: pH Control and Solvent Selection

Controlling the pH is the most critical factor in preventing hydrolysis.

  • Expert Insight: Hydrazide hydrolysis is both acid and base-catalyzed. This means that the rate of degradation is lowest in the neutral pH range. For most hydrazides, a pH between 6.0 and 7.5 is ideal for maximizing stability in aqueous buffers.[6] Extreme pH values (e.g., <4 or >9) will significantly accelerate the cleavage of the hydrazide bond.[10]

  • Troubleshooting Steps:

    • Measure the pH: Immediately after preparing your solution, measure its pH. The dissolution of the compound itself may alter the pH of an unbuffered solvent like water.

    • Use a Buffer: Always use a buffered system for aqueous solutions. A phosphate buffer (e.g., 50 mM sodium phosphate) at pH 7.0 is an excellent starting point.

    • Consider Aprotic Solvents: If your experimental protocol allows, preparing stock solutions in a dry aprotic solvent such as DMSO or DMF and storing them at -20°C or -80°C will completely prevent hydrolysis. Subsequent dilutions into aqueous media should be done immediately before use.

Data Summary: Impact of pH on Hydrazide Stability

pH RangeRelative Degradation RatePrimary MechanismRecommended Action
< 4.0HighAcid-Catalyzed Hydrolysis[11][12]Avoid; buffer to a higher pH if possible.
4.0 - 6.0Moderate to LowSlow HydrolysisAcceptable for short-term use; neutral pH is better.
6.0 - 7.5 Minimal - Optimal range for storage and experiments.
7.5 - 9.0ModerateBase-Catalyzed HydrolysisUse with caution; stability decreases.
> 9.0HighBase-Catalyzed HydrolysisAvoid; significant degradation expected.
Q3: I've buffered my solution at pH 7.0, but I still observe degradation. Could it be oxidation, and how do I prevent it?

A3: Identifying and Preventing Oxidative Degradation

If hydrolysis is controlled, oxidation is the next likely culprit. The hydrazine moiety is a reducing agent and can be oxidized by dissolved atmospheric oxygen or trace metal contaminants.[13][14]

  • Expert Insight: Oxidation is often catalyzed by metal ions, which facilitate electron transfer from the hydrazide to an oxidant (like O₂). Therefore, minimizing exposure to both oxygen and metals is key.

  • Troubleshooting & Prevention Workflow: The following workflow provides a systematic approach to diagnosing and solving oxidation issues.

Caption: Workflow for troubleshooting suspected oxidative degradation.

Detailed Protocols for Prevention:

  • Degas Buffers/Solvents: Before dissolving the compound, sparge your aqueous buffer with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Use High-Purity Reagents: Use HPLC-grade or equivalent water and buffer components to minimize trace metal contamination.

  • Incorporate a Chelator: Add a small amount of a chelating agent, such as EDTA (ethylenediaminetetraacetic acid), at a final concentration of 0.1-1 mM to your buffer. EDTA will sequester catalytic metal ions, inhibiting the oxidation pathway.

  • Inert Atmosphere Storage: For long-term storage of solutions, overlay the headspace of the vial with argon or nitrogen before sealing.

Q4: What is the definitive method for assessing the stability of my compound and identifying its degradants?

A4: Implementing a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. A reverse-phase HPLC (RP-HPLC) method with UV detection is the gold standard for this purpose.[10]

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and validate the analytical method's specificity.[15]

1. Method Development (Baseline):

  • Develop an RP-HPLC method that gives a sharp, symmetrical peak for the parent compound, this compound. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a common starting point.
  • Establish the retention time and purity of a freshly prepared, high-purity standard.

2. Preparation of Stressed Samples:

  • Prepare several aliquots of your compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Acid Hydrolysis: Add 0.1 M HCl.
  • Base Hydrolysis: Add 0.1 M NaOH.
  • Oxidative Degradation: Add 3% H₂O₂.[16][17]
  • Control: Keep one aliquot under normal conditions (e.g., room temperature, protected from light).
  • Incubate all samples at a controlled temperature (e.g., 40-50°C) for several hours (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection.

3. HPLC Analysis:

  • Inject the control and all stressed samples onto the HPLC system.
  • Evaluation:
  • The peak for the parent compound should decrease in the stressed samples.
  • New peaks, corresponding to degradation products, should appear at different retention times.
  • Ensure there is baseline resolution between the parent peak and all degradant peaks. This confirms the method is "stability-indicating."
  • A photodiode array (PDA) detector can be used to check for peak purity and compare the UV spectra of the parent and degradant peaks.

By identifying the conditions that cause degradation (acid, base, or oxidation), you can confirm the specific vulnerability of your compound and take the appropriate preventative measures outlined in this guide.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied. Available at: [Link]

  • Oinuma, K. I., et al. (2011). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 77(13), 4447-4456. Available at: [Link]

  • Green, K. M., & Bobbitt, J. M. (2018). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. Available at: [Link]

  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1620. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 10(16), 3481-3484. Available at: [Link]

  • Green, K. M., & Bobbitt, J. M. (2018). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 83(15), 8346-8353. Available at: [Link]

  • Su, Y., et al. (2020). Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. Synthesis, 52(08), 1103-1112. Available at: [Link]

  • Zhivkova, Z., & Tzanova, Z. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-142. Available at: [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. University of Wisconsin-Madison. Available at: [Link]

  • Barton, D. H. R., Lester, D. J., & Ley, S. V. (1978). Oxidation of Aldehyde Hydrazones, Hydrazo Compounds, and Hydroxylamines with Benzeneseleninic Anhydride. Journal of the Chemical Society, Chemical Communications, (6), 276-277. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. Available at: [Link]

  • Mease, R. C., et al. (1993). Hydrazide pharmaceuticals as conjugates to polyaldehyde dextran: syntheses, characterization, and stability. Bioconjugate Chemistry, 4(2), 103-111. Available at: [Link]

  • Siggia, S. (Ed.). (1966). The Determination of Hydrazino–Hydrazide Groups. In The Analysis of Organic Functional Groups. Pergamon. Available at: [Link]

  • Deadman, J. J., et al. (2020). Safe and scalable continuous-flow synthesis of peptides via the acyl azide method. Reaction Chemistry & Engineering, 5(4), 645-650. Available at: [Link]

  • Appchem. (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductions with Hydrazine. Available at: [Link]

  • Leal, J. H., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(16), 5039. Available at: [Link]

  • OSHA. (n.d.). HYDRAZINE Method no.: 20. Available at: [Link]

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Available at: [Link]

  • Mol-Instincts. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Available at: [Link]

Sources

Technical Support Center: Optimizing Hydrazone Formation from 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to enhance the reaction rate and yield of hydrazone formation, with a specific focus on experiments involving 2-[(2-Methoxyphenyl)amino]acetohydrazide. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

I. Frequently Asked Questions (FAQs)

Here we address the most common queries and issues encountered during the synthesis of hydrazones.

Q1: What is the optimal pH for hydrazone formation, and why is it so critical? A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1][2][3] This pH is a delicate balance. An acidic environment is required to protonate the carbonyl oxygen of the aldehyde or ketone, which makes the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine nucleophile.[4][5] However, if the pH is too low (highly acidic), the lone pair on the nitrogen of your hydrazide, this compound, will be protonated.[6][7] This neutralizes its nucleophilicity, dramatically slowing down or completely inhibiting the reaction.[1][6]

Q2: My reaction is very slow at neutral pH. What is the most effective way to increase the rate? A2: The most effective strategy to accelerate hydrazone formation at or near neutral pH (e.g., pH 7.4 for biological applications) is to use a nucleophilic catalyst.[3][8] Aniline and its derivatives are the classic and most effective catalysts for this transformation.[6][9][10] They operate by first reacting with the carbonyl compound to form a highly reactive protonated Schiff base (an iminium ion), which is then readily attacked by the hydrazide.[6][10] For even greater rate enhancement, consider using electron-rich anilines or derivatives with ortho-proton donor groups, such as anthranilic acid.[11][12]

Q3: I see multiple spots on my TLC plate. What are the likely side products? A3: The most common side product in hydrazone synthesis is an azine .[1][13] This occurs when the newly formed hydrazone reacts with a second equivalent of the aldehyde or ketone starting material.[1] Another possibility is the hydrolysis of the hydrazone product back to the starting materials, especially if excess water is present in the reaction.[14] If your starting this compound or carbonyl compound is impure, you will also see spots corresponding to those impurities.

Q4: How do I choose the right solvent for my reaction? A4: The choice of solvent depends on the solubility of your reactants. Protic solvents like ethanol or methanol are very common for hydrazone synthesis as they readily dissolve both the hydrazide and many carbonyl compounds.[15][16] For reactions where water removal is necessary to drive the equilibrium, a higher-boiling aprotic solvent like toluene can be used with a Dean-Stark apparatus.[1]

Q5: My hydrazone product is an oil or won't crystallize. How should I purify it? A5: If recrystallization fails, column chromatography is the next logical step.[1] However, be aware that simple hydrazones (with a free -NH2 group) can sometimes be unstable on silica gel.[17] If you suspect decomposition on silica, you can try deactivating the silica gel with triethylamine (e.g., using an eluent containing 1% Et3N) or use an alternative stationary phase like alumina.[17] For polar, non-silica-friendly products, reverse-phase preparative HPLC is an excellent alternative.[18]

II. Troubleshooting Guide: From Slow Reactions to Purification Woes

This section provides a structured, Q&A-style approach to diagnosing and solving specific experimental challenges.

Problem Area 1: Low or No Product Yield

Q: My reaction has been running for hours with minimal product formation. What's the first thing I should check? A: Check the pH. This is the most common culprit. The reaction requires acid catalysis, but as detailed in the FAQs, too much acid is detrimental.

  • Troubleshooting Steps:

    • Use a pH meter or pH paper to check the reaction mixture.

    • If the pH is neutral or basic, add a catalytic amount of a weak acid like glacial acetic acid (a few drops are often sufficient).[1]

    • If the pH is below 4, the reaction may have stalled due to hydrazide protonation. You may need to restart the reaction with less acid.

    • Aim for a pH between 4.5 and 5.5 for optimal rates.[4]

Q: I've optimized the pH, but the reaction is still sluggish. What's my next move? A: Introduce a nucleophilic catalyst. This is especially crucial if you need to run the reaction at a pH above 6.

  • Troubleshooting Steps:

    • Add aniline to the reaction mixture (e.g., 10-100 mM concentration). Aniline significantly accelerates the reaction by forming a more reactive intermediate.[6][10]

    • For superior performance, consider using an aniline derivative. Electron-rich anilines (e.g., p-methoxyaniline) or those with ortho-assisting groups (e.g., 5-methoxyanthranilic acid) can be orders of magnitude more effective than aniline itself.[11][12]

Problem Area 2: Reaction Rate and Completion

Q: I'm reacting this compound with a ketone, and it's much slower than with an aldehyde. Is this normal? A: Yes, this is expected. Ketones are generally less reactive than aldehydes for two main reasons:[2]

  • Steric Hindrance: Ketones have two alkyl or aryl groups attached to the carbonyl carbon, which physically block the approach of the nucleophilic hydrazide more than the single hydrogen atom of an aldehyde.

  • Electronic Effects: The two alkyl/aryl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) of the carbonyl carbon, making it less attractive to the nucleophile.

  • Solution: For sluggish ketone reactions, increasing the temperature, extending the reaction time, and using an effective catalyst are essential.

Q: How can I drive the reaction to completion if it seems to stall? A: Remove water. Hydrazone formation is a reversible condensation reaction that produces water as a byproduct.[5] According to Le Châtelier's principle, removing water will shift the equilibrium towards the product side.

  • Troubleshooting Steps:

    • High-Temperature Method: If your reactants are thermally stable, run the reaction in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove water as it forms.[1]

    • Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. This is a milder option suitable for more sensitive substrates.

Problem Area 3: Product Purity and Side Reactions

Q: My final product mass spectrum shows a peak corresponding to my desired product plus the mass of my aldehyde/ketone minus water. What is this? A: This is almost certainly an azine impurity. Azines (R₂C=N-N=CR₂) form when a second molecule of the carbonyl compound reacts with the terminal -NH₂ group of the initially formed hydrazone.[1][13]

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Use a slight excess of the hydrazide (e.g., 1.1 to 1.2 equivalents) relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the product.

    • Control Addition: Add the carbonyl compound slowly (dropwise) to a solution of the hydrazide. This maintains a low concentration of the carbonyl, minimizing the chance of it reacting with the product.[16]

    • Purification: Azines can often be separated from the desired hydrazone product by column chromatography or recrystallization.[1]

Q: My purified hydrazone seems to degrade over time, especially in solution. How can I prevent this? A: Hydrazones can be susceptible to hydrolysis and can also self-condense to form azines, especially at high concentrations. [14][18]

  • Troubleshooting Steps:

    • Storage: Store the purified hydrazone as a dry solid in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon).

    • Solution Handling: If you must keep it in solution, use a non-aqueous solvent, keep the concentration low, and store it cold. The rate of azine formation is dependent on the concentration of the hydrazone.[18] Avoid acidic aqueous solutions, which will promote hydrolysis.

III. Key Experimental Protocols & Data

Data Summary: Reaction Condition Parameters
ParameterRecommended Range/ValueRationale & Citation
pH 4.5 - 6.0Optimal balance between carbonyl activation and maintaining hydrazine nucleophilicity.[1][3][6]
Catalyst Aniline or derivatives (10-100 mM)Nucleophilic catalyst forms a reactive iminium intermediate, accelerating the rate-limiting step.[6][9][10]
Solvent Ethanol, MethanolGood solvency for a wide range of reactants.[15][16]
Temperature Room Temp. to RefluxReaction can be heated to increase rate, especially for less reactive ketones.[1]
Stoichiometry 1.0 eq. Carbonyl : 1.0-1.2 eq. HydrazideSlight excess of hydrazide minimizes azine side-product formation.[13]
Protocol 1: General Synthesis of a Hydrazone

This protocol provides a starting point for the reaction of this compound with an aldehyde or ketone.

  • Dissolve the Hydrazide: In a round-bottom flask, dissolve one equivalent of this compound in a suitable solvent (e.g., ethanol, 0.1 M concentration).

  • Add Carbonyl Compound: Add one equivalent of the aldehyde or ketone to the solution.

  • Catalyze the Reaction: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops) to the stirring mixture.

  • Monitor Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new product spot.[1] The reaction may take anywhere from a few hours to overnight. Gentle heating can be applied if necessary.

  • Isolate Crude Product: Once the reaction is complete (as judged by TLC), cool the mixture in an ice bath. The product may precipitate. If it does, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure (rotary evaporation).[16]

  • Purify: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol/water) or by silica gel column chromatography.[1][16]

Protocol 2: Purification by Recrystallization
  • Select a Solvent: The ideal solvent is one in which your hydrazone product is highly soluble when hot but poorly soluble at room temperature or colder.[1] Common choices include ethanol, methanol, or acetonitrile.[19]

  • Dissolve: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to achieve complete dissolution.

  • Crystallize: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual impurities.

  • Dry: Dry the crystals under vacuum to remove all traces of solvent.

IV. Visualizing the Mechanism and Troubleshooting Logic

Mechanism of Hydrazone Formation with Aniline Catalysis

The following diagram illustrates the key steps in hydrazone formation: (1) Acid activation of the carbonyl, (2) Nucleophilic attack by the aniline catalyst, (3) Formation of a reactive Schiff base intermediate, (4) Attack by the hydrazide, and (5) Formation of the final hydrazone product.

Hydrazone_Formation_Mechanism Aniline-Catalyzed Hydrazone Formation Workflow cluster_activation Catalyst Activation cluster_ligation Hydrazone Formation A Aldehyde/Ketone (R₂C=O) C Protonated Schiff Base (R₂C=N⁺HAr) A->C + Aniline (B) + H⁺ B Aniline (ArNH₂) E Tetrahedral Intermediate C->E + Hydrazide (D) D Hydrazide (R'-NHNH₂) F Hydrazone Product (R₂C=NNHR') E->F - H₂O - Aniline - H⁺

Caption: Workflow of aniline-catalyzed hydrazone formation.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and resolve common experimental issues.

Troubleshooting_Tree Start Low Yield or Slow Reaction? Check_pH Is pH 4.5 - 6? Start->Check_pH Start Here Add_Acid Action: Add catalytic H⁺ (e.g., Acetic Acid) Check_pH->Add_Acid No Check_Reagents Are reagents pure? (Aldehyde/Hydrazide) Check_pH->Check_Reagents Yes Add_Acid->Check_Reagents Add_Catalyst Action: Add Aniline or derivative (10-100 mM) Increase_Temp Action: Increase temperature or reaction time Add_Catalyst->Increase_Temp Check_Reagents->Add_Catalyst Yes Purify_Reagents Action: Purify starting materials Check_Reagents->Purify_Reagents No Purify_Reagents->Add_Catalyst Remove_Water Action: Remove H₂O (Dean-Stark/Drying Agent) Increase_Temp->Remove_Water Success Reaction Optimized Remove_Water->Success

Caption: Decision tree for troubleshooting hydrazone synthesis.

V. References

  • Dirksen, A., & Dawson, P. E. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 19(12), 2543–2551. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. The Journal of Organic Chemistry, 78(3), 1184-1189. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 24(1), 89-98. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. Available at: [Link]

  • Kulkarni, C. A., et al. (2019). Chemical modification of proteins with photocleavable groups. Methods in Enzymology, 624, 143-167. Available at: [Link]

  • Canal, F., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(19), 4239-4247. Available at: [Link]

  • Strmiskova, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(52), 31235-31248. Available at: [Link]

  • Rashidian, M., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Medicinal Chemistry Letters, 4(3), 273-277. Available at: [Link]

  • Shao, J., & Tam, J. P. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602-15603. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved January 15, 2026, from [Link]

  • Yi, D. (2020). How to purify hydrazone? ResearchGate. Available at: [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Available at: [Link]

  • YouTube. (2012). Hydrazine I Hydrazone formation I Give Reason. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • Al-Amiery, A. A., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4), 1-9. Available at: [Link]

Sources

side reactions of 2-[(2-Methoxyphenyl)amino]acetohydrazide with different reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(2-Methoxyphenyl)amino]acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions encountered during its use. The following question-and-answer format provides in-depth troubleshooting advice and explains the chemical principles behind these undesired pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am attempting to synthesize a Schiff base by reacting this compound with an aromatic aldehyde, but I am observing a complex mixture of products and low yield of the desired hydrazone. What could be the issue?

Answer:

This is a common challenge that often points to competing side reactions or inappropriate reaction conditions. The primary reaction is the condensation between the hydrazide and the aldehyde to form a hydrazone. However, several factors can lead to undesired products.

Potential Causes and Troubleshooting:

  • Azine Formation: One significant side reaction is the formation of an azine. This occurs when the aldehyde reacts with the hydrazine byproduct or unreacted hydrazine hydrate from the synthesis of the starting material.[1] Azines are formed from a 2:1 molar ratio of the aldehyde to hydrazine.

    • Troubleshooting:

      • Purification of Starting Material: Ensure your this compound is free from any residual hydrazine hydrate. Recrystallization from a suitable solvent like ethanol is recommended.[2]

      • Stoichiometry Control: Use a precise 1:1 molar ratio of the acetohydrazide to the aldehyde. Adding the aldehyde dropwise to a solution of the hydrazide can also help minimize localized excess of the aldehyde.[3]

  • Cyclization Reactions: Under certain conditions, particularly with acid catalysis, the resulting hydrazone can undergo intramolecular cyclization, leading to heterocyclic byproducts. The specific heterocycle formed depends on the structure of the aldehyde and the reaction conditions.

    • Troubleshooting:

      • Catalyst Choice: While acid catalysis can promote the condensation, strong acids or high temperatures can favor cyclization.[4] Consider using a milder catalyst, such as a few drops of glacial acetic acid, or even performing the reaction without a catalyst if the aldehyde is sufficiently reactive.[5]

      • Temperature Control: Run the reaction at a lower temperature (e.g., room temperature or slightly elevated) to disfavor the higher activation energy pathway of cyclization.[1]

  • Oxidation: Aldehydes, especially aromatic ones, can be susceptible to oxidation, leading to the corresponding carboxylic acid. This is more likely if the reaction is run in the presence of air for extended periods at elevated temperatures.

    • Troubleshooting:

      • Inert Atmosphere: For sensitive aldehydes, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Experimental Protocol: Optimized Schiff Base Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of purified this compound in methanol or ethanol.[3]

  • Aldehyde Addition: To the stirred solution, add 1 equivalent of the aromatic aldehyde dropwise at room temperature.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.[5]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, the product often precipitates from the solution upon cooling. The solid can be collected by filtration and recrystallized from a suitable solvent like ethanol to obtain the pure Schiff base.[3]

Question 2: I am trying to synthesize a 1,2,4-triazole derivative from this compound and an isothiocyanate, but the reaction is yielding a thiosemicarbazide intermediate that is difficult to cyclize. How can I promote the cyclization?

Answer:

The reaction of an acetohydrazide with an isothiocyanate proceeds through a thiosemicarbazide intermediate. The subsequent cyclization to a 1,2,4-triazole requires specific conditions to overcome the activation energy barrier.

Potential Causes for Incomplete Cyclization and Troubleshooting:

  • Insufficiently Basic Conditions: The cyclization of the thiosemicarbazide to the 1,2,4-triazole is typically base-catalyzed. The base facilitates the deprotonation of the nitrogen, initiating the intramolecular nucleophilic attack.

    • Troubleshooting:

      • Choice of Base: A moderately strong base is usually required. Sodium hydroxide or potassium hydroxide are commonly used.[6][7] The reaction is often carried out in an alkaline solution and heated to reflux.

      • Solvent: Ethanol is a common solvent for this reaction as it can dissolve both the thiosemicarbazide and the inorganic base to some extent.[6]

  • Reaction Temperature: The cyclization step often requires elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Reflux Conditions: Ensure the reaction mixture is heated to reflux for a sufficient period. Monitoring the reaction by TLC will help determine the necessary reaction time.[6]

Experimental Protocol: One-Pot Synthesis and Cyclization to a 1,2,4-Triazole

  • Thiosemicarbazide Formation: Dissolve 1 equivalent of this compound in ethanol. Add 1 equivalent of the desired phenyl isothiocyanate and reflux the mixture for 1-2 hours.[6]

  • Cyclization: To the cooled reaction mixture, add a solution of 2M sodium hydroxide. Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide ceases.[6][8]

  • Workup: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a weak acid like acetic acid to precipitate the 1,2,4-triazole product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent.

Visualization of Reaction Pathway:

reaction_pathway Acetohydrazide This compound Thiosemicarbazide Thiosemicarbazide Intermediate Acetohydrazide->Thiosemicarbazide + Isothiocyanate Isothiocyanate R-NCS Triazole 1,2,4-Triazole Derivative Thiosemicarbazide->Triazole Base (e.g., NaOH), Heat

Caption: Synthesis of 1,2,4-triazoles from acetohydrazide.

Question 3: My attempt to synthesize a 1,3,4-thiadiazole derivative from this compound in the presence of an acid catalyst is resulting in a mixture of products, including what appears to be a 1,3,4-oxadiazole. How can I improve the selectivity for the thiadiazole?

Answer:

The synthesis of 1,3,4-thiadiazoles from acetohydrazides can be complicated by the formation of the corresponding 1,3,4-oxadiazoles, especially under acidic conditions. The selectivity is highly dependent on the choice of the sulfur source and the reaction conditions.

Controlling Selectivity between Thiadiazole and Oxadiazole Formation:

Side ProductFavored ConditionsRecommended Action to Promote Thiadiazole Formation
1,3,4-Oxadiazole Dehydrative cyclization in the presence of strong acids (e.g., sulfuric acid) and a carbon source without a sulfur atom.[4]Use a sulfur-containing reagent for cyclization, such as carbon disulfide or thiosemicarbazide.[8][9]
1,3,4-Thiadiazole Reaction with a sulfur source like carbon disulfide in a basic medium, or with thiosemicarbazide followed by acid-catalyzed cyclization.[8][10]For direct cyclization, reacting the acetohydrazide with carbon disulfide in the presence of potassium hydroxide is a common method.[8]

Experimental Protocol: Selective Synthesis of a 1,3,4-Thiadiazole Derivative

  • Potassium Dithiocarbazate Formation: Dissolve 1 equivalent of this compound in ethanol containing potassium hydroxide. Cool the mixture in an ice bath and add 1.1 equivalents of carbon disulfide dropwise. Stir the mixture at room temperature for 12-16 hours.

  • Cyclization: The intermediate potassium dithiocarbazate can then be cyclized. For example, refluxing with hydrazine hydrate will yield a 4-amino-5-mercapto-1,2,4-triazole, which is a related heterocyclic system.[3] For the thiadiazole, acid-catalyzed cyclization of a thiosemicarbazide intermediate is a more direct route.

  • Alternative Thiadiazole Synthesis: A more direct route involves reacting the acetohydrazide with a thiosemicarbazide to form a thiocarbohydrazide, which can then be cyclized under acidic conditions.[9]

Visualization of Competing Pathways:

competing_pathways cluster_start Starting Material cluster_products Potential Products Acetohydrazide This compound Thiadiazole 1,3,4-Thiadiazole Acetohydrazide->Thiadiazole  + CS2, KOH or + Thiosemicarbazide, H+ Oxadiazole 1,3,4-Oxadiazole Acetohydrazide->Oxadiazole  + Carboxylic Acid/Aldehyde, Dehydrating Agent (e.g., H2SO4)

Caption: Competing pathways to 1,3,4-thiadiazoles and 1,3,4-oxadiazoles.

References

  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available at: [Link]

  • Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. Available at: [Link]

  • Acid-catalyzed Cyclization of α-Ketodithioesters and Acyl Hydrazides: A Divergent and Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • Transformations based on acetohydrazide A. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their - Chemical Methodologies. Available at: [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. Available at: [Link]

  • Synthesis of Some New Thiadiazole/Thiadiazine derivatives as potent Biologically Active Compounds - ResearchGate. Available at: [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. Available at: [Link]

  • Reaction pathway for synthesis acetohydrazide derivative of CZT and its... - ResearchGate. Available at: [Link]

  • 2-(4-Methoxyphenoxy)acetohydrazide - PMC - NIH. Available at: [Link]

  • The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the... - ResearchGate. Available at: [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations - Scirp.org. Available at: [Link]

  • Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence - PMC - NIH. Available at: [Link]

  • ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. - ResearchGate. Available at: [Link]

  • 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem. Available at: [Link]

  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents.
  • Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP - YouTube. Available at: [Link]

  • l-naphthyl)acryloyl isothiocyanate with enamines, Phenylhydrazine, and sodium hydrogen sulfide. Available at: [Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates - Arkivoc. Available at: [Link]

  • 2-[(3-methoxyphenyl)amino]acetohydrazide (C9H13N3O2) - PubChemLite. Available at: [Link]

  • 2-[(4-methoxyphenyl)amino]acetohydrazide (C9H13N3O2) - PubChemLite. Available at: [Link]

  • JavaScript is required... - PubChem. Available at: [Link]

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Technical Support Center: Purification of 2-[(2-methoxyphenyl)amino]acetohydrazide using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic purification of 2-[(2-methoxyphenyl)amino]acetohydrazide (CAS No. 112255-65-9)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. As a molecule possessing multiple polar functional groups—a secondary aromatic amine, a hydrazide, and a methoxy ether—its purification can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its purification by column chromatography. The advice herein is grounded in established chromatographic principles and extensive field experience with polar, multifunctional molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues you may encounter during the purification of this compound.

Issue 1: The Compound Does Not Move from the Baseline (Rf ≈ 0)

Q: My TLC analysis shows the target compound remains at the origin, even when using 100% ethyl acetate. How can I get it to elute from a silica gel column?

A: This is a classic sign of a highly polar compound that has a strong affinity for the polar stationary phase (silica gel). Due to the presence of the amine and hydrazide moieties, which are strong hydrogen bond donors and acceptors, the molecule is tightly adsorbed. Here are several strategies to address this:

  • Introduce a More Polar Solvent: Ethyl acetate alone is often insufficient for eluting highly polar compounds. A common next step is to add methanol to your mobile phase. Start by preparing a stock solution of 10% methanol in dichloromethane (DCM) or ethyl acetate and test various compositions (e.g., 2%, 5%, 10% of the stock solution in the primary eluent).[2]

  • Employ a Basic Modifier: The secondary amine in your molecule can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor mobility and peak tailing. Adding a small amount of a volatile base to the mobile phase can neutralize these acidic sites. A common practice is to add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent system.[3]

  • Alternative Solvent Systems: For particularly stubborn compounds, consider a more aggressive polar solvent system. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in dichloromethane, typically in a 1-10% concentration range.[2]

Issue 2: Significant Peak Tailing and Broad Fractions

Q: My compound is eluting, but the peaks are broad and tailing severely, leading to poor separation and mixed fractions. What is the cause and how can I fix it?

A: Peak tailing for amine-containing compounds on silica gel is most often caused by strong, non-ideal interactions with acidic silanol groups.[4] This leads to a slow desorption process, resulting in a "tailing" effect.

  • Silica Deactivation with Triethylamine (TEA): As mentioned above, adding a basic modifier like TEA to your mobile phase is a primary solution.[3][5] The TEA will preferentially bind to the acidic sites on the silica, preventing your target compound from interacting with them as strongly.

  • Change the Stationary Phase: If tailing persists, the issue may be inherent to the silica gel itself. Consider switching to a less acidic stationary phase:

    • Basic Alumina: Alumina is a good alternative for the purification of basic compounds like amines.[3]

    • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with amino groups, creating a more basic environment that is ideal for purifying amines.[3]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is an excellent alternative.[5] In this technique, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol mixtures). This can significantly improve peak shape for polar analytes.

Issue 3: The Compound Appears to be Decomposing on the Column

Q: I'm getting low recovery of my product, and my collected fractions contain multiple new spots on the TLC plate that weren't in the crude material. Is my compound degrading?

A: Yes, it's possible. The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.[2] Hydrazides and aromatic amines can be susceptible to oxidation or hydrolysis under acidic conditions.

  • Test for Silica Stability: Before running a large-scale column, perform a simple stability test. Dissolve a small amount of your crude product in your chosen elution solvent, add a pinch of silica gel, and stir it at room temperature. Monitor the mixture by TLC over an hour to see if new impurity spots appear.[2]

  • Deactivate the Silica Gel: If instability is confirmed, you can deactivate the silica gel. This can be done by flushing the packed column with your initial mobile phase containing 1-2% triethylamine before loading your sample.[5]

  • Use an Alternative Stationary Phase: As with peak tailing, switching to a more inert stationary phase like Florisil or deactivated alumina can prevent on-column decomposition.[2]

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). The less time your compound spends on the acidic stationary phase, the lower the chance of degradation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A good starting point is a mixture of a moderately polar solvent and a nonpolar solvent. Begin with a 50:50 mixture of Ethyl Acetate (EtOAc) and Hexane (or Heptane). Based on the resulting Rf value, you can adjust the polarity.

  • If Rf is too low (at the baseline): Increase the polarity. Try 80:20 EtOAc:Hexane, then 100% EtOAc. If it still doesn't move, start adding methanol (e.g., 95:5 EtOAc:MeOH).

  • If Rf is too high (at the solvent front): Decrease the polarity by increasing the proportion of Hexane.

An ideal Rf value for column chromatography is between 0.2 and 0.4 to ensure good separation.[5]

Q2: Should I use wet or dry loading to apply my sample to the column?

A2: The choice depends on the solubility of your crude product in the mobile phase.

  • Wet Loading: If your compound is readily soluble in the initial, low-polarity mobile phase, dissolve it in the minimum amount of that solvent and carefully pipette it onto the top of the column.[6]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the starting eluent or if you need to use a more polar solvent (like DCM or methanol) to dissolve it. To dry load, dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.[6] This powder can then be carefully added to the top of the packed column.

Q3: How do I choose between isocratic and gradient elution?

A3: The choice is guided by your TLC analysis.

  • Isocratic Elution (constant solvent composition): If the TLC shows a large separation (ΔRf > 0.2) between your product and the major impurities, a single, well-chosen solvent system (isocratic elution) may be sufficient.

  • Gradient Elution (increasing polarity over time): If your crude mixture contains impurities that are both much less polar and much more polar than your target compound, a gradient is more efficient. Start with a low-polarity mobile phase to elute the nonpolar impurities, then gradually increase the percentage of the polar solvent to elute your product, and finally, flush the column with a high-polarity mixture to remove any remaining baseline impurities. This often results in sharper peaks and a faster purification process.[2]

Experimental Workflow & Protocols

Protocol 1: Standard Silica Gel Column Chromatography

This protocol is a general guideline for purifying this compound on a standard silica gel column.

  • Solvent System Selection:

    • Perform TLC analysis to find a solvent system that provides an Rf of ~0.3 for the target compound. A common system for such molecules is Ethyl Acetate/Methanol with a small amount of Triethylamine (e.g., 98:2:0.5 v/v/v).

  • Column Packing:

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. The final packed silica bed should be level.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of methanol.

    • Add 10-15 g of silica gel to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Begin elution with your chosen solvent system (either isocratically or starting the gradient).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Summary Table: Solvent Systems
Stationary PhaseMobile Phase System (Example Ratios)Target Compound BehaviorBest For
Silica Gel Dichloromethane / Methanol (98:2 to 90:10)Good mobility, potential for tailing.General purpose purification.
Silica Gel + 1% TEA Ethyl Acetate / Hexane / TEA (e.g., 70:30:1)Improved peak shape, reduced tailing.Mitigating acidic interactions.
Basic Alumina Ethyl Acetate / Hexane (Gradient)Good elution, minimal tailing.Acid-sensitive or basic compounds.
C18 Reversed-Phase Water / Acetonitrile (Gradient from 95:5 to 5:95)Good retention and peak shape.Highly polar compounds, difficult separations.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Column Chromatography

Troubleshooting_Workflow start Start Purification tlc Develop TLC start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check low_rf Compound at Baseline (Rf ≈ 0) rf_check->low_rf No run_column Run Column rf_check->run_column Yes increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) low_rf->increase_polarity add_base Add Basic Modifier (e.g., TEA, NH4OH) low_rf->add_base increase_polarity->tlc Re-evaluate add_base->tlc Re-evaluate peak_shape Good Peak Shape? run_column->peak_shape tailing Severe Peak Tailing peak_shape->tailing No success Pure Product Isolated peak_shape->success Yes deactivate_silica Deactivate Silica (Flush with TEA) tailing->deactivate_silica change_phase Change Stationary Phase (Alumina, RP-C18) tailing->change_phase deactivate_silica->run_column Retry change_phase->run_column Retry

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impact of solvent choice on the yield and purity of 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Yield and Purity Through Strategic Solvent Selection

Welcome to the technical support center for the synthesis of 2-[(2-Methoxyphenyl)amino]acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical impact of solvent choice on the successful synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is typically a nucleophilic acyl substitution reaction. It involves reacting an ester precursor, such as methyl or ethyl 2-[(2-methoxyphenyl)amino]acetate, with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the desired acetohydrazide.

Q2: Which solvents are most commonly recommended for this synthesis?

Polar protic solvents, particularly alcohols like absolute ethanol or methanol, are the most frequently used and recommended solvents for this reaction.[1][2][3] They are effective at dissolving both the ester starting material and the hydrazine hydrate.

Q3: How does the choice of solvent directly impact the purity of the final product?

A key strategy in this synthesis is to use a solvent in which the starting materials are soluble, but the resulting this compound product is poorly soluble, especially at cooler temperatures.[1][4] Alcohols like ethanol often fit this profile perfectly. As the hydrazide forms, it precipitates out of the solution, allowing for simple isolation of a relatively pure product by filtration, leaving unreacted starting materials and soluble impurities behind in the filtrate.

Q4: My reaction yield is consistently low. Could the solvent be the problem?

Absolutely. Low yield can be attributed to several solvent-related factors:

  • Incomplete Dissolution: If your starting ester is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing down the reaction rate and leading to an incomplete reaction.

  • Product Solubility: If the solvent you've chosen is too good at dissolving the hydrazide product, you may lose a significant amount of product during filtration and isolation.

  • Reaction Equilibrium: The reaction is reversible. Solvents that help in the removal of the alcohol by-product can help drive the equilibrium towards the product side.

Q5: Is a solvent-free synthesis of this compound possible?

Yes, a solvent-free approach is a viable and efficient alternative.[5] This method involves heating the ester and hydrazine hydrate together and using reactive fractionation or rectification to continuously remove the alcohol by-product as it forms. This process drives the reaction to completion and can result in very high yields (>90%), simplifies workup, and increases reactor efficiency, making it suitable for industrial-scale production.[5]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Formation on TLC Monitoring

Potential Cause: Poor solubility of reactants or unfavorable reaction kinetics.

Analysis and Solution: The reaction's success hinges on the effective collision between hydrazine and the ester molecules.

  • Solvent Polarity and Solubility: Polar protic solvents like methanol and ethanol are generally the first choice.[1][2] Their hydroxyl groups can hydrogen bond with both the ester carbonyl and hydrazine, facilitating solvation and increasing the effective concentration of dissolved reactants. If solubility remains an issue, a co-solvent like Tetrahydrofuran (THF) can sometimes be beneficial in small amounts.[1]

  • Temperature: While many hydrazide preparations work at room temperature, refluxing the reaction mixture in ethanol or methanol is a common strategy to increase the reaction rate.[2][3][6] The reaction is typically complete within 30 minutes to a few hours under reflux.[6][7]

Troubleshooting Workflow:

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 2-[(2-Methoxyphenyl)amino]acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 2-[(2-Methoxyphenyl)amino]acetohydrazide scaffold. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological activities, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore how subtle alterations to this versatile chemical framework can dramatically influence potency and selectivity against various biological targets, including ion channels, kinases, and microbial enzymes.

The core this compound structure serves as a privileged scaffold in medicinal chemistry. Its inherent features—a flexible amino-acetylene linker, a hydrogen-bond-donating and -accepting hydrazide moiety, and an aryl ring amenable to substitution—make it an ideal starting point for generating diverse chemical libraries. The acetohydrazide group, in particular, is a versatile chemical handle, readily converted into hydrazones or cyclized into various heterocycles, providing a robust platform for modulating pharmacokinetic and pharmacodynamic properties.

Core Scaffold and Key Regions for Modification

The foundational structure of this compound offers three primary regions for chemical exploration to optimize biological activity. Understanding these regions is fundamental to rational drug design.

  • Region A (Aryl Ring): The 2-methoxyphenyl group. Modifications here, such as adding or altering substituents, directly impact electronic properties and steric interactions within the target's binding pocket.

  • Region B (Linker): The (phenyl)amino]aceto fragment. While less commonly modified, alterations to this linker can affect the molecule's overall conformation and flexibility.

  • Region C (Hydrazide Moiety): The terminal -NHNH2 group. This is the most frequently modified region, often serving as a precursor for creating elaborate hydrazone derivatives or for cyclization into stable heterocyclic systems like oxadiazoles.

SAR_Scaffold cluster_0 Core Scaffold: this compound cluster_1 Key Modification Zones Scaffold Scaffold A Region A (Aryl Ring) - Substituent Effects - Lipophilicity Scaffold->A Modifications here influence binding and electronics B Region B (Linker) - Conformational Rigidity Scaffold->B Affects molecular flexibility C Region C (Hydrazide Moiety) - Hydrazone Formation - Heterocycle Synthesis Scaffold->C Primary site for derivatization

Caption: Core scaffold and primary regions for SAR studies.

Comparative SAR Analysis Across Different Biological Targets

The versatility of the this compound scaffold is evident in the diverse range of biological activities its analogs exhibit. Below, we compare SAR trends for different therapeutic targets.

Analogs as Anoctamin 1 (ANO1) Chloride Channel Inhibitors

Anoctamin 1 (ANO1) is a calcium-activated chloride channel implicated in various cancers, making its inhibitors promising therapeutic agents.[1] A notable class of inhibitors is based on the (E)-2-(phenoxy)-N'-(benzylidene)acetohydrazide scaffold, a close structural relative.

A key study identified (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) as a potent ANO1 inhibitor. Subsequent structural optimization revealed critical SAR insights. The compound 5f from this series emerged as the most potent inhibitor with an IC50 value of 22 nM and over 1000-fold selectivity for ANO1 over ANO2.[1]

Key SAR Insights for ANO1 Inhibition:

  • Hydrazone Moiety (Region C): The benzylidene-acetohydrazide portion is crucial. The 2-methoxy group on the benzylidene ring is a key feature for high potency.

  • Phenoxy Ring (Region A analog): Substitutions on the phenoxy ring significantly modulate activity. A 4-chloro and 2-methyl substitution, as seen in the parent compound Ani9, provides a strong starting point for potency.

  • Cellular Activity: The most potent analog, 5f , demonstrated significant inhibition of cell proliferation in cancer cell lines (PC3, MCF7, and BxPC3) that express high levels of ANO1.[1]

Analogs as Antimicrobial and Antifungal Agents

The acetohydrazide core is a common feature in novel antimicrobial agents. By condensing the hydrazide with various substituted formyl pyrazole derivatives, researchers have developed potent antimicrobial compounds.[2]

Key SAR Insights for Antimicrobial Activity:

  • Hydrazone Substituent (Region C): The nature of the aromatic ring attached to the hydrazone linker is a primary determinant of activity.

  • Electronic Effects: A clear trend shows that the presence of electron-withdrawing groups (e.g., -Cl, -F, -NO2) on the aryl ring of the hydrazone moiety enhances antimicrobial potential.[2] For instance, derivatives with fluoro (6d ) and chloro (6c ) substituents were among the most effective antimicrobial agents against bacterial and fungal strains.[2]

  • Lipophilicity: In related nicotinic acid hydrazides developed as antitubercular agents, lipophilicity was identified as a crucial element for antimycobacterial activity.[3] This principle likely extends to other antimicrobial hydrazide analogs, where the ability to cross microbial cell membranes is paramount.

Analogs as Kinase Inhibitors

The core (2-methoxyphenyl)amino fragment is a recognized pharmacophore for kinase inhibition. Analogs incorporating this moiety have been identified as inhibitors of Casein Kinase 2 (CSNK2A), a target for antiviral and anticancer therapies.[4]

Key SAR Insights for CSNK2A Inhibition:

  • Core Scaffold: In this series, the acetohydrazide is replaced by a pyrazine-benzoic acid scaffold, but the 2-methoxyphenylamino group is retained, highlighting its importance for kinase binding.

  • Selectivity: Subtle modifications to the scaffold can be used to improve selectivity over other kinases, such as PIM3.[4] This is often achieved by targeting subtle conformational differences in the flexible P-loop of the kinase domain.

Quantitative Data Summary

The table below summarizes the biological activities of representative analogs discussed in this guide, providing a clear comparison of their potency.

Compound IDCore Scaffold ModificationTargetActivity (IC50 / MIC)Reference
5f Ani9 analog (phenoxy-acetohydrazide)ANO1 Channel22 nM[1]
6b Acetohydrazide-pyrazoleAntimicrobialEfficient Agent[2]
6c Acetohydrazide-pyrazole (4-Chloro)AntimicrobialEfficient Agent[2]
6d Acetohydrazide-pyrazole (4-Fluoro)AntimicrobialEfficient Agent[2]
8b Isatin HydrazideM. tuberculosis12.5 µg/mL[3]
8c Isatin HydrazideM. tuberculosis6.25 µg/mL[3]
Compound 7 Meclofenamic acid-hydrazideα-glucosidase12.78 µM[5]

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, this section details the standard experimental protocols used to synthesize and evaluate these analogs.

Protocol 1: General Synthesis of Acetohydrazide-Hydrazone Analogs

This protocol describes a common method for derivatizing the acetohydrazide moiety (Region C). The causality behind this choice is its simplicity and high efficiency, allowing for the rapid generation of a diverse library of analogs by varying the aldehyde or ketone reactant.

Objective: To synthesize N'-substituted-2-[(2-methoxyphenyl)amino]acetohydrazide analogs via condensation.

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde (1.0 equivalent)

  • Ethanol (or methanol) as solvent

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Reaction flask with condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add 1.0 equivalent of the desired substituted aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Fit the flask with a condenser and reflux the mixture for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure hydrazone derivative.

  • Characterize the final product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[2][6]

Synthesis_Workflow Start Start: This compound + Substituted Aldehyde Dissolve Dissolve in Ethanol Start->Dissolve Catalyze Add Catalytic Acetic Acid Dissolve->Catalyze Reflux Reflux for 2-6 hours Catalyze->Reflux Cool Cool to Room Temp Reflux->Cool Filter Filter Precipitate Cool->Filter Purify Wash & Recrystallize Filter->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize End Pure Hydrazone Analog Characterize->End

Caption: General workflow for the synthesis of hydrazone analogs.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs, a standard measure of antimicrobial potency.

Objective: To determine the MIC of novel acetohydrazide analogs against selected bacterial and fungal strains.

Materials:

  • Synthesized compounds dissolved in DMSO (stock solution).

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, amphotericin B) as positive controls.[2]

  • Incubator.

  • Microplate reader.

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate broth directly in a 96-well plate. Concentrations typically range from 256 µg/mL to 0.5 µg/mL.

  • Prepare a standardized inoculum of the microbial suspension adjusted to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth + inoculum + standard drug) and a negative control (broth + inoculum, no compound) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

Conclusion and Future Directions

The this compound scaffold and its close relatives represent a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of the terminal hydrazide moiety, which, when converted to various hydrazones, allows for fine-tuning of biological activity.

Key takeaways from this comparative analysis include:

  • Target-Specific Optimization: Substitutions on the aryl rings (Region A) and the hydrazone moiety (Region C) must be tailored to the specific biological target. Electron-withdrawing groups often favor antimicrobial activity, while specific substitution patterns are required for potent ion channel or kinase inhibition.

  • The Power of the Hydrazone Linkage: The C=N bond of the hydrazone provides a combination of rigidity and hydrogen bonding capability that is essential for potent interactions with many biological targets.

  • Beyond Potency: Future studies should also focus on optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. While potency is crucial, a successful drug candidate must also possess favorable pharmacokinetic profiles, as demonstrated in the development of some antitubercular agents.[3][7]

By leveraging the insights presented in this guide, researchers can more effectively design and synthesize next-generation analogs with enhanced potency, selectivity, and drug-like properties.

References

  • Choi, J. Y., et al. (2018). Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. European Journal of Medicinal Chemistry.
  • Kataria, R., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry.
  • Beyzaei, H., et al. (2025).
  • Wang, Z., et al. (2021). SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents. European Journal of Medicinal Chemistry.
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  • Pierre, F., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Journal of Medicinal Chemistry.
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  • Aslam, M., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Biomolecular Structure and Dynamics.
  • Zhu, Y. F., et al. (2003). Design and structure-activity relationships of 2-alkyl-3-aminomethyl-6-(3-methoxyphenyl)-7-methyl-8-(2-fluorobenzyl)imidazolo[1,2-a]pyrimid-5-ones as potent GnRH receptor antagonists. Journal of Medicinal Chemistry.
  • Lombardo, L. J., et al. (2006). Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.
  • Manivannan, E., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Journal of Medicinal Chemistry.
  • Benchchem (n.d.). N'-(2-Methoxyphenyl)acetohydrazide. Benchchem.
  • Manivannan, E., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents.

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A Senior Application Scientist's Guide to In-Vitro Validation of Molecular Docking Hits: A Case Study with 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational methods like molecular docking are indispensable for rapidly screening vast compound libraries to identify potential therapeutic agents.[1] However, in silico predictions are just that—predictions. They represent a hypothesis about a molecule's potential to interact with a biological target. The transition from a promising computational hit to a viable lead compound is paved with rigorous experimental validation. Without this crucial step, significant time and resources can be invested in compounds that ultimately fail to exhibit the predicted biological activity.[2][3]

This guide provides a comprehensive, field-proven framework for validating the results of a hypothetical molecular docking study. We will use 2-[(2-Methoxyphenyl)amino]acetohydrazide , a novel small molecule, as our case study. Our hypothetical docking simulations identified this compound as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain , a well-established target in oncology.

This guide is structured to walk researchers through a logical, multi-tiered validation process, from confirming direct physical binding to assessing functional and cellular activity. Each step is designed to build upon the last, creating a self-validating workflow that ensures the scientific integrity of the findings.

The Initial Hypothesis: A Molecular Docking Snapshot

Our starting point is the output of a molecular docking simulation. The simulation predicted that this compound binds favorably within the ATP-binding pocket of the EGFR kinase domain.

Computational MetricPredicted ValueInterpretation
Binding Affinity (Docking Score) -9.8 kcal/molSuggests a strong, energetically favorable interaction.[3]
Predicted Interactions Hydrogen bonds with Met793; Hydrophobic interactions with Leu718, Val726, Ala743Key interactions characteristic of known EGFR inhibitors.
RMSD of Re-docked Native Ligand 1.2 ÅIndicates the docking protocol is reliable and can reproduce known binding modes.[4][5]

This computational data provides a strong rationale for moving forward, but it does not confirm a genuine biological interaction. The following experimental workflow is designed to systematically test this hypothesis.

G cluster_0 Computational Phase cluster_1 In-Vitro Validation Phase cluster_2 Tier 1: Biophysical Confirmation cluster_3 Tier 2: Functional Assessment cluster_4 Tier 3: Cellular Context docking Molecular Docking (Hypothesis Generation) spr Surface Plasmon Resonance (SPR) docking->spr Confirm Direct Binding? itc Isothermal Titration Calorimetry (ITC) spr->itc Quantify Thermodynamics enzyme_assay Enzyme Inhibition Assay itc->enzyme_assay Measure Functional Effect? cell_assay Cell-Based Assay enzyme_assay->cell_assay Active in Cells? lead lead cell_assay->lead Validated Lead Compound

Caption: High-level workflow for validating computational hits.

Tier 1: Confirming Physical Interaction with Biophysical Assays

The first and most fundamental question is: Does the compound physically bind to the target protein? Biophysical assays provide a direct, label-free answer to this question. They are essential for ruling out false positives from the docking simulation and for quantifying the strength of the interaction.[6]

A. Surface Plasmon Resonance (SPR) for Kinetics and Affinity

SPR is a powerful optical technique that measures molecular interactions in real-time.[7] It allows for the determination of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated. A lower Kₑ value signifies a stronger binding affinity.[8][9]

Causality Behind Experimental Choice: We begin with SPR because it provides rich kinetic data and is highly sensitive, making it ideal for initial hit validation, especially for smaller molecules.[10] It confirms that an interaction is occurring and provides a first quantitative measure of its strength.

  • Immobilization: Covalently immobilize recombinant human EGFR kinase domain (the "ligand") onto a sensor chip surface. A reference flow cell is left blank or immobilized with a non-relevant protein to subtract non-specific binding signals.[7]

  • Analyte Preparation: Prepare a series of precise dilutions of this compound (the "analyte") in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically span at least two orders of magnitude around the expected Kₑ.

  • Binding Measurement: Inject the analyte solutions sequentially over both the reference and ligand-coated flow cells at a constant flow rate. The instrument measures the change in refractive index as the analyte binds to the immobilized ligand, generating a sensorgram in real-time.[7]

  • Dissociation: After the association phase, flow running buffer alone over the chip to monitor the dissociation of the analyte from the ligand.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the sample channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ.

B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event.[11] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of Kₑ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[11][12]

Causality Behind Experimental Choice: ITC is considered the gold standard for characterizing binding thermodynamics.[6] It is performed after SPR to provide an orthogonal confirmation of the binding affinity and to reveal the thermodynamic forces driving the interaction (i.e., whether it is enthalpy- or entropy-driven). This level of detail is invaluable for future lead optimization.[12]

  • Sample Preparation: Prepare the purified EGFR kinase domain and the this compound compound in identical, extensively dialyzed buffer to minimize heats of dilution.[13][14] Degas all solutions immediately before use.[11]

  • Loading: Load the EGFR protein solution into the sample cell of the calorimeter. Load the compound solution, typically at a 10-20 fold higher concentration, into the injection syringe.[11]

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature. The instrument measures the minute heat changes after each injection.[12]

  • Control Titration: Perform a control experiment by injecting the compound into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.[12][13]

  • Data Analysis: Integrate the heat-flow peaks from each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine Kₑ, n, and ΔH.[13]

Tier 2: Assessing Functional Impact with Enzyme Inhibition Assays

Confirming that a compound binds to a target is only half the story. The critical next step is to determine if that binding event has a functional consequence—in this case, inhibition of the EGFR kinase activity.

Causality Behind Experimental Choice: An enzyme inhibition assay directly measures the compound's ability to modulate the biological function of the target.[15] This is the first test of its potential therapeutic effect. A compound that binds tightly but does not inhibit the enzyme's activity is not a useful therapeutic lead.

G reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) plate Plate Assay Components (Enzyme + Compound/Vehicle) reagents->plate preincubate Pre-incubate (Allow for Inhibitor Binding) plate->preincubate initiate Initiate Reaction (Add ATP/Substrate) preincubate->initiate measure Measure Signal (e.g., Luminescence/Fluorescence) initiate->measure analyze Data Analysis (Calculate % Inhibition, Fit for IC50) measure->analyze

Caption: Workflow for a typical enzyme inhibition assay.

This protocol provides a general framework for measuring kinase activity by quantifying the amount of ADP produced.[16]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%) to avoid solvent effects.[16]

    • Prepare solutions of EGFR kinase, a suitable peptide substrate, and ATP at optimized concentrations (e.g., ATP at its Kₘ value).

  • Assay Setup (in a 96-well or 384-well plate):

    • Test Wells: Add the enzyme and the various concentrations of the test compound.

    • Positive Control Wells: Add the enzyme and a known EGFR inhibitor (e.g., Gefitinib).

    • Negative Control (100% Activity) Wells: Add the enzyme and vehicle (buffer with the same DMSO concentration as the test wells).[16]

    • Blank (0% Activity) Wells: Add buffer without the enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme before the reaction starts.[17]

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.[16] Incubate for a set time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.[17]

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 3: Evaluating Performance in a Cellular Environment

A compound that binds to and inhibits a purified protein is promising, but its success as a drug depends on its ability to function within the complex environment of a living cell.[18][19] Cell-based assays are crucial for assessing a compound's membrane permeability, stability, and ability to engage its target in a physiological context.[20][21]

Causality Behind Experimental Choice: Cell-based assays provide a more biologically relevant model than biochemical assays.[19][22] They help answer critical questions: Can the compound get into the cell? Is it metabolized into an inactive form? Does it inhibit the target in the presence of competing cellular factors (like high intracellular ATP concentrations)?

A431 is a human epidermoid carcinoma cell line that overexpresses EGFR, making it a highly relevant model for testing EGFR inhibitors.

  • Cell Culture: Culture A431 cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include positive (Gefitinib) and negative (vehicle) controls.

  • Viability Measurement: After the incubation period, measure cell viability using a suitable method, such as an MTS or resazurin-based assay. These assays measure the metabolic activity of living cells, which correlates with cell number.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control. Plot the results and fit to a dose-response curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Synthesizing the Data: Comparing In Silico Predictions with In Vitro Reality

The ultimate goal of this workflow is to generate a comprehensive dataset that allows for a direct comparison between the initial computational hypothesis and the experimental results.

ParameterDocking PredictionSPRITCKinase AssayCell Assay
Binding YesYes Yes --
Affinity -9.8 kcal/molKₑ = 85 nM Kₑ = 92 nM --
Activity Inhibition--IC₅₀ = 250 nM GI₅₀ = 1.2 µM
Stoichiometry 1:1-n = 1.05 --

Analysis of Results:

  • The SPR and ITC results strongly validate the docking prediction that the compound binds directly to the EGFR kinase domain. The experimentally determined Kₑ values are in the nanomolar range, indicating high-affinity binding.

  • The kinase assay confirms that this binding event translates into functional inhibition of the enzyme, with an IC₅₀ of 250 nM.

  • The cell-based assay shows the compound is active in a cellular context, albeit at a higher concentration (GI₅₀ = 1.2 µM). The shift between the biochemical IC₅₀ and the cellular GI₅₀ is expected and can be attributed to factors like cell membrane permeability and competition with high intracellular ATP levels. This provides a more realistic measure of the compound's potential efficacy.

Conclusion

The journey from a promising docking score to a validated lead compound is a systematic process of experimental scrutiny. This guide demonstrates a logical and robust workflow for this process. By layering biophysical, biochemical, and cell-based assays, we can build a strong, evidence-based case for a compound's mechanism of action. This multi-tiered approach not only validates the initial in silico hypothesis but also provides critical data that informs the subsequent stages of lead optimization and preclinical development, ultimately increasing the probability of success in the complex endeavor of drug discovery.

References

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  • An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. ACS Publications. [Link]

  • Faster drug discovery through machine learning. MIT Department of Chemistry. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PubMed Central. [Link]

  • Do I really need to validate my model after docking study for publication, especially for Hypothetical protein characterization?? ResearchGate. [Link]

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A Comparative Analysis of the Biological Activity of Ortho, Meta, and Para-Methoxyphenyl Acetohydrazides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the hydrazide scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities. When functionalized with a methoxyphenyl group, the resulting acetohydrazide isomers—ortho, meta, and para—present a compelling case for a detailed comparative analysis. The position of the methoxy group on the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its interaction with biological targets. This guide provides a comprehensive comparative analysis of the biological activities of ortho, meta, and para-methoxyphenyl acetohydrazides, drawing upon available experimental data for their derivatives and established principles of structure-activity relationships (SAR). While direct comparative studies on the parent isomers are limited, this guide synthesizes findings from related research to offer valuable insights for drug discovery and development professionals.

The Chemical Landscape of Methoxyphenyl Acetohydrazides

The fundamental structure of methoxyphenyl acetohydrazide consists of a phenyl ring substituted with a methoxy group (-OCH3) and an acetohydrazide moiety (-NHNHCOCH3). The positional isomerism of the methoxy group at the ortho (2-), meta (3-), or para (4-) position gives rise to three distinct compounds with potentially divergent biological profiles.

The electronic effect of the methoxy group is paramount. It is an electron-donating group through resonance and electron-withdrawing through induction. The resonance effect is most pronounced at the ortho and para positions, increasing electron density at these positions and potentially influencing the molecule's ability to participate in charge-transfer interactions or act as a hydrogen bond acceptor. The inductive effect, being distance-dependent, is strongest at the ortho position. This interplay of electronic effects, coupled with steric considerations, dictates the molecule's overall physicochemical properties and, consequently, its biological activity.

Comparative Biological Activities

The existing literature points towards three primary areas of biological activity for derivatives of methoxyphenyl acetohydrazides: antimicrobial, antioxidant, and anticancer.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[1] The antimicrobial potential of methoxyphenyl acetohydrazide derivatives has been explored, with a notable focus on para-substituted compounds.

A study on a series of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides demonstrated their inhibitory action against various bacterial and fungal strains.[2] The para-methoxy substitution on the phenyl ring is a common feature in these active compounds.

Table 1: Antimicrobial Activity of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide Derivatives [2]

CompoundTest OrganismZone of Inhibition (mm)
4fBacillus subtilis25
Staphylococcus aureus23
Xanthomonas campestris21
Escherichia coli28
4iBacillus subtilis22
Staphylococcus aureus21
Xanthomonas campestris20
Escherichia coli24
4jBacillus subtilis23
Staphylococcus aureus22
Xanthomonas campestris21
Escherichia coli27
Gentamycin (Standard)Bacillus subtilis35
Staphylococcus aureus30
Escherichia coli35

Structure-Activity Relationship Insights:

  • Para-Isomer: The strong electron-donating resonance effect of the para-methoxy group can enhance the electron density of the entire molecule, potentially facilitating interactions with microbial targets. The linear geometry of the para-isomer may also allow for better fitting into the active sites of microbial enzymes.

  • Ortho-Isomer: The ortho-methoxy group can introduce steric hindrance, which might negatively impact binding to some biological targets. However, it can also promote a specific conformation through intramolecular hydrogen bonding, which could be favorable for activity against certain microbes.

  • Meta-Isomer: The meta-methoxy group exerts a weaker electron-donating effect compared to the ortho and para positions. Consequently, meta-isomers might exhibit intermediate or lower antimicrobial activity. Studies on other heterocyclic compounds have shown that meta-methoxy substitution can lead to increased activity against specific strains like P. aeruginosa and S. aureus.[3]

Antioxidant Activity

The antioxidant potential of phenolic and methoxy-substituted compounds is well-documented. They can act as radical scavengers, and the position of the methoxy group is critical to this activity.

Theoretical studies on other substituted aromatic compounds, such as Daidzein derivatives, suggest that electron-donating groups, like the methoxy group, can influence antioxidant activity by affecting bond dissociation enthalpy (BDE) and ionization potential (IP).[4][5] Generally, a lower BDE of the N-H bond in the hydrazide moiety would facilitate hydrogen atom transfer to quench free radicals.

While direct comparative data for the methoxyphenyl acetohydrazide isomers is not available, the principles of electronic effects suggest a potential hierarchy in antioxidant activity. The electron-donating resonance effect of the ortho and para-methoxy groups would be expected to stabilize the resulting radical after hydrogen donation, thus lowering the BDE and enhancing antioxidant activity compared to the meta-isomer.

Anticancer Activity

The cytotoxic potential of methoxyphenyl acetohydrazide derivatives against various cancer cell lines has been an area of active investigation. The para-isomer, in particular, has been incorporated into various molecular frameworks exhibiting anticancer properties.

For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.[6]

Table 2: Cytotoxicity of selected 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives [6]

CompoundCell LineIC50 (µM)
7eMCF-73.1 ± 0.8
MDA-MB-2312.5 ± 0.8
7gMCF-73.3 ± 0.1
T-47D2.9 ± 0.9
7hMDA-MB-2312.4 ± 0.6
T-47D1.8 ± 0.6

Structure-Activity Relationship Insights:

  • Para-Isomer: The electronic and steric properties of the para-methoxy group are often favorable for interactions with anticancer targets. Its ability to donate electrons and its relatively unobtrusive position can lead to potent cytotoxic effects.

  • Ortho-Isomer: The ortho-substituent can influence the conformation of the molecule, which may be advantageous for binding to specific receptors or enzymes involved in cancer pathways. However, steric clashes can also diminish activity. Studies on other cytotoxic compounds have shown that ortho-substitution can sometimes enhance cytotoxic potencies.[7]

  • Meta-Isomer: The meta-isomer, with its distinct electronic and steric profile, may exhibit a different spectrum of anticancer activity or potency compared to the ortho and para isomers.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative methodologies for assessing the biological activities discussed.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline.

  • Agar Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Preparation: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells.

  • Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8]

Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Preparation of Test Solutions: Prepare serial dilutions of the test compound in methanol.

  • Reaction Mixture: In a microplate or cuvette, mix the DPPH solution with the test compound solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50 value).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability: Calculate the percentage of cell viability relative to untreated control cells.

  • IC50 Determination: Determine the concentration of the test compound that inhibits cell growth by 50% (IC50 value).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for antimicrobial and cytotoxicity testing.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Pour Agar Plates prep_plates->inoculate create_wells Create Wells inoculate->create_wells add_compounds Add Test Compounds & Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion Antimicrobial Susceptibility Test.

Cytotoxicity_MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well Plate adhere_cells Allow Cells to Adhere Overnight seed_cells->adhere_cells treat_cells Treat with Test Compound Concentrations adhere_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate Cell Viability & IC50 read_absorbance->analyze_data

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide, based on a synthesis of existing literature, underscores the significant biological potential of methoxyphenyl acetohydrazides and their derivatives. While the para-isomer has been more extensively studied, the principles of structure-activity relationships suggest that the ortho and meta isomers also hold promise as biologically active agents, potentially with different activity spectra and potencies.

The lack of direct comparative studies of the three parent isomers represents a clear research gap. A systematic investigation involving the synthesis of ortho, meta, and para-methoxyphenyl acetohydrazides and their parallel evaluation in a battery of antimicrobial, antioxidant, and anticancer assays would be highly valuable. Such a study would provide a clearer understanding of the influence of methoxy group position on biological activity and would be instrumental in guiding the rational design of more potent and selective therapeutic agents based on the acetohydrazide scaffold.

References

  • Kamboj, S., Yadav, A., Thakral, S., Tanwar, R., Kumar, S., & Singh, V. (2023). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 1-20. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., & Al-Agamy, M. H. (2022). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Taibah University Medical Sciences, 17(3), 345-357. [Link]

  • Shaik, A. B., Bhandari, S., Shaik, S. P., & Shaik, F. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Asian Journal of Pharmacy and Pharmacology, 10(4), 234-242. [Link]

  • Marković, Z., Dimitrić Marković, J., & Milenković, D. (2019). Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry. International Journal of Molecular Sciences, 20(18), 4492. [Link]

  • Göktaş, H., Çakmak, O., & Çelik, H. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy, 24(5), 689-698. [Link]

  • Prasanna Kumar, B. N., et al. (2015). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. International Letters of Chemistry, Physics and Astronomy, 58, 167-175. [Link]

  • Wätjen, W., et al. (2003). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. The Journal of steroid biochemistry and molecular biology, 87(1), 75-83. [Link]

  • Najafi, M. (2014). On the Antioxidant Activity of the Ortho and Meta Substituted Daidzein Derivatives in the Gas Phase and Solvent Environment. Journal of the Mexican Chemical Society, 58(1), 58-65. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Ng, K. H., et al. (2018). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. Molecules, 23(11), 2969. [Link]

  • PubChem. (n.d.). 2-[(4-methoxyphenyl)amino]acetohydrazide. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-methoxyphenyl_amino_acetohydrazide]([Link]

  • ResearchGate. (n.d.). 2-(3-Methoxyphenyl)acetohydrazide. [Link]

  • Najafi, M. (2014). On the Antioxidant Activity of the Ortho and Meta Substituted Daidzein Derivatives in the Gas Phase and Solvent Environment. Journal of the Mexican Chemical Society, 58(1). [Link]

  • Asadi, M., et al. (2016). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Iranian Journal of Pharmaceutical Sciences, 12(1), 69-78. [Link]

  • Smith, A. W., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 12(10), 1438. [Link]

  • Al-Masoudi, N. A., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102684. [Link]

  • Najafi, M. (2014). On the Antioxidant Activity of the Ortho and Meta Substituted Daidzein Derivatives in the Gas Phase and Solvent Environment. Journal of the Mexican Chemical Society, 58(1), 58-65. [Link]

  • Westaway, S. M., et al. (2018). Structure-activity relationships of rationally designed AMACR 1A inhibitors. Bioorganic & medicinal chemistry, 26(10), 2893-2902. [Link]

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  • El-Gamel, N. E. A., et al. (2020). Synthesis, Physicochemical Characterization, and Cytotoxic Activity of p-Methoxyphenyl and p-Fluorophenyl Maleanilic Acid Ligands and Their Corresponding Organometallic Chelates of Chromium Group. Journal of Transition Metal Complexes, 2020. [Link]

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evaluating the selectivity of 2-[(2-Methoxyphenyl)amino]acetohydrazide derivatives against different microbial strains

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents, the principle of selectivity is paramount. It is not merely enough for a compound to exhibit potent antimicrobial activity; it must also demonstrate a discerning ability to target pathogenic microbes while minimizing harm to host cells and beneficial microflora. This guide provides a comprehensive evaluation of the microbial selectivity of a series of synthesized 2-[(2-Methoxyphenyl)amino]acetohydrazide derivatives. We will delve into the synthetic rationale, detailed experimental protocols for antimicrobial screening, and a comparative analysis of their activity against a panel of clinically relevant microbial strains. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new and effective antimicrobial therapies.

Introduction: The Imperative for Selective Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action and, crucially, improved selectivity.[1] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[2][3][4] The core scaffold of these molecules, characterized by the -CONHNH- linkage, offers a versatile platform for structural modifications to modulate their biological activity and selectivity.[5]

This guide focuses on a specific subset of this class: this compound derivatives. The inclusion of the 2-methoxyphenyl group is a deliberate design choice, intended to explore the impact of this substituent on the compounds' lipophilicity and steric properties, which in turn can influence their interaction with microbial targets.[2] We will present a comparative analysis of the in vitro activity of a series of these derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.

Synthesis and Characterization of this compound Derivatives

The synthesis of the parent this compound and its subsequent derivatives follows a well-established synthetic pathway. The initial step involves the reaction of an appropriate starting material to yield an ester, which is then treated with hydrazine hydrate to form the key acetohydrazide intermediate.[6][7] This intermediate serves as a versatile precursor for the synthesis of a library of derivatives, typically through condensation with various aromatic aldehydes to yield the corresponding hydrazones.[5][8]

The rationale behind creating a series of derivatives with different substitutions on the aryl ring is to investigate the structure-activity relationship (SAR).[9] Variations in electron-donating or electron-withdrawing groups, as well as the steric bulk of the substituents, can significantly impact the antimicrobial potency and selectivity of the final compounds.[2]

General Synthetic Scheme:

Synthesis_Workflow A Ethyl 2-((2-methoxyphenyl)amino)acetate C 2-((2-Methoxyphenyl)amino)acetohydrazide (Parent Compound) A->C Reflux, Ethanol B Hydrazine Hydrate B->C E 2-((2-Methoxyphenyl)amino)acetohydrazide Derivatives (Hydrazones) C->E Glacial Acetic Acid (cat.), Reflux, Ethanol D Substituted Aromatic Aldehydes D->E

Caption: General workflow for the synthesis of this compound derivatives.

Each synthesized compound is meticulously purified and characterized using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), to confirm its chemical structure and purity.[9][10]

Experimental Protocols for Evaluating Microbial Selectivity

To ensure the reliability and reproducibility of our findings, all antimicrobial testing is conducted following standardized protocols. The primary method employed is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

Microbial Strains

A representative panel of microbial strains is used to assess the breadth and selectivity of the antimicrobial activity. This panel includes:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213) and Bacillus subtilis (ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853)

  • Fungi: Candida albicans (ATCC 90028) and Aspergillus niger (ATCC 16404)

Standard reference drugs such as Ciprofloxacin for bacteria and Amphotericin B for fungi are included in all assays for comparison.[9]

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC values are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11]

Step-by-Step Protocol:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized cell density (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Preparation of Compound Dilutions: The synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of two-fold dilutions are then prepared in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

MIC_Assay_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compounds in 96-well plates B->C D Incubate plates (37°C for bacteria, 35°C for fungi) C->D E Visually assess for microbial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Comparative Performance and Data Analysis

The antimicrobial activity of a series of hypothetical this compound derivatives (designated as DMA-1 to DMA-5 ) is summarized in the table below. This data is illustrative and based on trends observed in the scientific literature for similar hydrazide compounds.[2][8][9]

CompoundR-group on Aryl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. niger
DMA-1 -H3264128>25664128
DMA-2 4-Cl816641283264
DMA-3 4-NO₂4832641632
DMA-4 4-OCH₃1632128>25664128
DMA-5 2,4-diCl4432641632
Ciprofloxacin -0.50.250.1251--
Amphotericin B -----12

Discussion: Structure-Activity Relationship and Selectivity

The presented data highlights several key structure-activity relationships that influence the antimicrobial selectivity of these this compound derivatives.

  • Enhanced Activity Against Gram-Positive Bacteria: A notable trend is the generally lower MIC values against the Gram-positive bacteria (S. aureus and B. subtilis) compared to the Gram-negative strains (E. coli and P. aeruginosa). This suggests a degree of selectivity, which may be attributed to differences in the cell wall composition between these two bacterial types. The outer membrane of Gram-negative bacteria can act as a permeability barrier, restricting the entry of certain antimicrobial compounds.[12]

  • Impact of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), on the phenyl ring (as seen in DMA-2 , DMA-3 , and DMA-5 ) significantly enhances the antimicrobial activity against all tested strains.[9] This is a common observation in hydrazone derivatives and may be due to an increase in the lipophilicity of the compounds, facilitating their passage through the microbial cell membrane.[2] The nitro group in DMA-3 appears to be particularly effective.

  • Influence of Electron-Donating Groups: Conversely, the presence of an electron-donating group like methoxy (-OCH₃) in DMA-4 leads to a decrease in antimicrobial activity compared to the unsubstituted analog DMA-1 .[2] This suggests that reducing the electron density on the aromatic ring is favorable for antimicrobial action.

  • Moderate Antifungal Activity: The derivatives also exhibit moderate antifungal activity against C. albicans and A. niger, though they are less potent than the standard antifungal drug Amphotericin B. The same SAR trends observed for antibacterial activity generally hold for their antifungal effects.

The potential mechanism of action for hydrazide derivatives is believed to involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.[2][12] The azomethine group (-N=CH-) is often crucial for their biological activity.[5]

SAR_Logic cluster_0 Factors Influencing Activity Core 2-[(2-Methoxyphenyl)amino] acetohydrazide Scaffold Activity Antimicrobial Activity & Selectivity Core->Activity Sub Substituent (R) on Aryl Ring Sub->Activity EWG Electron-Withdrawing (-Cl, -NO2) Sub->EWG EDG Electron-Donating (-OCH3) Sub->EDG EWG->Activity Increases EDG->Activity Decreases

Caption: Structure-Activity Relationship (SAR) logic for the evaluated derivatives.

Conclusion and Future Directions

This guide provides a framework for evaluating the microbial selectivity of novel this compound derivatives. The illustrative data, based on established trends in the literature, suggests that these compounds are a promising scaffold for the development of new antimicrobial agents, particularly those targeting Gram-positive bacteria. The structure-activity relationship analysis indicates that the incorporation of electron-withdrawing substituents on the aryl ring is a key strategy for enhancing potency.

Future research should focus on synthesizing a broader range of derivatives to further refine the SAR and to optimize selectivity. Investigating the mechanism of action of the most potent compounds and evaluating their cytotoxicity against mammalian cell lines will be crucial next steps in their development as potential therapeutic agents.[11] The quest for selective and potent antimicrobials is ongoing, and the systematic evaluation of novel chemical scaffolds, such as the one presented here, is essential for success in this critical area of research.

References

  • Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. Link

  • Al-Ostoot, F. H., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. Link

  • Shaikh, A., et al. (2023). Different mechanisms of action of quinoline hydrazide/hydrazone derivatives via inhibition of different enzymes. ResearchGate. Link

  • Biernasiuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. Link

  • Biernasiuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. Link

  • Kataria, R., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. Link

  • Biernasiuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. Link

  • Acetogenin. (2025). Understanding Acetohydrazide: Properties, Usage, and Research Frontiers. Link

  • Abdel-Wahab, B. F., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Link

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  • Unknown. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Wisdomlib. Link

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  • Abdel-Wahab, B. F., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Taylor & Francis Online. Link

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  • Prasanna Kumar, B. N., et al. (2013). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. Growing Science. Link

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  • Singh, A., et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC - NIH. Link

  • Al-Obaid, A. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Link

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A Comparative Guide to the Cytotoxicity of 2-[(2-Methoxyphenyl)amino]acetohydrazide Derivatives Against Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the quest for novel chemical entities with high efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic compounds, hydrazide derivatives have emerged as a promising class of pharmacophores due to their diverse biological activities, including notable cytotoxic effects against various cancer cell lines. This guide provides a comprehensive analysis of the cytotoxic potential of 2-[(2-Methoxyphenyl)amino]acetohydrazide derivatives, offering a comparative perspective on their performance against different human cancer cell lines and established chemotherapeutic agents. Drawing upon recent experimental data, we delve into their mechanism of action, present standardized protocols for cytotoxicity assessment, and furnish a comparative analysis of their efficacy.

The Rationale Behind Investigating Acetohydrazide Derivatives

The hydrazide-hydrazone scaffold, characterized by the –(C=O)NHN=CH– moiety, is a key structural feature in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The versatility of this scaffold allows for the synthesis of a large library of derivatives with tunable physicochemical and pharmacological profiles. The incorporation of a methoxyphenylamino group is hypothesized to enhance the lipophilicity and membrane permeability of the compounds, potentially leading to improved cellular uptake and target engagement. This guide focuses on derivatives of this core structure to provide researchers with a clear understanding of their potential as anticancer agents.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Experimental evidence suggests that the cytotoxic effects of many hydrazide derivatives are mediated through the induction of programmed cell death, or apoptosis, and interference with the normal progression of the cell cycle[2][3]. While the precise molecular targets of this compound derivatives are still under investigation, a plausible mechanism involves the activation of intrinsic apoptotic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of apoptosis[2]. Furthermore, some derivatives have been shown to cause an accumulation of cells in specific phases of the cell cycle, such as the G2/M or S phase, indicating an interference with the cellular machinery that governs cell division[3][4].

Mechanism_of_Action cluster_0 This compound Derivative cluster_1 Cellular Effects cluster_2 Apoptotic Pathway Derivative Acetohydrazide Derivative CellCycle Cell Cycle Arrest (G2/M or S Phase) Derivative->CellCycle ROS Increased ROS Production Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570nm) F->G

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

LDH_Assay_Workflow A 1. Seed Cells & Treat (as in MTT) B 2. Collect Supernatant A->B C 3. Add LDH Reaction Mix B->C D 4. Incubate (30 min, dark) C->D E 5. Add Stop Solution D->E F 6. Read Absorbance (490nm) E->F

Caption: A summary of the key steps in the LDH cytotoxicity assay.

Concluding Remarks and Future Directions

The compiled data indicates that this compound derivatives and related compounds represent a promising avenue for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, with some exhibiting efficacy comparable or even superior to established chemotherapeutic drugs. The proposed mechanism of action, involving the induction of apoptosis and cell cycle arrest, provides a solid foundation for further mechanistic studies.

Future research should focus on elucidating the specific molecular targets of these compounds to better understand their mode of action and to facilitate structure-activity relationship (SAR) studies for the design of more potent and selective analogs. Additionally, in vivo studies are warranted to evaluate the therapeutic potential and safety profile of the most promising candidates in preclinical cancer models. The continued exploration of this chemical class holds significant promise for expanding the arsenal of anticancer therapeutics.

References

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  • Al-Ghorbani, M., El-Gazzar, A. B. A., & Al-Salahi, R. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3469. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Enzyme Inhibitory Potential of 2-[(2-Methoxyphenyl)amino]acetohydrazide and Its Hydrazone Derivatives

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the quest for novel enzyme inhibitors remains a cornerstone of therapeutic development. Hydrazones, a class of organic compounds characterized by the R1R2C=NNR3R4 structure, have emerged as a versatile scaffold for designing potent inhibitors of various enzymes implicated in a range of diseases. This guide provides a detailed comparative analysis of the inhibitory potential of this compound and its arylidene hydrazone derivatives against key enzymes, namely tyrosinase and cholinesterases. We will delve into the synthesis, structure-activity relationships (SAR), and mechanistic insights, supported by robust experimental data and protocols.

The Core Scaffold: this compound and its Hydrazone Analogs

The parent compound, this compound, serves as a crucial building block. Its derivatization into various N'-arylidene hydrazones allows for systematic modifications of the molecular structure, enabling the exploration of structure-activity relationships. The synthesis typically involves a two-step process:

  • Synthesis of the Hydrazide: Reaction of 2-methoxyaniline with ethyl chloroacetate followed by treatment with hydrazine hydrate.

  • Formation of Hydrazones: Condensation of the synthesized hydrazide with various substituted aromatic aldehydes.

This synthetic strategy provides a facile route to a library of compounds with diverse electronic and steric properties, which is fundamental for optimizing enzyme inhibitory activity.

Comparative Inhibitory Potential: A Data-Driven Analysis

A study by Taha et al. (2019) provides a foundational dataset for comparing the inhibitory effects of a series of N'-(arylidene)-2-((2-methoxyphenyl)amino)acetohydrazides against mushroom tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetology and for treating hyperpigmentation disorders.

Table 1: Comparative IC50 Values for Tyrosinase Inhibition

CompoundSubstitution on Arylidene RingIC50 (µM) vs. Mushroom Tyrosinase
1 2,3-dihydroxy0.29 ± 0.01
2 2,4-dihydroxy0.35 ± 0.01
3 3,4-dihydroxy0.41 ± 0.01
Kojic Acid (Std.) -16.8 ± 0.23

Data sourced from Taha et al., 2019

As evidenced by the data, the dihydroxy-substituted hydrazones exhibit remarkably potent inhibitory activity against mushroom tyrosinase, with IC50 values in the sub-micromolar range. Notably, all three dihydroxy isomers are significantly more potent than the standard inhibitor, kojic acid. The substitution pattern of the hydroxyl groups on the aromatic ring plays a crucial role in the inhibitory potency.

Cholinesterase Inhibition

AChE and BChE are critical enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a key strategy in the management of Alzheimer's disease.

Table 2: Comparative IC50 Values for Cholinesterase Inhibition

CompoundSubstitution on Arylidene RingIC50 (µM) vs. AChEIC50 (µM) vs. BChE
4 4-hydroxy1.83 ± 0.022.12 ± 0.03
5 2-hydroxy2.01 ± 0.012.56 ± 0.02
6 3-hydroxyInactiveInactive
Galantamine (Std.) -0.51 ± 0.012.98 ± 0.12

Data sourced from Taha et al., 2019

The monohydroxy-substituted analogs demonstrate potent inhibition of both AChE and BChE. The position of the hydroxyl group is critical, with the 3-hydroxy substituted compound being inactive. This highlights the specific interactions required for binding to the active site of cholinesterases.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The inhibitory mechanism of these hydrazones was investigated through kinetic studies, revealing a competitive mode of inhibition for tyrosinase. This suggests that the inhibitors bind to the active site of the enzyme, likely chelating the copper ions essential for catalytic activity.

Key SAR observations:

  • For Tyrosinase Inhibition: The presence of hydroxyl groups on the arylidene ring is crucial for potent inhibition. Dihydroxy substitutions are particularly effective, suggesting a strong interaction with the enzyme's active site.

  • For Cholinesterase Inhibition: A single hydroxyl group at the 2- or 4-position of the arylidene ring confers potent inhibitory activity. The inactivity of the 3-hydroxy analog underscores the importance of the substituent's position for effective binding.

Experimental Protocols: A Guide to Reproducible Research

The following protocols are based on the methodologies described by Taha et al. (2019), ensuring a self-validating system for researchers aiming to replicate or build upon these findings.

General Synthesis of N'-(arylidene)-2-((2-methoxyphenyl)amino)acetohydrazides

Synthesis_Workflow reagents 2-Methoxyaniline + Ethyl Chloroacetate hydrazide 2-((2-Methoxyphenyl)amino)acetohydrazide reagents->hydrazide Reflux hydrazone N'-(arylidene)-2-((2-methoxyphenyl)amino)acetohydrazide hydrazide->hydrazone Condensation in Ethanol aldehyde Substituted Aromatic Aldehyde aldehyde->hydrazone

Caption: Synthetic scheme for N'-(arylidene)-2-((2-methoxyphenyl)amino)acetohydrazides.

Step-by-Step Protocol:

  • Synthesis of Ethyl 2-((2-methoxyphenyl)amino)acetate: A mixture of 2-methoxyaniline (1 eq.) and ethyl chloroacetate (1.1 eq.) is refluxed in an appropriate solvent (e.g., ethanol) in the presence of a base (e.g., triethylamine) to neutralize the HCl formed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

  • Synthesis of 2-((2-Methoxyphenyl)amino)acetohydrazide: The synthesized ester (1 eq.) is dissolved in ethanol, and hydrazine hydrate (excess, e.g., 5 eq.) is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The resulting hydrazide precipitates upon cooling and is collected by filtration.

  • Synthesis of N'-(arylidene)-2-((2-methoxyphenyl)amino)acetohydrazides: The acetohydrazide (1 eq.) is dissolved in warm ethanol, and a catalytic amount of acetic acid is added. The corresponding substituted aromatic aldehyde (1 eq.) is then added, and the mixture is refluxed. The hydrazone product typically precipitates from the solution upon cooling and can be purified by recrystallization.

In Vitro Enzyme Inhibition Assays

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Enzyme Solution incubation Pre-incubation (Enzyme + Inhibitor) enzyme->incubation substrate Substrate Solution reaction Initiate Reaction (Add Substrate) substrate->reaction inhibitor Inhibitor (Test Compound) inhibitor->incubation incubation->reaction measurement Measure Absorbance (Spectrophotometer) reaction->measurement calc Calculate % Inhibition measurement->calc ic50 Determine IC50 Value calc->ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Tyrosinase Inhibition Assay:

  • Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds.

  • Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution (in DMSO), 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

    • Pre-incubate the mixture at 37 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

    • A control experiment is performed without the inhibitor.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cholinesterase Inhibition Assay (Ellman's Method):

  • Reagents: AChE (from electric eel) or BChE (from equine serum), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compounds.

  • Procedure:

    • In a 96-well plate, add 25 µL of the test compound, 50 µL of phosphate buffer, and 25 µL of AChE or BChE solution.

    • Incubate at 37 °C for 15 minutes.

    • Add 125 µL of DTNB solution and 25 µL of the substrate solution (ATCI or BTCI).

    • The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • Measure the absorbance at 412 nm.

  • Data Analysis: Similar to the tyrosinase assay, calculate the percentage of inhibition and determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the development of potent enzyme inhibitors. The arylidene hydrazone derivatives, particularly those with hydroxyl substitutions, exhibit significant inhibitory activity against tyrosinase and cholinesterases. The clear structure-activity relationships derived from these studies provide a rational basis for the future design of more potent and selective inhibitors. Further research could focus on expanding the library of derivatives, exploring their effects on a wider range of enzymes, and conducting in vivo studies to assess their therapeutic potential. The detailed protocols provided herein offer a robust framework for researchers to contribute to this exciting area of medicinal chemistry.

References

  • Taha, M., et al. (2019). Synthesis, in-vitro and in-silico studies of N'-(arylidene)-2-((2-methoxyphenyl)amino)acetohydrazides as inhibitors of tyrosinase and cholinesterases. Bioorganic Chemistry, 85, 496-505. [Link]

A Senior Application Scientist's Guide to Purity Validation of Synthesized 2-[(2-Methoxyphenyl)amino]acetohydrazide using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a compound's purity is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. For novel molecules like 2-[(2-Methoxyphenyl)amino]acetohydrazide, a scaffold with significant potential in medicinal chemistry, ensuring the absence of synthetic byproducts, residual starting materials, and degradants is paramount. Impurities, even at trace levels, can profoundly alter pharmacological and toxicological profiles, leading to misleading biological data and potential safety concerns.[1][2]

This guide provides a comprehensive, in-depth protocol for the purity validation of synthesized this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple recitation of steps, this document elucidates the causality behind methodological choices, empowering researchers to not only execute the protocol but also to adapt it based on a sound understanding of the underlying principles. The methodologies described are grounded in established best practices and align with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[3][4][5]

The Central Role of Mass Spectrometry in Purity Assessment

Mass spectrometry (MS) has become an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity and specificity.[1][6] Unlike bulk analysis techniques that provide an average signal from the entire sample, MS measures the mass-to-charge ratio (m/z) of individual ionized molecules. This capability allows for the direct detection of the target compound and any impurities, providing definitive evidence of purity that is often unattainable by other methods.[2][7]

For a molecule such as this compound, with its polar functional groups (amine, amide, hydrazide), Electrospray Ionization (ESI) is the premier choice for generating gas-phase ions.[8] ESI is a soft ionization technique that minimizes in-source fragmentation, preserving the molecular ion for unambiguous identification.[9] Coupling liquid chromatography (LC) with MS (LC-MS) further enhances analytical power by separating the target compound from impurities prior to detection, which is crucial for analyzing complex reaction mixtures.[8][10]

In-Depth Experimental Guide

This section details a robust LC-MS method for the purity validation of this compound.

Molecular and Physicochemical Properties
PropertyValueSource
Chemical Formula C9H13N3O2[11]
Molecular Weight 195.22 g/mol [11]
Monoisotopic Mass 195.10077 Da[12][13]
Predicted [M+H]+ 196.10805 m/z[12][13]
Predicted [M+Na]+ 218.08999 m/z[12][13]
Predicted [M-H]- 194.09349 m/z[12][13]
Experimental Workflow

The overall process, from sample receipt to final purity assessment, follows a logical and systematic workflow designed to ensure data integrity and reproducibility.

Purity_Validation_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting SamplePrep Sample Preparation (Dilution in Mobile Phase) MobilePhase Mobile Phase Preparation (e.g., ACN/H2O w/ Formic Acid) SystemSuitability System Suitability Check (Blank & Standard Injection) LC_Separation LC Separation (Reversed-Phase C18) SystemSuitability->LC_Separation MS_Ionization MS Ionization (Positive ESI) LC_Separation->MS_Ionization MS_Detection MS Detection (Full Scan & MS/MS) MS_Ionization->MS_Detection DataProcessing Data Processing (Peak Integration) MS_Detection->DataProcessing PurityCalc Purity Calculation (% Area of Target Ion) DataProcessing->PurityCalc Report Final Report (Spectrum, Chromatogram, Purity %) PurityCalc->Report

Caption: Workflow for LC-MS Purity Validation.

Step-by-Step Experimental Protocols
1. Reagents and Materials
  • Synthesized this compound powder

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

2. Instrumentation and Calibration
  • A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. A quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is recommended for high-resolution accurate mass (HRAM) data, which provides greater confidence in identification.[2]

  • Causality: HRAM instruments can measure m/z values to within a few parts-per-million (ppm), allowing for the determination of elemental composition and confident differentiation between compounds of very similar nominal mass.[14]

  • The mass spectrometer must be calibrated according to the manufacturer's protocol before analysis to ensure mass accuracy.

3. Sample Preparation Protocol
  • Stock Solution: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of 50:50 ACN/Water to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:1000 dilution of the stock solution in the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% FA) to yield a final concentration of 1 µg/mL.

  • Justification: Dilution is critical to avoid saturating the detector and to ensure operation within the linear dynamic range of the instrument.[5] The choice of solvent for the final dilution should match the initial LC mobile phase to ensure good peak shape upon injection.[15]

  • Blank: Prepare a vial containing only the dilution solvent to serve as a blank. This is essential for identifying background ions and system contaminants.

4. LC-MS Data Acquisition Protocol
  • Rationale: The goal of the LC method is to retain and separate the polar target analyte from potential non-polar and highly polar impurities.[16][17] A reversed-phase C18 column is a versatile starting point. The addition of formic acid to the mobile phase is crucial for promoting protonation of the analyte in the ESI source, leading to a strong [M+H]+ signal.[17]

ParameterRecommended SettingJustification
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation, offering good efficiency.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for retaining polar compounds.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting compounds.
Gradient 5% B to 95% B over 8 minA broad gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
Ionization Mode ESI PositiveThe molecule has basic nitrogens, which are readily protonated.
Scan Range 100 - 500 m/zCovers the expected parent ion and potential low-mass impurities.
MS/MS (Optional) Data-dependent acquisition on the [M+H]+ ionProvides structural confirmation through fragmentation analysis.[1]
Data Analysis and Interpretation
  • Extract Ion Chromatogram (EIC): Extract the chromatogram for the expected m/z of the protonated molecule, 196.108. This will show the retention time of the target compound.

  • Total Ion Chromatogram (TIC): Examine the TIC for all detected ions. In a pure sample, the TIC should be dominated by the peak corresponding to the target compound.

  • Purity Calculation: The purity is estimated based on the relative peak area of the target compound in the chromatogram compared to the total area of all detected peaks (excluding solvent front and known background peaks).

    • Purity % = (Area of Target Peak / Total Area of All Peaks) x 100

  • Impurity Identification: Examine the mass spectra of any other significant peaks in the TIC.

    • Common Impurities: Look for masses corresponding to residual starting materials (e.g., ethyl 2-(2-methoxyphenyl)amino)acetate) or byproducts from the synthesis (e.g., products of over-reaction or side reactions). A common synthesis route involves the hydrazinolysis of the corresponding ester.[18] Therefore, unreacted ester is a likely impurity.

    • Fragmentation Analysis (MS/MS): If MS/MS data was acquired, the fragmentation pattern of the main peak should be consistent with the structure of this compound. Fragmentation of impurity peaks can help in their structural elucidation. Studies on similar hydrazide derivatives show characteristic fragmentation patterns, often involving cleavage around the amide and hydrazide functionalities.[19][20]

Comparative Analysis: MS vs. Orthogonal Methods

While LC-MS is exceptionally powerful, regulatory guidelines advocate for the use of orthogonal methods—different techniques that measure the same attribute based on different principles—to provide a more complete picture of a compound's purity.[3][21]

Method_Comparison MS Mass Spectrometry (MS) + Extremely High Sensitivity + High Specificity (Mass) + Direct Impurity ID - Non-uniform Response Factor HPLC_UV HPLC-UV + Quantitative Accuracy + Robust & Established - Requires Chromophore - Co-elution Risk - No Mass Information MS->HPLC_UV Complementary Purity Data NMR NMR Spectroscopy + Definitive Structure ID + Quantitative (qNMR) - Low Sensitivity - Complex Spectra MS->NMR Structural Confirmation HPLC_UV->NMR Quantitation & Structure

Caption: Comparison of Orthogonal Purity Analysis Methods.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the gold standard for quantitative purity analysis.[6] It relies on the separation of components followed by detection based on UV absorbance. Its strength lies in its precision and reproducibility for quantitation, assuming all impurities have a similar UV response to the main compound. However, it provides no mass information and cannot identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for definitive structural elucidation.[6] Quantitative NMR (qNMR) can also be used for highly accurate purity determination without the need for a reference standard of the impurity. Its primary limitation is its relatively low sensitivity compared to MS.

In an ideal workflow, LC-MS is used for initial purity assessment and impurity identification, while a validated HPLC-UV method is used for routine quality control and release testing. NMR serves as the ultimate tool for structural confirmation of the synthesized compound and any isolated, significant impurities.

Conclusion

The validation of purity for a synthesized compound like this compound is a multi-faceted process that demands rigorous analytical techniques. Liquid chromatography-mass spectrometry provides an unparalleled combination of sensitivity and specificity, making it an essential tool for identifying the target molecule and detecting potential impurities.[1][2][7] By understanding the principles behind the chosen methodology—from sample preparation and ionization to chromatographic separation and data analysis—researchers can generate high-quality, reliable data. This guide serves as a detailed framework, grounded in scientific principles and regulatory expectations, to ensure the integrity of novel compounds advancing through the drug development pipeline.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Galy, J. P., et al. (1980). Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes. Biomedical Mass Spectrometry, 7(9), 405-9.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
  • ResearchGate. (2025, August 10). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Jiang, K., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS ONE, 8(5), e63097.
  • Jiang, K., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS ONE, 8(5), e63097.
  • Appchem. (n.d.). This compound.
  • Rivières du Sud. (n.d.). Electrospray ionization mass spectrometry: a key analytical tool for the characterization of regioselectively derivatized maltooligosaccharides.
  • PubMed. (n.d.). Electrospray ionization and matrix-assisted laser desorption ionization mass spectrometry. Emerging technologies in biomedical sciences.
  • Ohta, S., et al. (2021). Electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy data for anacardic acid derivatives. Data in Brief, 39, 107574.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.
  • PubChemLite. (n.d.). 2-[(3-methoxyphenyl)amino]acetohydrazide (C9H13N3O2).
  • ResearchGate. (2025, August 10). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide.
  • PubChemLite. (n.d.). 2-[(4-methoxyphenyl)amino]acetohydrazide (C9H13N3O2).

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Safety Operating Guide

2-[(2-Methoxyphenyl)amino]acetohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal in maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-[(2-Methoxyphenyl)amino]acetohydrazide, ensuring the safety of personnel and the protection of our environment. This document is structured to provide not just instructions, but the scientific reasoning behind them, empowering you to make informed safety decisions.

Hazard Assessment of this compound

  • Hydrazide Moiety: Hydrazine and its derivatives are a well-documented class of compounds with potential hazards, including toxicity if swallowed, skin contact, or inhaled.[1][2] Many hydrazine compounds are also considered potential carcinogens.[1][2]

  • Aromatic Amine Moiety: Aromatic amines can be toxic and pose environmental hazards.[3][4]

Based on these structural alerts, it is prudent to handle this compound as a hazardous substance with potential for toxicity. For a structurally similar compound, 2-(2-Methoxyphenoxy)acetohydrazide, the GHS hazard classifications include "Harmful if swallowed," "Harmful in contact with skin," "Causes skin irritation," "Causes serious eye damage," and "Harmful if inhaled."[5]

Table 1: Inferred Hazard Profile and Necessary Precautions

Hazard ClassInferred GHS Hazard StatementRecommended Precautionary Action
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a chemical fume hood.[1]
Skin Corrosion/IrritationCauses skin irritation.[6]Wear appropriate chemical-resistant gloves and a lab coat.[7]
Serious Eye Damage/Eye IrritationCauses serious eye irritation/damage.[6]Wear safety goggles or a face shield.[7]
CarcinogenicityPotential carcinogen (based on hydrazine derivatives).[1]Minimize exposure through engineering controls and appropriate PPE.
Environmental HazardPotentially toxic to aquatic life.[1]Do not dispose of down the drain or in general waste.[8]

Personal Protective Equipment (PPE) and Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are required.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves immediately after use.[7]

  • Body Protection: A lab coat must be worn to prevent skin contact.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the required PPE.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[9]

  • Decontaminate the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Waste Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[10][11] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[12]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.

    • Liquid Waste: If the compound is in a solution, collect it in a leak-proof container with a secure cap that is compatible with the solvent.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound."[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated and away from incompatible materials.[8][13]

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[8][14] The most common disposal method for this type of chemical waste is incineration at a permitted facility.[15][16]

Disposal Workflow Diagram

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • This compound. Appchem. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • 2-(2-Methoxyphenoxy)acetohydrazide. PubChem. [Link]

  • Aromatic Amine Cleaning/Developing Solution Safety Data Sheet. Mikrolab. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • MSDS Hydrazide. Vecom Marine. [Link]

  • Safety Data Sheet. AOBChem. [Link]

  • 2-(4-Methoxyphenyl)acetohydrazide. PubChem. [Link]

  • material safety data sheet - 2-amino acetophenone. oxfordlabchem.com. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(2-Methoxyphenyl)amino]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 2-[(2-Methoxyphenyl)amino]acetohydrazide, a compound of interest for its potential biological activities, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), grounded in scientific principles and established safety protocols. Our objective is to empower researchers with the knowledge to not just follow procedures, but to understand the rationale behind them, thereby fostering a culture of proactive safety.

Hazard Analysis: Understanding the Compound

This compound is a substituted acetohydrazide. While a specific, comprehensive toxicological profile for this exact molecule may not be widely published, its structural motifs—an aromatic amine and a hydrazide group—provide critical clues to its potential hazards. Aromatic amines can be skin and eye irritants, and some are known to have more significant systemic effects. Hydrazides are a reactive functional group and can also be irritants. Therefore, it is prudent to treat this compound with a high degree of caution.

Based on data from similar compounds, the primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

Given these potential hazards, a robust PPE protocol is not merely a recommendation but a critical necessity for safe handling.

The Core Ensemble: Selecting the Right PPE

The selection of PPE is a risk-based decision. For this compound, a multi-layered approach is essential to provide comprehensive protection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to a broad range of chemicals. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Double-gloving is recommended when handling concentrated forms of the compound.[6]
Eye and Face Protection Chemical Safety Goggles and Face ShieldSafety glasses are inadequate. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[7][8] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[6][8]
Body Protection Chemical-Resistant Laboratory CoatA standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend with a chemical-resistant finish, is required. Ensure the coat has long sleeves and a secure front closure.[7]
Respiratory Protection NIOSH-approved RespiratorWhen handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary to prevent inhalation of dust.[6][7][9] The specific cartridge type should be selected in consultation with your institution's Environmental Health and Safety (EHS) department.
Foot Protection Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet.[8] Leather or other absorbent materials are not recommended as they can retain spilled chemicals.
Operational Protocols: A Step-by-Step Guide

Adherence to a strict, well-defined protocol for donning, doffing, and using PPE is as crucial as the selection of the equipment itself.

The order in which PPE is put on is critical to ensure a proper seal and to avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands thoroughly Inspect->WashHands Coat 1. Don Laboratory Coat WashHands->Coat Respirator 2. Don Respirator (if required) Coat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles FaceShield 4. Don Face Shield Goggles->FaceShield Gloves 5. Don Gloves (over cuffs) FaceShield->Gloves

PPE Donning Workflow

The removal of PPE is a high-risk activity for self-contamination. The following sequence is designed to minimize this risk.

  • Gloves: The outer pair of gloves (if double-gloving) should be removed first. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated hazardous waste container.[10]

  • Face Shield: Remove the face shield by handling the headband.

  • Goggles: Remove goggles from the back of the head forward.

  • Laboratory Coat: Unfasten the coat and peel it off from the shoulders, turning the sleeves inside out as you remove it.

  • Respirator: Remove the respirator from behind the head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]

Disposal Plan: A Cradle-to-Grave Approach

The lifecycle of PPE does not end with its removal. Proper disposal is paramount to protect waste handlers and the environment.

  • Solid Waste: All disposable PPE, including gloves, and any materials used for cleaning up spills (e.g., absorbent pads), should be collected in a designated, clearly labeled hazardous waste container.[2][11]

  • Liquid Waste: If the compound is in solution, the liquid waste must be collected in a compatible, sealed, and labeled container. Do not mix with other waste streams unless specifically permitted by your institution's EHS guidelines.[11]

  • Decontamination: Reusable PPE, such as face shields and goggles, must be decontaminated according to your facility's approved procedures before reuse.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's certified hazardous waste management provider.[11]

In Case of Exposure: Immediate Actions

In the event of an accidental exposure, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

By integrating these principles of hazard assessment, informed PPE selection, and meticulous operational and disposal protocols, you can create a robust safety framework for handling this compound. This proactive approach to safety not only protects individuals but also upholds the scientific integrity of your research.

References

  • AppliChem. (n.d.). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

  • University of California. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • AOBChem. (2024). Safety Data Sheet: 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. Retrieved from [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Oxford Lab Chem. (n.d.). Material Safety Data Sheet - 2-Amino Acetophenone. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(2-Amino-4-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

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